Product packaging for 1,4-Dioxa-7-azaspiro[4.5]decane(Cat. No.:CAS No. 40369-91-3)

1,4-Dioxa-7-azaspiro[4.5]decane

Cat. No.: B1590673
CAS No.: 40369-91-3
M. Wt: 143.18 g/mol
InChI Key: FZWPOVPBHOSLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dioxa-7-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1590673 1,4-Dioxa-7-azaspiro[4.5]decane CAS No. 40369-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPOVPBHOSLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496149
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40369-91-3
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40369-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxa-7-azaspiro[4.5]decane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality provides a rigid framework that can project functional groups into precise vectors, facilitating optimal interactions with biological targets. This departure from flat, aromatic structures often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability.[1]

This guide focuses on the chemical properties and applications of 1,4-Dioxa-7-azaspiro[4.5]decane, a key heterocyclic building block. We will delve into its synthesis, reactivity, and spectroscopic characterization, with a particular emphasis on its utility as a scaffold in the design of innovative therapeutics. While the 7-aza isomer is the primary focus, we will also draw comparisons with its more commonly referenced regioisomer, 1,4-Dioxa-8-azaspiro[4.5]decane, to provide a comprehensive understanding of this chemical class.

Isomeric Distinction: 7-Aza vs. 8-Aza

A critical point of clarification is the distinction between the two principal isomers of this spirocyclic system. The position of the nitrogen atom within the piperidine ring defines the isomer and significantly influences its synthetic accessibility and subsequent chemical manipulations.

  • This compound (CAS 40369-91-3): The nitrogen atom is at the 7-position, adjacent to the spiro carbon. This isomer is synthesized from a 3-piperidinone precursor. The presence of the N-H group offers a reactive handle for further functionalization.

  • 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7): The nitrogen atom is at the 8-position, para to the spiro carbon. This isomer is more commonly available commercially and is synthesized from 4-piperidinone.

This guide will primarily focus on the 7-aza isomer as requested, while leveraging data from the more extensively documented 8-aza isomer where relevant for comparative purposes.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 40369-91-3[2]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance Liquid[3]
Topological Polar Surface Area 30.5 Ų[2]
XlogP (predicted) -0.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • ~3.9 ppm (singlet, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-).

    • ~2.5-3.0 ppm (multiplets, 8H): Protons of the piperidine ring. The proximity to the nitrogen and the spiro center will lead to complex splitting patterns.

    • Broad singlet (variable): The N-H proton signal, which can vary in chemical shift and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum indicates the number of unique carbon environments.

  • Expected Chemical Shifts (δ, ppm):

    • ~108 ppm: Spiroketal carbon (C-5).

    • ~64 ppm: Dioxolane carbons (-O-C H₂-C H₂-O-).

    • ~40-50 ppm: Piperidine carbons adjacent to the nitrogen.

    • ~30-40 ppm: Other piperidine carbons.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • ~3300-3400 cm⁻¹ (broad): N-H stretching vibration.

    • ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1050-1150 cm⁻¹ (strong): C-O stretching of the ketal group.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 143.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is achieved through the ketalization of a 3-piperidinone precursor. A common starting material is an N-protected form, such as ethyl 3-oxopiperidine-1-carboxylate. The synthesis involves two key steps: ketalization and deprotection.

Diagram 1: Synthetic Pathway to this compound

Synthetic Pathway start Ethyl 3-oxopiperidine-1-carboxylate intermediate Ethyl this compound-7-carboxylate start->intermediate Ethylene glycol, p-TsOH, Toluene, Reflux (Dean-Stark) product This compound intermediate->product Hydrolysis (e.g., KOH) and Decarboxylation

Caption: A two-step synthesis of this compound.

Experimental Protocol

Step 1: Ketalization of Ethyl 3-oxopiperidine-1-carboxylate

  • Rationale: This step protects the ketone functionality as a cyclic ketal, which is stable under the basic conditions of the subsequent deprotection step. A Dean-Stark apparatus is employed to remove water, driving the equilibrium towards product formation.

  • Procedure:

    • To a solution of ethyl 3-oxopiperidine-1-carboxylate (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl this compound-7-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Rationale: The N-ethoxycarbonyl protecting group is removed by basic hydrolysis. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

    • Add an aqueous solution of potassium hydroxide (KOH, excess).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Chemical Reactivity: The N-H Functional Group as a Synthetic Handle

The secondary amine of this compound is the primary site of its chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.

Diagram 2: Reactivity of this compound

Reactivity start This compound alkylation N-Alkylated Derivatives start->alkylation R-X, Base acylation N-Acylated Derivatives start->acylation RCOCl or (RCO)2O reductive_amination N-Substituted Derivatives start->reductive_amination RCHO, NaBH(OAc)3

Caption: Key reactions involving the secondary amine of the title compound.

  • N-Alkylation: The nitrogen can be readily alkylated using alkyl halides in the presence of a base to form tertiary amines. This is a common strategy for introducing various side chains to modulate the pharmacological properties of the final compound.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

  • Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to introduce a wide range of substituents.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the this compound scaffold makes it a privileged motif in the design of therapeutic agents, particularly for targets within the central nervous system (CNS).[1] The spirocyclic nature can lead to enhanced binding affinity and selectivity for specific receptors.[1]

  • Dopamine Agonists: Derivatives of this compound have been synthesized and evaluated as potential dopamine agonists. For instance, 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have shown potent activity, highlighting the utility of this scaffold in developing treatments for conditions such as Parkinson's disease.

  • Sigma-1 Receptor Ligands: The related 1,4-Dioxa-8-azaspiro[4.5]decane core has been extensively used to develop high-affinity ligands for the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders.[4] Radiolabeled derivatives have been synthesized for use as PET imaging agents to study these receptors in vivo.[4]

  • Scaffold for CNS Drug Discovery: The favorable physicochemical properties of spirocyclic piperidines, including improved solubility and metabolic stability, make them attractive scaffolds for a wide range of CNS targets.[5] Their ability to present substituents in well-defined spatial orientations allows for the fine-tuning of interactions with receptor binding pockets.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique spirocyclic structure provides a rigid scaffold for the development of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in drug discovery programs. The insights provided in this guide are intended to support researchers and scientists in harnessing the potential of this and related spirocyclic systems to advance the development of new medicines.

References

An In-Depth Technical Guide to the Structure Elucidation of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically focused exploration of the methodologies and analytical data interpretation required for the definitive structure elucidation of 1,4-Dioxa-7-azaspiro[4.5]decane. As a Senior Application Scientist, the following narrative synthesizes foundational chemical principles with practical, field-proven insights to offer a robust framework for the characterization of this and similar N-heterocyclic spiroketals.

Introduction: The Significance of the Spirocyclic Scaffold

This compound is a heterocyclic compound featuring a unique spirocyclic system where a piperidine ring and a 1,3-dioxolane ring are joined by a common quaternary carbon. This structural motif is of significant interest in medicinal chemistry and drug development. The rigid, three-dimensional architecture of the spiro-scaffold can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom in the piperidine ring offers a site for further functionalization, allowing for the generation of diverse chemical libraries for screening. The dioxolane group often serves as a protecting group for a ketone functionality, specifically at the 4-position of the piperidine ring, which is a common precursor in synthetic pathways.

The definitive confirmation of the structure of this compound is paramount for its application in research and development. This guide will detail the multifaceted approach to its structure elucidation, integrating spectroscopic analysis and synthetic verification.

Molecular and Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic molecular and physicochemical properties. For this compound, these are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂--INVALID-LINK--
Molecular Weight 143.18 g/mol --INVALID-LINK--
CAS Number 40369-91-3--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Boiling Point 108-111 °C at 26 mmHg--INVALID-LINK--
Density 1.117 g/mL at 20 °C--INVALID-LINK--

Part 1: Structure Elucidation through Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous determination of the molecular structure of this compound. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the atomic connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine and dioxolane rings.

  • Dioxolane Protons (-O-CH₂-CH₂-O-): These four protons are chemically equivalent due to the rapid conformational flexing of the five-membered ring and will appear as a singlet. This signal is typically found in the region of 3.8-4.0 ppm, characteristic of protons on carbons attached to two oxygen atoms.

  • Piperidine Protons (-CH₂-N(H)-CH₂- and -CH₂-C-CH₂-): The piperidine ring contains four methylene groups. The two methylene groups adjacent to the nitrogen atom (C6 and C8) are expected to be in a different chemical environment than the two methylene groups adjacent to the spiro carbon (C9 and C10). This will result in two distinct multiplets, likely in the range of 2.7-3.0 ppm for the protons alpha to the nitrogen and 1.6-1.9 ppm for the protons beta to the nitrogen.

  • Amine Proton (-NH-): A broad singlet corresponding to the N-H proton is also expected. Its chemical shift can vary depending on the solvent and concentration but is typically observed between 1.5 and 3.5 ppm.

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Spiro Carbon (C5): The quaternary carbon at the spiro junction is expected to have a chemical shift in the range of 95-110 ppm, a characteristic region for ketal carbons.

  • Dioxolane Carbons (-O-CH₂-CH₂-O-): The two equivalent methylene carbons of the dioxolane ring will give a single peak, typically around 64-66 ppm.

  • Piperidine Carbons: The four methylene carbons of the piperidine ring will show two distinct signals. The carbons adjacent to the nitrogen (C6 and C8) will appear around 45-50 ppm, while the carbons beta to the nitrogen (C9 and C10) will be more upfield, around 35-40 ppm.

Two-dimensional NMR experiments are crucial for definitively assigning the signals observed in the 1D spectra and confirming the connectivity of the atoms.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other. This is particularly useful for confirming the connectivity within the piperidine ring, showing correlations between the protons on adjacent methylene groups.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is a critical experiment for identifying the quaternary spiro carbon, which will show correlations to the protons on the adjacent methylene groups of both the piperidine and dioxolane rings.

Experimental Workflow for NMR Analysis

Caption: A typical experimental workflow for the comprehensive NMR analysis of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

  • Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 143, corresponding to the molecular weight of C₇H₁₃NO₂.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide key structural insights. Common fragmentation pathways for this molecule would include:

    • Loss of an ethylenoxy group (-CH₂CH₂O-) from the dioxolane ring.

    • Cleavage of the piperidine ring, often with the loss of small neutral molecules like ethylene.

    • Alpha-cleavage adjacent to the nitrogen atom.

A high-resolution mass spectrometry (HRMS) analysis is recommended to confirm the elemental composition of the molecular ion and its major fragments, providing further confidence in the structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is often broad due to hydrogen bonding.

  • C-H Stretches: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

  • C-O Stretches: Strong C-O stretching bands, characteristic of the ketal functionality, are expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the piperidine ring will likely appear in the 1020-1250 cm⁻¹ range.

The absence of a strong absorption band around 1715 cm⁻¹ confirms the absence of a carbonyl (C=O) group, which is consistent with the ketal structure.

Part 2: Structure Confirmation through Synthesis

The synthesis of a compound by a known and reliable chemical transformation is a powerful method for confirming its structure. This compound is typically synthesized via the ketalization of 4-piperidone.

Synthetic Pathway: Ketalization of 4-Piperidone

The most common and straightforward synthesis involves the reaction of 4-piperidone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, followed by the elimination of water to form the stable spiroketal.

Reaction Scheme:

4-Piperidone + Ethylene Glycol --(Acid Catalyst, Dean-Stark Trap)--> this compound + H₂O

Experimental Protocol: A Self-Validating System

The following is a representative experimental protocol for the synthesis of this compound. The successful isolation of a product with spectroscopic data matching that described in Part 1 provides strong validation of the assigned structure.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-piperidone monohydrate hydrochloride, a molar excess of ethylene glycol (typically 2-3 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TSA). A suitable solvent that forms an azeotrope with water, such as toluene or benzene, is used to facilitate the removal of water.

  • Reaction: The reaction mixture is heated to reflux. The water formed during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap. The progress of the reaction can be monitored by observing the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (no more water is collected), the reaction mixture is cooled to room temperature. The mixture is then neutralized with a base, such as sodium bicarbonate solution, to quench the acid catalyst.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Flow of the Synthetic Confirmation

Synthesis_Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Reactants 4-Piperidone + Ethylene Glycol + Acid Catalyst Reaction Ketalization Reaction (Reflux with Water Removal) Reactants->Reaction Product Crude this compound Reaction->Product Purification Neutralization, Extraction, and Purification (e.g., Distillation) Product->Purification Pure_Product Pure this compound Purification->Pure_Product Spectroscopy Acquire NMR, MS, and IR Spectra of the Synthesized Product Pure_Product->Spectroscopy Comparison Compare Spectroscopic Data with Reference/Expected Data Spectroscopy->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: The logical progression from synthesis to spectroscopic analysis for the confirmation of the structure of this compound.

Conclusion

The definitive structure elucidation of this compound is achieved through a synergistic approach that combines detailed spectroscopic analysis with synthetic confirmation. The collective evidence from ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry, and infrared spectroscopy provides an unambiguous assignment of the molecular structure. This is further corroborated by its synthesis from known starting materials via a well-established chemical transformation. This rigorous characterization is a critical prerequisite for the confident application of this versatile spirocyclic scaffold in research and drug development endeavors.

Spectroscopic data of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Azaspiroketals: A Case Study of 1,4-Dioxa-azaspiro[4.5]decane

Foreword: Navigating the Isomeric Landscape

The spiroketal motif is a privileged structural class, prevalent in numerous natural products and holding significant interest for pharmaceutical research due to its rigid, three-dimensional architecture.[1][2] The subject of this guide, 1,4-Dioxa-7-azaspiro[4.5]decane, is a valuable heterocyclic building block for synthesizing more complex molecules, including potential σ1 receptor ligands for tumor imaging.[3]

A point of critical importance in the literature is the distinction between two closely related isomers: This compound (CAS 40369-91-3) and 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) . While structurally similar, the position of the nitrogen atom within the six-membered ring fundamentally alters the molecule's symmetry and, consequently, its spectroscopic signature. Comprehensive, publicly available spectral data is more robust for the 8-aza isomer.

Therefore, this guide will adopt a dual approach to uphold scientific integrity while providing maximum value. We will first discuss the theoretical spectroscopic expectations for the target molecule, this compound. We will then use the well-documented spectra of its isomer, 1,4-Dioxa-8-azaspiro[4.5]decane, as an illustrative case study to demonstrate the principles of data interpretation for this compound class.

Molecular Structure and Symmetry Considerations

The core structure consists of a piperidine ring fused via a spirocyclic linkage to a 1,3-dioxolane ring. The key difference between the 7-aza and 8-aza isomers lies in the position of the nitrogen atom relative to the spirocenter.

Caption: Chemical structures of the 7-aza and 8-aza isomers.

In the 8-aza isomer, the nitrogen is at the 8-position, creating a plane of symmetry through the N-H bond and the spiro carbon. This symmetry simplifies the expected NMR spectra. Conversely, the 7-aza isomer lacks this symmetry, which would theoretically result in a more complex spectrum with more distinct signals for the piperidine ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For azaspiroketals, it confirms the integrity of the ring systems and the position of substituents.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following workflow outlines the standard procedure for preparing a sample for NMR analysis. The choice of a deuterated solvent is critical; it must dissolve the analyte without producing an overwhelming solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: A Proton's Perspective

Expected Spectrum (this compound): Due to the lack of symmetry, we would anticipate four distinct methylene signals for the piperidine ring, each integrating to 2H, likely appearing as complex multiplets. The dioxolane protons would present as a singlet (4H), and the N-H proton would be a broad singlet, its chemical shift being concentration-dependent.

Case Study: ¹H NMR Data for 1,4-Dioxa-8-azaspiro[4.5]decane The symmetry of the 8-aza isomer simplifies the spectrum. The four protons adjacent to the nitrogen (C6, C10) are equivalent, as are the four protons adjacent to the spiro carbon (C7, C9).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.95Singlet (s)4H-O-CH₂-CH₂-O- (C2, C3)Protons on the dioxolane ring are chemically equivalent and show no coupling. Their position is deshielded by the adjacent oxygen atoms.
~2.85Triplet (t)4H-CH₂-NH-CH₂- (C7, C9)These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. They are coupled to the protons at C8/C10.
~1.90Broad Singlet1HN-HThe signal for the amine proton is often broad due to quadrupole broadening and exchange. Its chemical shift is variable.
~1.75Triplet (t)4H-C-CH₂-CH₂- (C6, C10)These protons are further from the nitrogen and appear more upfield. They are coupled to the protons at C7/C9.
Note: Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS) and PubChem.[4] Actual shifts and multiplicities can vary with solvent and instrument frequency.
¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Spectrum (this compound): The asymmetry would lead to five distinct signals for the piperidine and spiro carbons (C5, C6, C8, C9, C10) and one signal for the two equivalent dioxolane carbons (C2, C3), for a total of six signals.

Case Study: ¹³C NMR Data for 1,4-Dioxa-8-azaspiro[4.5]decane The molecule's symmetry results in only four unique carbon environments.

Chemical Shift (δ) ppmCarbon AssignmentRationale
~108.5Spiro Carbon (C5)The quaternary spiroketal carbon is significantly deshielded by two oxygen atoms, resulting in a characteristic downfield shift.
~64.2-O-CH₂-CH₂-O- (C2, C3)These carbons of the dioxolane ring are attached to oxygen, placing them in the typical ether region of the spectrum.
~45.0-CH₂-NH-CH₂- (C7, C9)Carbons adjacent to the nitrogen are deshielded compared to simple alkanes.
~35.5-C-CH₂-CH₂- (C6, C10)These carbons are in a more typical aliphatic environment, appearing furthest upfield.
Note: Data is representative and sourced from PubChem.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Acquiring an IR Spectrum

For a liquid sample like 1,4-Dioxa-8-azaspiro[4.5]decane, the Attenuated Total Reflectance (ATR) method is a modern and efficient technique that requires minimal sample preparation.

Caption: Workflow for acquiring an ATR-IR spectrum of a liquid sample.

Interpretation of Key Vibrational Bands

The IR spectrum provides a distinct fingerprint confirming the presence of the amine and the dioxolane (ketal) functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 3350 (weak-medium, sharp)N-H StretchSecondary AmineThe presence of a single, relatively sharp peak in this region is a hallmark of a secondary amine.[5][6] Its sharpness distinguishes it from the typically broad O-H stretch of alcohols.
2850 - 2960 (strong)C-H StretchAlkane (sp³)These strong absorptions confirm the aliphatic nature of the piperidine and dioxolane rings.[7][8]
1550 - 1650 (variable)N-H BendSecondary AmineThis bending vibration can sometimes be observed, further confirming the amine group.
1050 - 1150 (strong)C-O StretchKetal / EtherA very strong and prominent absorption in this region is characteristic of the C-O single bond stretching in the dioxolane ring, a key feature for identifying the ketal group.[5]
1000 - 1250 (medium)C-N StretchAliphatic AmineThis absorption confirms the presence of the carbon-nitrogen bond within the piperidine ring.[5][6]
Note: IR data is referenced from the PubChem entry for 1,4-Dioxa-8-azaspiro[4.5]decane.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through analysis of its fragmentation patterns upon ionization.

Expected Data

For a molecule with the formula C₇H₁₃NO₂, the expected mass information is as follows:

ParameterValueSource
Molecular FormulaC₇H₁₃NO₂[4][9]
Average Molecular Weight143.18 g/mol [4][9]
Exact (Monoisotopic) Mass143.094628657 Da[4][9]

Interpretation: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches the exact mass to within a few parts per million, unequivocally confirming the molecular formula.

Under electron ionization (EI), the molecular ion would be expected to undergo fragmentation. Key fragmentation pathways would likely involve:

  • α-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atom, a common pathway for amines.

  • Ring cleavage: Fragmentation of the piperidine or dioxolane rings.

  • Loss of ethylene (C₂H₄): A retro-Diels-Alder-type reaction in the dioxolane ring is conceivable.

Conclusion

The comprehensive spectroscopic analysis of 1,4-Dioxa-azaspiro[4.5]decanes provides unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and reveal the molecule's symmetry (or lack thereof). IR spectroscopy confirms the key functional groups—the secondary amine and the ether linkages of the ketal. Finally, mass spectrometry validates the molecular formula and elemental composition. Together, these techniques form a self-validating system of analysis, providing the foundational data required for any research, development, or quality control application involving this important chemical scaffold.

References

The Ascendancy of the 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dioxa-7-azaspiro[4.5]decane core and its constitutional isomer, 1,4-dioxa-8-azaspiro[4.5]decane, represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality, conferred by the spirocyclic junction, offers a distinct advantage over traditional flat aromatic systems in the quest for novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides an in-depth technical overview of the synthesis, chemical properties, and burgeoning applications of these spirocyclic systems, with a particular focus on their role in the development of agents targeting the central nervous system (CNS) and in oncology. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective are provided to empower researchers in the strategic application of this versatile scaffold.

Introduction: Embracing the Third Dimension in Drug Design

The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery, steering chemists away from planar, sp2-rich molecules towards more complex, three-dimensional structures that better mimic the intricate topographies of biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. The this compound framework, a spirocyclic ketal of a piperidine ring, embodies the virtues of this architectural approach.

The rigid, yet conformationally defined, nature of the spirocyclic core allows for the precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets. This can lead to significant gains in binding affinity and selectivity.[2] Furthermore, the introduction of sp3-hybridized centers generally improves physicochemical properties, such as aqueous solubility and metabolic stability, which are critical determinants of a drug candidate's success.[1][3] This guide will delve into the specifics of the this compound scaffold and its analogs, providing a comprehensive resource for their synthesis and application in drug development.

Physicochemical Properties and Structural Features

The this compound scaffold possesses a unique combination of structural and electronic features that contribute to its utility in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyThis compound1,4-Dioxa-8-azaspiro[4.5]decane
Molecular Formula C₇H₁₃NO₂[4]C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [4]143.18 g/mol
CAS Number 40369-91-3[4]177-11-7
Topological Polar Surface Area 30.5 Ų[4]30.5 Ų
Predicted XlogP -0.3[4]-0.3
Hydrogen Bond Donor Count 1[4]1
Hydrogen Bond Acceptor Count 33

The presence of the dioxolane ring, a stable ketal, serves multiple purposes. It acts as a bioisosteric replacement for a carbonyl group, often improving metabolic stability by preventing enzymatic reduction.[5] The oxygen atoms can also participate in hydrogen bonding interactions within a receptor binding site. The piperidine nitrogen provides a key handle for derivatization, allowing for the introduction of a wide array of substituents to modulate pharmacological activity and physicochemical properties.

The spirocyclic nature of the scaffold imparts a rigid, three-dimensional geometry. This conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[2]

Synthesis and Methodologies

The synthesis of the this compound core and its analogs typically proceeds from readily available piperidone precursors. The strategic protection of the ketone functionality as a dioxolane is a key step, followed by functionalization of the piperidine ring.

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The more commonly reported isomer, 1,4-dioxa-8-azaspiro[4.5]decane, is typically synthesized from 4-piperidone.

G cluster_0 Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane N-Boc-4-piperidone N-Boc-4-piperidone p-TsOH p-TsOH, Toluene Reflux N-Boc-4-piperidone->p-TsOH Ethylene_glycol Ethylene glycol Ethylene_glycol->p-TsOH N-Boc-1,4-dioxa-8-azaspiro[4.5]decane N-Boc-1,4-dioxa-8-azaspiro[4.5]decane p-TsOH->N-Boc-1,4-dioxa-8-azaspiro[4.5]decane HCl HCl, Dioxane N-Boc-1,4-dioxa-8-azaspiro[4.5]decane->HCl 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane HCl->1,4-Dioxa-8-azaspiro[4.5]decane

Caption: General synthetic scheme for 1,4-Dioxa-8-azaspiro[4.5]decane.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

  • Ketalization: To a solution of N-Boc-4-piperidone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-1,4-dioxa-8-azaspiro[4.5]decane.

  • Deprotection: Dissolve the N-Boc protected intermediate in 1,4-dioxane and add a solution of HCl in dioxane (4M).

  • Stir the mixture at room temperature until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to obtain 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride as a solid.

Synthesis of N-Substituted Analogs

The secondary amine of the core scaffold is a versatile point for diversification through N-alkylation or N-arylation reactions.

G cluster_1 N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane Core_scaffold 1,4-Dioxa-8-azaspiro[4.5]decane Base Base (e.g., K₂CO₃) Solvent (e.g., ACN) Core_scaffold->Base Alkyl_halide R-X (Alkyl halide) Alkyl_halide->Base N-Substituted_analog N-Substituted analog Base->N-Substituted_analog

Caption: General scheme for N-alkylation.

Experimental Protocol: Synthesis of 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane [6]

  • To a mixture of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and potassium carbonate (1.1 eq) in acetonitrile, add 5-bromopentene (1.0 eq) dropwise.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired N-alkylated product.

Synthesis of 6-Substituted this compound Analogs

The synthesis of analogs of the 7-aza isomer often involves the functionalization of a 3-piperidone precursor.

G cluster_2 Synthesis of 6-Substituted 7-Aza Analogs Piperidone_ester Ethyl 3-oxopiperidine-1-carboxylate Pyrrolidine Pyrrolidine Piperidone_ester->Pyrrolidine Enamine Enamine intermediate Pyrrolidine->Enamine Alkylation R-X (e.g., 4-(bromomethyl)indole) Enamine->Alkylation Alkylated_intermediate Alkylated intermediate Alkylation->Alkylated_intermediate Ketalization_Reduction_N-Methylation 1. Ethylene glycol, p-TsOH 2. LiAlH₄ 3. HCHO, HCOOH Alkylated_intermediate->Ketalization_Reduction_N-Methylation Final_product 6-Substituted-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane Ketalization_Reduction_N-Methylation->Final_product

Caption: Synthetic pathway to 6-substituted 7-aza analogs.[7]

Experimental Protocol: General Procedure for 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes [7]

  • Enamine Formation: A solution of ethyl 3-oxopiperidine-1-carboxylate and pyrrolidine in benzene is heated at reflux with azeotropic removal of water to form the corresponding enamine.

  • Alkylation: The crude enamine is dissolved in a suitable solvent (e.g., acetonitrile) and treated with the appropriate alkylating agent (e.g., benzyl bromide, 3-(bromomethyl)indole, or 4-(bromomethyl)indole). The mixture is stirred at room temperature until the reaction is complete.

  • Hydrolysis and Ketalization: The crude alkylated product is hydrolyzed with aqueous acid and then ketalized with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Reduction and N-Methylation: The resulting ester is reduced with lithium aluminum hydride. The subsequent secondary amine is then N-methylated using an Eschweiler-Clarke reaction (formic acid and formaldehyde).

  • Purification: The final product is purified by column chromatography.

Therapeutic Applications and Biological Activities

The this compound scaffold and its analogs have demonstrated significant potential across a range of therapeutic areas, most notably in the treatment of CNS disorders and cancer.

Central Nervous System Agents
  • Dopamine Agonists: A series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated as potential dopamine agonists.[7] While central activity was limited, the 4-indolylmethyl analog displayed potent peripheral dopamine agonist activity with an ID₅₀ of 0.095 µmol/kg in a cat cardioaccelerator nerve assay, comparable to apomorphine (ID₅₀ = 0.0348 µmol/kg).[7] This highlights the potential of this scaffold in developing peripherally selective dopaminergic agents.

  • Sigma-1 (σ₁) Receptor Ligands: The σ₁ receptor is a promising target for the treatment of various neurological disorders and for cancer imaging. An 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been developed as a potent and selective σ₁ receptor ligand with a Ki of 5.4 nM.[8] This radioligand has shown high accumulation in tumors in preclinical PET imaging studies, suggesting its utility as a tumor imaging agent.[8]

Oncology

The aforementioned σ₁ receptor ligands have direct applications in oncology for diagnostic imaging.[8] The high expression of σ₁ receptors in various tumor types makes this a promising strategy for tumor visualization and characterization.

Structure-Activity Relationships (SAR)

The modular synthesis of this compound analogs allows for systematic exploration of SAR.

Table 2: Biological Activity of Selected 1,4-Dioxa-azaspiro[4.5]decane Analogs

CompoundTargetBiological ActivityReference
6-(4-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneDopamine ReceptorID₅₀ = 0.095 µmol/kg (peripheral agonist)[7]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ ReceptorKᵢ = 5.4 nM[8]

For the dopamine agonists, the nature of the substituent at the 6-position of the 7-aza scaffold is critical for activity, with the 4-indolylmethyl group conferring the highest potency among the tested analogs.[7]

In the case of the σ₁ receptor ligands, the N-benzyl group on the 8-aza scaffold appears to be a key pharmacophoric element. The length and nature of the substituent on the phenyl ring of the benzyl group can be tuned to optimize affinity and selectivity. The low lipophilicity of the fluoroethoxy-substituted analog contributes to its favorable properties as a PET imaging agent.[8]

Future Perspectives and Conclusion

The this compound scaffold and its analogs are poised to make a significant and lasting impact on drug discovery. The synthetic accessibility and the ease of diversification of this core make it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on:

  • Expansion of Therapeutic Applications: Exploring the utility of this scaffold against a wider range of biological targets.

  • Stereoselective Synthesis: Developing enantioselective synthetic routes to access single enantiomers, which may exhibit improved potency and reduced off-target effects.

  • PROTACs and Other Novel Modalities: The piperidine nitrogen is an ideal attachment point for linkers in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic constructs.

References

Introduction to spirocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spirocyclic Chemistry for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged from the periphery of organic chemistry to become a cornerstone of modern medicinal chemistry and materials science.[1][2] Their inherent three-dimensionality offers a compelling solution to the "escape from flatland" paradigm, a concept suggesting that molecules with greater sp3 character and structural complexity often exhibit superior physicochemical and pharmacological properties.[3][4][5] This guide provides a comprehensive overview of spirocyclic chemistry, from fundamental principles and stereochemistry to advanced synthetic strategies and practical applications. It is designed to serve as a technical resource for scientists seeking to leverage the unique structural and functional advantages of spirocyclic scaffolds in their research and development endeavors.

The Spirocyclic Scaffold: A Three-Dimensional Approach to Molecular Design

A spiro compound is defined by the presence of at least two molecular rings connected by a single common atom, known as the spiro atom.[1] This unique junction forces the planes of the two rings to be orthogonal to each other, creating a rigid, well-defined three-dimensional architecture.[6] This structural rigidity is a key differentiator from more flexible acyclic or planar aromatic systems and is the primary driver of the benefits observed when incorporating spirocyclic motifs into functional molecules.[4][7]

The introduction of a spirocyclic core can profoundly influence a molecule's properties:

  • Enhanced Three-Dimensionality (3D): The quaternary spiro-carbon increases the fraction of sp3-hybridized carbons (Fsp3), a metric correlated with higher clinical success rates for drug candidates.[3][8] This increased 3D character allows for more specific and complex interactions with biological targets like protein binding pockets.[7]

  • Conformational Restriction: The rigid nature of the spiro junction reduces the number of accessible conformations, which can lock a molecule into its bioactive conformation.[4][5] This pre-organization often leads to a favorable entropy of binding, resulting in enhanced potency and selectivity.[4][9]

  • Modulation of Physicochemical Properties: Incorporating spirocycles can improve crucial drug-like properties such as aqueous solubility and metabolic stability while decreasing lipophilicity (LogP).[7][9][10]

RCM_Mechanism cluster_workflow Ring-Closing Metathesis (RCM) for Spirocycle Synthesis Start Diallylated Substrate + Ru Catalyst Coordination [2+2] Cycloaddition: Alkene coordinates to Ruthenium Start->Coordination Metallocyclobutane Formation of Ruthenacyclobutane Intermediate Coordination->Metallocyclobutane RetroCycloaddition Retro [2+2] Cycloaddition: Release of Alkene byproduct Metallocyclobutane->RetroCycloaddition NewCarbene Formation of New Ruthenium Carbene RetroCycloaddition->NewCarbene IntramolecularCoordination Intramolecular Alkene Coordination NewCarbene->IntramolecularCoordination SpiroMetallocyclobutane Formation of Spiro-fused Ruthenacyclobutane IntramolecularCoordination->SpiroMetallocyclobutane FinalRetro Final Retro [2+2] Cycloaddition: Release of Spirocyclic Product SpiroMetallocyclobutane->FinalRetro End Spirocycle + Regenerated Ru Catalyst FinalRetro->End Characterization_Workflow cluster_workflow Self-Validating Characterization Workflow Start Purified Synthetic Product Step1 HRMS Analysis Start->Step1 Decision1 Molecular Formula Confirmed? Step1->Decision1 Decision1->Start No (Re-purify/Re-synthesize) Step2 1D & 2D NMR Spectroscopy Decision1->Step2 Yes Decision2 Structure & Connectivity Confirmed? Step2->Decision2 Decision2->Start No (Re-evaluate Structure) Step3 Single Crystal X-ray Diffraction (if crystal can be grown) Decision2->Step3 Yes Decision3 Absolute Stereochemistry Confirmed? Step3->Decision3 End Fully Characterized Spirocycle Decision3->End Yes Decision3->End No (Rely on NMR/Chiral HPLC) Drug_Properties center Spirocyclic Core prop1 Increased Fsp³ (3-Dimensionality) center->prop1 prop2 Conformational Rigidity center->prop2 prop3 Novel Chemical Space center->prop3 outcome1 Improved Potency & Selectivity prop1->outcome1 outcome2 Enhanced PK Properties (Solubility, Metabolic Stability) prop1->outcome2 prop2->outcome1 outcome3 Reduced Off-Target Effects prop2->outcome3 outcome4 Access to Novel IP prop3->outcome4

References

1,4-Dioxa-7-azaspiro[4.5]decane: A Versatile Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly moving away from flat, two-dimensional molecules and embracing complex, three-dimensional architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are at the forefront of this evolution.[2][3] These rigid structures offer a unique way to orient substituents in precise three-dimensional space, enabling finer control over interactions with biological targets.[4]

This guide focuses on a particularly valuable building block: 1,4-Dioxa-7-azaspiro[4.5]decane . This compound is, in essence, a conformationally restricted and synthetically versatile surrogate for 4-piperidone. The core of this molecule is a piperidine ring, a privileged scaffold in countless approved drugs. However, the presence of the spirocyclic ketal serves a dual purpose: it locks the six-membered ring into a defined chair-like conformation and simultaneously protects the C-4 ketone functionality. This allows for selective modification at the nitrogen atom before unmasking the ketone for subsequent elaboration, providing a powerful and logical pathway to novel and diverse chemical entities. Its growing use in areas from oncology to neuroscience underscores its importance as a strategic tool in the drug discovery arsenal.[5][6]

Core Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[7][8]
Molecular Weight 143.18 g/mol [7][9]
CAS Number 177-11-7 (for the 8-aza isomer) / 40369-91-3 (for the 7-aza isomer)[7][9][10]
Appearance Liquid[8][9]
Boiling Point 108-110 °C at 35 hPa[9]
Density 1.11 g/cm³ at 20 °C[9]
Topological Polar Surface Area 30.5 Ų[7]
LogP 0.44[11]

The key structural feature is the ethylene glycol ketal formed at the 4-position of the piperidine ring. This protecting group is stable to a wide range of reaction conditions, including those that are basic, reductive, or involve organometallics, making it ideal for multi-step synthetic sequences.

Synthesis of the Core Building Block

The most common and straightforward synthesis of this compound and its N-protected variants involves the acid-catalyzed ketalization of a corresponding 4-piperidone derivative. The choice of starting material dictates the protecting group on the nitrogen, which is crucial for subsequent functionalization.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N_Protected_Piperidone N-Protected 4-Piperidone (e.g., N-Boc, N-Cbz) Reaction_Step Acid Catalyst (e.g., p-TsOH) Toluene, Dean-Stark (Azeotropic water removal) N_Protected_Piperidone->Reaction_Step Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reaction_Step Product_N_Protected N-Protected This compound Reaction_Step->Product_N_Protected Product_Deprotected This compound Product_N_Protected->Product_Deprotected Deprotection (e.g., TFA, H₂/Pd) G cluster_N_Func N-Functionalization cluster_C_Func C-4 Functionalization main This compound alkylation N-Alkylation / N-Arylation (R-X, Base or Buchwald-Hartwig) main->alkylation acylation N-Acylation (RCOCl or RCOOH, Coupling Agent) main->acylation reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) main->reductive_amination deprotection Ketal Deprotection (Aqueous Acid) alkylation->deprotection Elaborated Intermediate acylation->deprotection reductive_amination->deprotection ketone 4-Piperidone Derivative deprotection->ketone

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dioxa-7-azaspiro[4.5]decane, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational data and insights into its practical application.

Introduction: The Significance of a Spirocyclic Scaffold

This compound belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single common atom. This unique three-dimensional structure imparts a conformational rigidity that is highly sought after in modern drug design. Such constrained architectures can lead to higher binding affinities and selectivities for biological targets, making them valuable scaffolds in the synthesis of novel therapeutic agents. The presence of both an ether-like dioxolane ring and a secondary amine within a piperidine ring system offers multiple points for chemical modification, rendering it a versatile building block in synthetic organic chemistry.

Molecular Identity and Structure

Clarity in identifying the precise isomeric form is paramount. The focus of this guide is This compound , associated with the CAS number 40369-91-3 . It is crucial to distinguish this from its isomer, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS No. 177-11-7), as their distinct structures result in different physicochemical and pharmacological properties.

  • IUPAC Name: this compound[1]

  • Canonical SMILES: C1CC2(CNC1)OCCO2[1][2]

  • InChI: InChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2[1][2]

  • InChIKey: FZWPOVPBHOSLFN-UHFFFAOYSA-N[1][2]

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical reactions and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][2][3]
Molecular Weight 143.18 g/mol [1][3][4]
Appearance Colorless to yellow liquid[4]
Boiling Point 82 °C (at 1 Torr)[2]
Density 1.12 ± 0.1 g/cm³ (Predicted)[2]
Solubility Freely soluble (560 g/L at 25 °C)[2]
pKa 8.48 ± 0.20 (Predicted)[2]
logP 0.44170 (Predicted)[2]
Topological Polar Surface Area 30.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[5]

Expert Insights:

The predicted pKa of 8.48 suggests that the secondary amine in the piperidine ring is basic and will be protonated at physiological pH. This has significant implications for its interaction with biological targets and its solubility in aqueous media. The predicted logP of 0.44170 indicates a relatively balanced lipophilicity, which is often a desirable characteristic for drug candidates, as it can facilitate membrane permeability without excessive partitioning into fatty tissues.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Proton NMR spectra are available and provide information on the chemical environment of the hydrogen atoms in the molecule.[6]

    • ¹³C NMR: Carbon NMR spectra offer insights into the carbon framework of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-N, C-O, and N-H bonds.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[7]

Experimental Protocols for Physicochemical Property Determination

The following outlines generalized, yet robust, methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating through the inclusion of appropriate controls and calibration standards.

Determination of pKa via Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve known concentration of 1,4-Doxa-7-azaspiro[4.5]decane in deionized water/co-solvent titrate Titrate with standardized HCl while recording pH and titrant volume prep->titrate Begin Titration cal Calibrate pH meter with standard buffers (pH 4, 7, 10) cal->titrate plot Plot pH vs. volume of titrant titrate->plot Generate Data derivative Calculate first and second derivatives to identify the equivalence point plot->derivative pka_calc Determine pKa from the pH at the half-equivalence point derivative->pka_calc

Caption: Workflow for pKa determination via potentiometric titration.

Causality: The inflection point in the titration curve corresponds to the equivalence point, where the moles of titrant equal the initial moles of the analyte. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.

Determination of logP via Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

logP_Determination cluster_setup System Preparation cluster_partitioning Partitioning cluster_quantification Quantification prepare_phases Prepare water-saturated n-octanol and n-octanol-saturated water mix Combine phases in a flask and shake until equilibrium is reached prepare_phases->mix prepare_solution Dissolve this compound in one of the phases prepare_solution->mix separate Centrifuge to separate the aqueous and organic layers mix->separate analyze Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) separate->analyze calculate Calculate logP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Trustworthiness: This method's reliability hinges on achieving true equilibrium and accurate quantification in both phases. Running replicates and ensuring complete phase separation are critical for obtaining a trustworthy logP value.

Applications in Drug Discovery and Research

This compound is a valuable scaffold in the synthesis of various biologically active molecules.

  • Dopamine Agonists: Derivatives of this compound have been synthesized and evaluated for their potential as dopamine agonists.[8] For instance, certain analogues have shown potent activity in assays measuring dopamine agonist effects.[8]

  • Sigma-1 Receptor Ligands: Radiolabeled derivatives of the isomeric 1,4-Dioxa-8-azaspiro[4.5]decane have been developed as potent and selective ligands for the sigma-1 receptor, with applications in tumor imaging via Positron Emission Tomography (PET).[9][10] This highlights the utility of this spirocyclic core in designing central nervous system (CNS) and oncology-focused agents.

  • General Synthetic Intermediate: Its structure makes it a useful starting material for creating more complex molecules in various synthetic endeavors.[11]

Safety and Handling

Based on available data for the isomeric 1,4-Dioxa-8-azaspiro[4.5]decane, which is likely to have a similar hazard profile, the following precautions should be observed:

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

    • Wash skin thoroughly after handling.[13]

    • Use only in a well-ventilated area.[14]

    • Wear protective gloves, eye protection, and face protection.[13][15]

    • In case of contact with skin, wash with plenty of water.[13][14]

    • If in eyes, rinse cautiously with water for several minutes.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][16]

Self-Validating Protocol for Safe Handling:

Safe_Handling_Workflow cluster_assessment Risk Assessment cluster_handling Handling Procedure cluster_response Emergency Response cluster_disposal Waste Disposal review_sds Review Safety Data Sheet (SDS) for specific hazards identify_ppe Identify necessary Personal Protective Equipment (PPE) review_sds->identify_ppe spill_kit Ensure spill kit is accessible review_sds->spill_kit first_aid Know location of eyewash station and safety shower review_sds->first_aid don_ppe Don appropriate PPE (gloves, safety glasses, lab coat) identify_ppe->don_ppe use_hood Handle in a chemical fume hood to ensure proper ventilation don_ppe->use_hood waste_container Dispose of waste in a properly labeled container use_hood->waste_container

Caption: A self-validating workflow for the safe handling of this compound.

Conclusion

This compound is a compound with a rich set of physicochemical properties that make it an attractive scaffold for modern chemical and pharmaceutical research. Its defined three-dimensional structure, coupled with its favorable solubility and lipophilicity profiles, provides a solid foundation for the design of novel molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

Methodological & Application

Synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dioxa-7-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced potency and selectivity for a variety of biological targets. This guide provides an in-depth exploration of the synthesis of this compound derivatives, offering detailed protocols, mechanistic insights, and practical application notes for researchers, scientists, and professionals in drug development.

Introduction to the this compound Scaffold

Spirocyclic systems have gained significant traction in drug discovery due to their ability to explore chemical space beyond the traditional flat, aromatic structures that have historically dominated medicinal chemistry. The this compound core, in particular, has been incorporated into a range of biologically active molecules, including potent and selective ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors. The presence of the dioxolane group can also impart favorable physicochemical properties, such as improved metabolic stability and solubility.[1]

This guide will focus on a robust and versatile synthetic approach to this scaffold, beginning with the preparation of a key ketone intermediate, followed by the formation of the core azaspirocycle via reductive amination, and culminating in various derivatization strategies to generate a library of analogues.

Core Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted strategy for the synthesis of the this compound core involves a two-step sequence starting from commercially available 1,3-cyclohexanedione. This approach is advantageous due to the low cost of the starting material and the generally high yields of the individual steps.

Core_Synthetic_Strategy Start 1,3-Cyclohexanedione Intermediate 1,4-Dioxaspiro[4.5]decan-7-one Start->Intermediate Ketalization Core This compound Intermediate->Core Reductive Amination Reductive_Amination_Workflow cluster_0 Reaction Setup Ketone 1,4-Dioxaspiro[4.5]decan-7-one Imine_Formation Imine/Enamine Formation Ketone->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Solvent Anhydrous Solvent (e.g., MeOH, DCM) Solvent->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product This compound Reduction->Product Workup Aqueous Workup & Purification Product->Workup

References

Application Notes & Protocols: The 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds

In modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A significant shift away from flat, sp²-rich aromatic systems towards more three-dimensional, sp³-rich scaffolds has been a key strategy to enhance compound properties. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this design principle. They enforce a rigid, well-defined three-dimensional geometry, which can lead to superior potency and selectivity by optimizing interactions with biological targets.

The 1,4-dioxa-7-azaspiro[4.5]decane scaffold represents a particularly valuable building block. It can be considered a constrained, conformationally restricted bioisostere of piperidine and morpholine—two of the most ubiquitous heterocycles in approved pharmaceuticals.[1][2] By replacing a simple ring with this spirocyclic ketal, medicinal chemists can unlock significant advantages, including modulation of lipophilicity, enhancement of aqueous solubility, and exploration of novel intellectual property space.[3]

This guide provides a comprehensive overview of the strategic application of the this compound scaffold, detailed protocols for its synthesis and functionalization, and case studies illustrating its successful implementation in drug discovery programs.

Physicochemical Advantages: A Quantitative Comparison

A primary rationale for employing spirocyclic scaffolds is the deliberate modification of a molecule's physicochemical properties to improve its drug-like characteristics. The introduction of the dioxolane ring in place of methylene groups in a piperidine core can significantly impact lipophilicity (LogP/LogD) and polarity (Topological Polar Surface Area, TPSA), which in turn influences solubility, permeability, and metabolic stability.

Incorporating an oxygen atom into a spirocyclic framework has been shown to dramatically increase aqueous solubility and lower lipophilicity.[3] This is a critical advantage in drug design, as high lipophilicity is often associated with poor metabolic profiles and off-target toxicity.

CompoundStructureCalculated LogP (XlogP3)TPSA (Ų)Key Advantages
N-Methylpiperidine 1.33.2Simple, well-understood scaffold.
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decane -0.3[4]30.5[4]Lower Lipophilicity: Improved metabolic profile. Higher Polarity: Potential for enhanced solubility. 3D-Shape: Novel vector exploration for binding.

Data for the parent this compound scaffold from PubChem.[4]

Core Synthesis Protocol: Accessing the Scaffold

The synthesis of this compound is efficiently achieved via a three-step sequence starting from commercially available N-Boc-3-piperidone. This route provides excellent control and delivers the key scaffold ready for derivatization.

G cluster_0 Synthesis Workflow for this compound A N-Boc-3-piperidone B N-Boc-1,4-dioxa-7- azaspiro[4.5]decane A->B Ketalization Ethylene Glycol, p-TsOH, Toluene, Dean-Stark C This compound (Target Scaffold) B->C Boc Deprotection 4M HCl in Dioxane or TFA/DCM

Caption: Synthesis of the target scaffold from N-Boc-3-piperidone.

Protocol 1: Synthesis of this compound

This protocol is a self-validating system, including checkpoints for reaction completion and clear characterization steps for the intermediate and final product.

Step 1: Ketalization of N-Boc-3-piperidone

  • Rationale: The reaction protects the ketone as an ethylene ketal. The Boc-protecting group on the nitrogen prevents unwanted side reactions and ensures the amine is masked for subsequent deprotection and functionalization.[5] A Dean-Stark apparatus is used to remove water, driving the equilibrium towards product formation.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-Boc-3-piperidone (1.0 eq, e.g., 10.0 g, 50.2 mmol).[6]

    • Add toluene (approx. 100 mL).

    • Add ethylene glycol (1.2 eq, 3.36 mL, 60.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 0.48 g, 2.5 mmol).

    • Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-6 hours).

    • Monitor reaction completion by TLC or GC-MS.

    • Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-1,4-dioxa-7-azaspiro[4.5]decane as a crude oil or solid, which is often used directly in the next step.

  • Expected Outcome: A clear oil or low-melting solid. The yield is typically high (>90%).

Step 2: Boc Deprotection

  • Rationale: Acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group reveals the secondary amine, yielding the target scaffold as its hydrochloride salt. 4M HCl in dioxane is a standard, effective reagent for this transformation, producing a solid product that can often be isolated by simple filtration.[7]

  • Procedure:

    • Dissolve the crude N-Boc-1,4-dioxa-7-azaspiro[4.5]decane from Step 1 in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether or hexane), and dried under vacuum.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

  • Self-Validation & Characterization:

    • Yield: Typically quantitative.

    • Appearance: White to off-white solid (hydrochloride salt).

    • ¹H NMR: Expect characteristic shifts for the piperidine and dioxolane protons. The absence of the large singlet around 1.47 ppm confirms the removal of the Boc group.

    • Mass Spectrometry (ESI+): The free base will show a molecular ion peak [M+H]⁺ at m/z ≈ 144.10.[8]

Application Protocols: Derivatization of the Scaffold

The secondary amine of the this compound scaffold is the primary handle for diversification. Standard N-arylation and N-alkylation reactions are highly effective for building libraries of compounds for screening.

G cluster_1 Key Derivatization Strategies Scaffold This compound Arylated N-Aryl Derivative Scaffold->Arylated Buchwald-Hartwig Amination Ar-X, Pd Catalyst, Ligand, Base Alkylated N-Alkyl Derivative Scaffold->Alkylated Reductive Amination R-CHO, Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Common methods for functionalizing the core scaffold.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[9] This method is exceptionally broad in scope and tolerant of many functional groups, making it a cornerstone of modern medicinal chemistry.[1]

  • Procedure:

    • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (Ar-X, 1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0-2.5 eq).

    • Add an anhydrous solvent such as toluene or 1,4-dioxane.

    • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting materials.

    • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Self-Validation & Characterization:

    • Purification: Elute with a gradient of ethyl acetate in hexanes. The product's polarity will depend on the nature of the aryl group.

    • ¹H NMR: Appearance of aromatic proton signals and a downfield shift of the piperidine protons adjacent to the nitrogen.

    • Mass Spectrometry (ESI+): Observe the [M+H]⁺ peak corresponding to the mass of the coupled product.

Protocol 3: N-Alkylation via Reductive Amination
  • Rationale: Reductive amination is a highly efficient one-pot method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a mild reducing agent.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for the intermediate iminium ion over the starting aldehyde, minimizing side reactions.[10]

  • Procedure:

    • To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq, free base), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

  • Self-Validation & Characterization:

    • Purification: For basic amine products, silica gel can be pre-treated with triethylamine to prevent streaking. Alternatively, an acid/base workup can be used for purification.[12]

    • ¹H NMR: Appearance of new signals corresponding to the introduced alkyl group and disappearance of the N-H proton signal.

    • Mass Spectrometry (ESI+): Observe the [M+H]⁺ peak corresponding to the mass of the N-alkylated product.

Case Studies in Medicinal Chemistry

Case Study 1: Potent and Selective Sigma-1 (σ₁) Receptor Ligands for Tumor Imaging

The σ₁ receptor is overexpressed in various human tumors, making it an attractive target for developing radioligands for cancer diagnosis using Positron Emission Tomography (PET). Researchers developed a series of N-substituted 1,4-dioxa-8-azaspiro[4.5]decane derivatives (note the isomeric scaffold) as potent σ₁ ligands.[13][14]

The lead compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , was synthesized via N-alkylation and demonstrated high affinity and selectivity.[13]

CompoundTargetKᵢ (nM)Selectivity (vs σ₂)Application
Lead Compound σ₁ Receptor5.4 ± 0.430-foldPET Imaging Agent for Cancer

Data sourced from Jia et al., J. Med. Chem. 2015.[13]

The spirocyclic ketal scaffold was crucial for achieving a suitable balance of lipophilicity and binding affinity, properties essential for a successful PET tracer.[13] In vivo studies showed high accumulation of the ¹⁸F-labeled tracer in tumors, confirming its potential for clinical use.[13]

Case Study 2: Development of Anti-Coronavirus Agents

In the search for novel antiviral therapies, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for activity against human coronavirus 229E.[9][10] This work highlights the versatility of the azaspiro[4.5]decane core, even with modifications to the second ring. The most potent compound from the series, 8n , demonstrated an EC₅₀ value comparable to known coronavirus inhibitors.[9]

The structure-activity relationship (SAR) studies revealed that substitutions on both the piperidine and thiazolidinone rings were critical for antiviral activity, underscoring the scaffold's role in presenting functional groups in a precise three-dimensional arrangement.[9][10]

Conclusion

The this compound scaffold is a powerful tool for the modern medicinal chemist. As a conformationally constrained piperidine bioisostere, it offers a validated strategy to improve the physicochemical properties of lead compounds, enhancing solubility and metabolic stability while reducing lipophilicity. The synthetic accessibility of the core and the straightforward protocols for its N-functionalization enable the rapid generation of diverse chemical libraries. The successful application of this and closely related scaffolds in developing high-affinity ligands for CNS targets and novel antiviral agents demonstrates its broad utility and potential for future drug discovery campaigns.

References

The Strategic Integration of 1,4-Dioxa-7-azaspiro[4.5]decane in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, two-dimensional chemical space dominated by aromatic and heteroaromatic rings. The incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to unlock new avenues for therapeutic intervention. Among these, spirocyclic scaffolds have garnered significant attention due to their unique conformational rigidity and the precise spatial orientation they impart to appended functional groups.[1][2] This guide focuses on a particularly valuable building block: 1,4-Dioxa-7-azaspiro[4.5]decane .

The this compound scaffold, a privileged structure in contemporary drug discovery, offers a unique combination of a piperidine ring fused with a 1,4-dioxane moiety through a spirocyclic carbon atom. This arrangement confers several advantageous properties, including improved metabolic stability, modulated lipophilicity, and the ability to serve as a versatile platform for the synthesis of diverse compound libraries.[3] This document will provide an in-depth exploration of the applications of this scaffold, complete with detailed synthetic protocols and an analysis of its impact on the pharmacological properties of various therapeutic agents.

The Rationale for Employing the this compound Scaffold

The decision to incorporate a spirocyclic scaffold, and specifically the this compound system, is a deliberate one, driven by several key medicinal chemistry principles:

  • Enhanced Three-Dimensionality and Novel Chemical Space: The spirocyclic nature of this scaffold introduces a rigid, non-planar geometry that allows for the exploration of previously inaccessible chemical space.[4][5] This can lead to novel interactions with biological targets and the discovery of compounds with unique pharmacological profiles.

  • Improved Physicochemical Properties: The introduction of the 1,4-dioxane ring can modulate the lipophilicity (LogP) and aqueous solubility of a molecule, which are critical parameters for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The ether oxygens can also act as hydrogen bond acceptors, further influencing solubility and target engagement.

  • Metabolic Stability: The quaternary spirocyclic carbon is not susceptible to metabolic oxidation, a common pathway for drug metabolism. This can enhance the metabolic stability and prolong the in vivo half-life of drug candidates.[1]

  • Conformational Restriction and Potency: The rigid framework of the spirocycle reduces the number of rotatable bonds in a molecule, thereby decreasing the entropic penalty upon binding to a target. This conformational constraint can lead to a significant increase in binding affinity and potency.[1][3]

  • Versatile Synthetic Handle: The secondary amine within the piperidine ring of the scaffold provides a convenient point for chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound core and a key derivative. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol describes the synthesis of the parent this compound scaffold, which serves as the foundational building block for further derivatization. The synthesis commences from commercially available 1-Boc-4-piperidone.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Boc Deprotection 1-Boc-4-piperidone 1-Boc-4-piperidone Ethylene_glycol Ethylene glycol, p-TsOH 1-Boc-4-piperidone->Ethylene_glycol Toluene, reflux Intermediate_A tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate Ethylene_glycol->Intermediate_A Intermediate_B tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate HCl HCl in Dioxane Intermediate_B->HCl DCM, rt Final_Product This compound HCl->Final_Product

Caption: Synthesis of the this compound core.

Materials:

  • 1-Boc-4-piperidone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dichloromethane (DCM)

  • 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

Step 1: Synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as a colorless oil.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • To this solution, add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield This compound as a solid or oil.[6] The product is often of sufficient purity for subsequent steps, but can be further purified by distillation or crystallization if necessary.

Protocol 2: N-Alkylation of this compound - A Gateway to Diverse Derivatives

This protocol details a general procedure for the N-alkylation of the core scaffold, a common step in the synthesis of many biologically active molecules.

Workflow for N-Alkylation

Scaffold This compound Alkyl_Halide Alkyl Halide (R-X) Scaffold->Alkyl_Halide Reaction Base Base (e.g., K2CO3) Product N-alkylated Derivative Alkyl_Halide->Product Solvent Solvent (e.g., DMF)

Caption: General workflow for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, substituted phenethyl bromides)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, until TLC analysis shows complete consumption of the starting amine.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is best illustrated through its successful application in the development of a range of therapeutic agents targeting different biological systems.

Central Nervous System (CNS) Agents

The ability of the spirocyclic scaffold to impart favorable physicochemical properties for blood-brain barrier penetration makes it particularly attractive for the development of CNS-active drugs.[7]

  • 5-HT₁ₐ Receptor Agonists: Derivatives of this compound have been explored as potent and selective 5-HT₁ₐ receptor agonists for the treatment of anxiety and depression.[8] The spirocyclic core helps to correctly orient the pharmacophoric elements, such as an arylpiperazine moiety, for optimal interaction with the receptor.

  • M₁ Muscarinic Agonists: In the quest for treatments for Alzheimer's disease, 1-oxa-8-azaspiro[4.5]decane derivatives, close analogs of our topic scaffold, have been synthesized and evaluated as M₁ muscarinic agonists.[9] These compounds have shown the potential to improve cognitive function with a reduced side-effect profile compared to non-spirocyclic analogs.[9]

  • Dopamine Agonists: Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated for dopamine agonist activity.[10] While central activity was limited in the reported series, one analog displayed potent peripheral dopamine agonist activity, highlighting the potential of this scaffold in modulating dopaminergic systems.[10]

Table 1: Biological Activity of Representative CNS-Active Derivatives

Compound IDTargetActivityReference
1 5-HT₁ₐ ReceptorPotent Agonist[8]
(-)-29 M₁ Muscarinic ReceptorPartial Agonist[9]
4-indolymethyl analogue Dopamine ReceptorPotent Peripheral Agonist (ID₅₀ = 0.095 µmol/kg)[10]
Oncology

The unique 3D structure of the this compound scaffold has also been leveraged in the development of novel anticancer agents.

  • Antiproliferative Agents: Novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines.[11] The spirocyclic core in these compounds serves as a rigid scaffold to which a pharmacophoric sulfonyl group is attached.

Signaling Pathway Implication

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition Drug Spiro-derivative Drug->Signaling_Cascade Inhibits

Caption: Potential mechanism of action for spiro-based anticancer agents.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable building block in modern drug discovery. Its inherent three-dimensionality, coupled with its ability to fine-tune physicochemical and pharmacokinetic properties, provides a powerful platform for the design of novel therapeutics.[3][7] The synthetic accessibility of this scaffold and the ease of its derivatization further enhance its appeal to medicinal chemists.

Future applications of this versatile scaffold are likely to expand into new therapeutic areas. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse libraries of this compound derivatives. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can expect to see the strategic deployment of this and other spirocyclic scaffolds yielding the next generation of innovative medicines.

References

Diastereoselective Synthesis of Functionalized 1,4-Dioxa-7-azaspiro[4.5]decanes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold

The this compound core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure offers a unique topographical presentation of functional groups, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. Derivatives of this scaffold have shown promise as potent ligands for various biological targets, underscoring the importance of robust and stereocontrolled synthetic methodologies for accessing novel analogues.[1]

This comprehensive guide provides a detailed exploration of the diastereoselective synthesis of functionalized 1,4-Dioxa-7-azaspiro[4.5]decanes. Moving beyond a simple recitation of steps, this document delves into the underlying principles of stereocontrol, offering field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, equipping researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them.

Strategic Approaches to Diastereoselective Synthesis

The stereoselective construction of the this compound framework hinges on the controlled formation of stereocenters within the piperidine ring and at the spirocyclic junction. The primary strategies to achieve this involve the diastereoselective functionalization of piperidine precursors followed by spiroketalization, or tandem reactions that construct the heterocyclic system with inherent stereocontrol. Two key methodologies will be explored in detail:

  • Substrate-Controlled Diastereoselective Synthesis via Functionalized Piperidines: This approach leverages the stereochemistry of a pre-existing chiral center in a piperidine precursor to direct the stereochemical outcome of subsequent transformations.

  • Reagent-Controlled Asymmetric Synthesis: This strategy employs chiral reagents or catalysts to induce stereoselectivity in the formation of the spirocyclic system from achiral or racemic starting materials.

Protocol 1: Substrate-Controlled Diastereoselective Synthesis via Intramolecular Cyclization

This protocol details a substrate-controlled approach, where the diastereoselectivity is governed by the stereochemistry of a functionalized piperidine precursor. The key step is an intramolecular cyclization of an N-substituted 3-hydroxypiperidine derivative where the stereocenter bearing the hydroxyl group directs the formation of the spiroketal.

Causality of Experimental Choices:

The choice of a chiral 3-hydroxypiperidine precursor is paramount, as the relative stereochemistry between the hydroxyl group and other substituents on the piperidine ring will dictate the facial selectivity of the intramolecular cyclization. The protecting group on the nitrogen atom is also critical; it can influence the conformational bias of the piperidine ring and the reactivity of the nitrogen nucleophile. Acid catalysis is employed to facilitate the formation of an oxonium ion, which is then trapped intramolecularly by the nitrogen to form the spiroaminal.

Experimental Protocol: Diastereoselective Synthesis of a Functionalized this compound

Step 1: Synthesis of a Chiral N-Substituted 3-Hydroxypiperidine Precursor

The synthesis of the chiral piperidine precursor is a critical first step. This can be achieved through various methods, including the diastereoselective reduction of a corresponding ketone or the use of chiral pool starting materials. For this protocol, we will outline a diastereoselective reduction approach.

  • Materials:

    • N-Benzyl-3-oxopiperidine

    • (R)-2-Methyl-CBS-oxazaborolidine

    • Borane-dimethyl sulfide complex (BMS)

    • Toluene, Methanol

    • Standard work-up and purification reagents

  • Procedure:

    • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in toluene at -78 °C, add borane-dimethyl sulfide complex (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of N-Benzyl-3-oxopiperidine (1.0 eq) in toluene dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Allow the reaction to warm to room temperature and perform a standard aqueous work-up.

    • Purify the crude product by flash column chromatography to yield the chiral N-benzyl-3-hydroxypiperidine.

Step 2: Diastereoselective Spiroketalization

  • Materials:

    • Chiral N-benzyl-3-hydroxypiperidine (from Step 1)

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Dean-Stark apparatus

    • Standard work-up and purification reagents

  • Procedure:

    • To a solution of the chiral N-benzyl-3-hydroxypiperidine (1.0 eq) and ethylene glycol (1.5 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Perform a standard aqueous work-up and purify the crude product by flash column chromatography to afford the diastereomerically enriched this compound.

Data Presentation: Expected Outcomes
Precursor StereochemistryMajor DiastereomerExpected d.r.
(S)-N-benzyl-3-hydroxypiperidine(S,S)- or (S,R)-diastereomer>90:10
(R)-N-benzyl-3-hydroxypiperidine(R,R)- or (R,S)-diastereomer>90:10

Note: The absolute stereochemistry of the major diastereomer will depend on the specific substrate and reaction conditions and should be determined experimentally.

Visualization of the Synthetic Workflow

G cluster_0 Protocol 1: Substrate-Controlled Synthesis Start N-Benzyl-3-oxopiperidine Step1 Diastereoselective Reduction ((R)-CBS, BMS) Start->Step1 Intermediate Chiral N-Benzyl-3-hydroxypiperidine Step1->Intermediate Step2 Diastereoselective Spiroketalization (Ethylene glycol, p-TsOH) Intermediate->Step2 Product Functionalized this compound Step2->Product

Caption: Workflow for substrate-controlled diastereoselective synthesis.

Protocol 2: Reagent-Controlled Asymmetric Synthesis via Intramolecular Aza-Michael Addition

This protocol outlines a reagent-controlled approach where a chiral catalyst is used to induce diastereoselectivity in an intramolecular aza-Michael addition, forming the functionalized piperidine ring and setting the stereochemistry that will be carried through to the final spirocycle.

Causality of Experimental Choices:

The key to this strategy is the use of a chiral catalyst, such as a quinine-derived squaramide, to facilitate an enantioselective intramolecular aza-Michael addition.[2] This reaction constructs the piperidine ring with high diastereoselectivity. The resulting functionalized piperidone can then be ketalized to form the desired this compound. The choice of the catalyst is critical for achieving high enantioselectivity, and the reaction conditions must be carefully optimized to ensure efficient cyclization and minimize side reactions.

Experimental Protocol: Asymmetric Intramolecular Aza-Michael Addition and Spiroketalization

Step 1: Synthesis of the Aza-Michael Precursor

  • Materials:

    • An appropriate δ-amino-α,β-unsaturated ester

    • Protecting group for the amine (e.g., Boc anhydride)

    • Standard organic synthesis reagents and solvents

  • Procedure:

    • Synthesize the δ-amino-α,β-unsaturated ester precursor through standard, well-established synthetic methods. This will typically involve the coupling of a protected amino alcohol with an appropriate unsaturated acid derivative.

Step 2: Asymmetric Intramolecular Aza-Michael Addition

  • Materials:

    • Aza-Michael precursor (from Step 1)

    • Chiral quinine-derived squaramide catalyst

    • Toluene or other suitable aprotic solvent

    • Standard work-up and purification reagents

  • Procedure:

    • To a solution of the aza-Michael precursor (1.0 eq) in toluene at the optimized temperature (e.g., -20 °C), add the chiral quinine-derived squaramide catalyst (0.1 eq).

    • Stir the reaction for the optimized time (e.g., 24-48 hours), monitoring by TLC.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by flash column chromatography to yield the enantiomerically enriched functionalized piperidone.

Step 3: Spiroketalization

  • Materials:

    • Enantiomerically enriched functionalized piperidone (from Step 2)

    • Ethylene glycol

    • Trimethy orthoformate

    • p-Toluenesulfonic acid (p-TsOH)

    • Dichloromethane (DCM)

    • Standard work-up and purification reagents

  • Procedure:

    • To a solution of the enantiomerically enriched piperidone (1.0 eq) in dichloromethane, add ethylene glycol (1.5 eq) and trimethyl orthoformate (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Perform a standard aqueous work-up and purify the crude product by flash column chromatography to afford the diastereomerically and enantiomerically enriched this compound.

Data Presentation: Expected Outcomes
CatalystMajor EnantiomerExpected e.e. (%)
Quinine-derived squaramide(R)- or (S)-enantiomer>90

Note: The absolute configuration of the major enantiomer is dependent on the specific chiral catalyst used.

Visualization of the Synthetic Workflow

G cluster_1 Protocol 2: Reagent-Controlled Synthesis Start δ-Amino-α,β-unsaturated ester Step1 Asymmetric Intramolecular Aza-Michael Addition (Chiral Catalyst) Start->Step1 Intermediate Enantioenriched Functionalized Piperidone Step1->Intermediate Step2 Spiroketalization (Ethylene glycol, p-TsOH) Intermediate->Step2 Product Functionalized this compound Step2->Product

Caption: Workflow for reagent-controlled asymmetric synthesis.

Characterization and Stereochemical Assignment

The stereochemical outcome of the synthesis must be rigorously determined. The primary techniques for this are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR are essential for determining the relative stereochemistry of the diastereomers. Key diagnostic signals include the chemical shifts and coupling constants of the protons on the piperidine and dioxolane rings. Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the spatial proximity of protons, allowing for the assignment of relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product and chiral intermediates.

  • X-ray Crystallography: Unambiguous determination of both relative and absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis of a suitable crystalline derivative.

Conclusion and Future Directions

The diastereoselective synthesis of functionalized 1,4-Dioxa-7-azaspiro[4.5]decanes presents a compelling challenge with significant rewards for the fields of medicinal chemistry and organic synthesis. The protocols detailed in this guide provide robust and well-rationalized starting points for researchers seeking to explore this valuable chemical space. Future efforts in this area will likely focus on the development of novel catalytic systems with even greater efficiency and selectivity, as well as the expansion of the substrate scope to allow for the synthesis of a wider array of functionalized derivatives. The continued exploration of the biological activity of these unique spirocyclic scaffolds is a promising avenue for the discovery of new therapeutic agents.

References

Strategic N-Protection of 1,4-Dioxa-7-azaspiro[4.5]decane: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity for biological targets. The 1,4-Dioxa-7-azaspiro[4.5]decane moiety, a ketal-protected version of 4-piperidone, is a versatile building block for constructing complex molecules. The secondary amine within this spirocycle is a key handle for diversification, but its nucleophilicity and basicity often necessitate protection to ensure chemoselectivity in multi-step synthetic sequences.

This technical guide provides an in-depth analysis of protecting group strategies for the secondary amine of this compound. We will move beyond a simple catalog of protecting groups to discuss the strategic rationale behind their selection, covering orthogonal approaches and the stability of the core ketal structure under various reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Core Chemical Principles: Stability of the Spirocyclic Ketal

A critical consideration in any synthesis involving this compound is the stability of the ethylene glycol ketal. Ketal protecting groups are known to be stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation. However, they are susceptible to hydrolysis under acidic conditions. This inherent property dictates the choice of compatible protecting groups for the secondary amine, especially during the deprotection step. The strategies outlined in this guide are selected for their high compatibility with the ketal moiety, ensuring the integrity of the spirocyclic core throughout the synthetic route.

Key Protecting Group Strategies

The choice of a protecting group is a strategic decision that impacts the entire synthetic route. The ideal group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable with high selectivity without affecting other functional groups. Here, we detail the application of four common and highly effective protecting groups for this compound: Boc , Cbz , Fmoc , and Alloc .

The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its general stability and ease of removal under acidic conditions. Its steric bulk can also influence the stereochemical outcome of nearby reactions.

Scientific Rationale: The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O). The protection is robust against nucleophiles and bases. Deprotection is achieved by acid-catalyzed cleavage, which generates the unstable carbamic acid that spontaneously decarboxylates to reveal the free amine. While the ketal of this compound is acid-sensitive, conditions can be optimized (e.g., using HCl in an anhydrous organic solvent for a controlled duration) to selectively remove the Boc group without significant ketal hydrolysis.[1]

Boc protection and deprotection scheme.

Detailed Protocol 1: N-Boc Protection

  • Materials:

    • This compound (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (Et₃N) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration of substrate)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add triethylamine to the solution.

    • Add (Boc)₂O portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, tert-butyl this compound-7-carboxylate, can be purified by flash chromatography if necessary, but is often of sufficient purity for subsequent steps.

Detailed Protocol 2: N-Boc Deprotection

  • Materials:

    • N-Boc-1,4-Dioxa-7-azaspiro[4.5]decane (1.0 equiv)

    • 4M HCl in 1,4-dioxane

    • Methanol (MeOH) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected spirocycle in a minimal amount of MeOH or DCM.[2]

    • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) at room temperature.

    • Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS to ensure complete consumption of the starting material while minimizing ketal cleavage.[1]

    • Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of this compound.

    • The salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

The Benzyloxycarbonyl (Cbz or Z) Group: Stability and Hydrogenolysis

The Cbz group is a robust protecting group, stable to a wide range of non-reductive conditions, including mildly acidic and basic environments. Its removal via catalytic hydrogenolysis is a key advantage, as these conditions are exceptionally mild and orthogonal to many other protecting groups.

Scientific Rationale: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The resulting carbamate is stable to the acidic conditions that would cleave a Boc group, making Boc and Cbz an excellent orthogonal pair. Deprotection is most commonly achieved by catalytic hydrogenation (e.g., using H₂ gas and Pd/C), which cleaves the benzylic C-O bond.[3] This process releases toluene and the unstable carbamic acid, which decarboxylates to the free amine. These conditions are fully compatible with the spirocyclic ketal.

Cbz protection and deprotection scheme.

Detailed Protocol 3: N-Cbz Protection

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

  • Procedure:

    • Dissolve this compound in the THF/water mixture.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting benzyl this compound-7-carboxylate by flash chromatography.[3]

Detailed Protocol 4: N-Cbz Deprotection by Hydrogenolysis

  • Materials:

    • N-Cbz-1,4-Dioxa-7-azaspiro[4.5]decane (1.0 equiv)

    • Palladium on carbon (10% Pd/C, ~5-10 mol% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the N-Cbz protected spirocycle in MeOH in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the absence of UV activity for the product spot (if visualized by UV) indicates completion.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.[4]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Orthogonality

The Fmoc group is a staple in solid-phase peptide synthesis and offers excellent orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Its removal under non-nucleophilic basic conditions is a key feature.

Scientific Rationale: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and hydrogenolysis. Deprotection is achieved via a β-elimination mechanism triggered by a mild base, typically a secondary amine like piperidine in DMF.[5] This deprotection mechanism is highly efficient and orthogonal to most other protecting groups and acid-sensitive functionalities, including the ketal in our target molecule.

Fmoc protection and deprotection scheme.

Detailed Protocol 5: N-Fmoc Protection (Representative Protocol)

  • Materials:

    • This compound (1.0 equiv)

    • 9-Fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu) (1.05 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ (2:1 mixture)

  • Procedure:

    • Dissolve this compound in the THF/aq. NaHCO₃ mixture.

    • Add Fmoc-OSu to the solution.

    • Stir vigorously at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute with water and extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Fmoc protected product.[5]

Detailed Protocol 6: N-Fmoc Deprotection

  • Materials:

    • N-Fmoc-1,4-Dioxa-7-azaspiro[4.5]decane (1.0 equiv)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Dissolve the N-Fmoc protected spirocycle in the 20% piperidine/DMF solution.

    • Stir at room temperature. The deprotection is typically rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under high vacuum to remove DMF and piperidine.

    • The residue can be purified by silica gel chromatography to separate the product from the dibenzofulvene-piperidine adduct.

The Allyloxycarbonyl (Alloc) Group: Palladium-Catalyzed Deprotection

The Alloc group offers another layer of orthogonality, being stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. Its cleavage is mediated by palladium catalysis, offering a unique and mild deprotection pathway.

Scientific Rationale: The Alloc group is installed using allyl chloroformate (Alloc-Cl). It is stable to a wide variety of reagents. Deprotection is achieved through a palladium(0)-catalyzed reaction, often in the presence of a nucleophilic scavenger (like phenylsilane or dimedone) to trap the allyl cation. This method is exceptionally mild and highly selective, leaving most other functional groups, including the ketal, untouched.

Alloc protection and deprotection scheme.

Detailed Protocol 7: N-Alloc Protection (Representative Protocol)

  • Materials:

    • This compound (1.0 equiv)

    • Allyl chloroformate (Alloc-Cl) (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

    • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Procedure:

    • Dissolve this compound in the THF/water mixture.

    • Add sodium bicarbonate.

    • Cool the mixture to 0 °C and slowly add allyl chloroformate.

    • Stir the reaction at room temperature for 12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography to obtain the N-Alloc protected product.

Detailed Protocol 8: N-Alloc Deprotection

  • Materials:

    • N-Alloc-1,4-Dioxa-7-azaspiro[4.5]decane (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)

    • Phenylsilane (PhSiH₃) (7.0 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the N-Alloc protected spirocycle in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Add phenylsilane, followed by the addition of Pd(PPh₃)₄.

    • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography to isolate the deprotected amine.

Data Summary and Orthogonality

The selection of a protecting group strategy often depends on the planned subsequent reaction steps. The table below summarizes the stability and deprotection conditions for each group, highlighting their orthogonality.

Protecting GroupCommon AbbreviationStable ToLabile To (Deprotection Condition)Orthogonal To
tert-Butoxycarbonyl BocBase, Hydrogenolysis, Pd(0)Strong Acid (e.g., TFA, 4M HCl in Dioxane)Cbz, Fmoc, Alloc
Benzyloxycarbonyl Cbz, ZAcid, Base, Pd(0)Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Alloc
9-Fluorenylmethoxycarbonyl FmocAcid, Hydrogenolysis, Pd(0)Base (e.g., 20% Piperidine in DMF)Boc, Cbz, Alloc
Allyloxycarbonyl AllocAcid, Base, HydrogenolysisPd(0) catalyst + ScavengerBoc, Cbz, Fmoc

Conclusion

The successful synthesis of complex molecules based on the this compound scaffold is critically dependent on a well-designed protecting group strategy. The Boc, Cbz, Fmoc, and Alloc groups each offer a unique set of properties that can be leveraged to achieve highly selective transformations. By understanding the chemical principles behind their stability and cleavage, particularly in relation to the acid-sensitive ketal, researchers can confidently navigate multi-step syntheses. The protocols and data presented in this guide provide a solid foundation for the strategic implementation of these protecting groups, enabling the efficient and reliable construction of novel chemical entities for a wide range of applications.

References

Application Notes and Protocols for the Radiolabeling of 1,4-Dioxa-7-azaspiro[4.5]decane Analogs for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold in PET Imaging

The this compound scaffold has emerged as a privileged structure in the design of novel radioligands for Positron Emission Tomography (PET) imaging. Its rigid, spirocyclic nature offers a three-dimensional framework that can be precisely decorated with pharmacophores to achieve high affinity and selectivity for a variety of biological targets within the central nervous system (CNS) and periphery. Analogs based on this scaffold have shown considerable promise as imaging agents for targets such as the sigma-1 (σ1) receptor, which is implicated in a range of neurological disorders and oncological processes[1][2].

The inclusion of the dioxolane ring not only imparts conformational rigidity but also influences the physicochemical properties of the molecule, such as lipophilicity, which is a critical parameter for brain-penetrant PET tracers. Effective PET tracers for CNS targets should ideally exhibit a logP value in the range of 2-3.5 to ensure adequate blood-brain barrier penetration while minimizing non-specific binding[3].

This guide provides a comprehensive overview of the methodologies for the radiolabeling of this compound analogs with the two most commonly used PET radionuclides: Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). We will delve into the rationale behind precursor design, provide detailed, step-by-step protocols for radiosynthesis and purification, and outline the essential quality control procedures to ensure the final radiopharmaceutical is suitable for preclinical and clinical research.

Precursor Synthesis: The Foundation of Successful Radiolabeling

The success of any radiolabeling endeavor hinges on the design and synthesis of a suitable precursor molecule. The precursor must contain a leaving group that can be readily displaced by the radionuclide under the stringent conditions of radiochemistry – namely, short reaction times, high temperatures, and on a micro- to nanomolar scale.

The core scaffold, this compound, is commercially available, which can significantly streamline the precursor synthesis process[4]. For researchers opting to synthesize the scaffold, a plausible route involves the ketal protection of N-Boc-3-piperidone with ethylene glycol, followed by deprotection of the Boc group[5][6][7].

dot

Caption: Overview of precursor synthesis strategies.

Protocol 1: Synthesis of a Tosylate Precursor for [¹⁸F]Fluorination

This protocol describes the synthesis of a tosylated precursor suitable for nucleophilic [¹⁸F]fluorination, a common strategy for introducing Fluorine-18. The example provided is the tosylation of an N-benzylated alcohol derivative of the core scaffold.

Materials and Reagents:

  • N-benzyl-1,4-dioxa-7-azaspiro[4.5]decane

  • 2-(4-(Hydroxymethyl)phenyl)acetonitrile

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • N-Alkylation: In a round-bottom flask, dissolve N-benzyl-1,4-dioxa-7-azaspiro[4.5]decane (1.0 eq.) and 2-(4-(bromomethyl)phenyl)acetonitrile (1.1 eq.) in anhydrous acetonitrile. Add potassium carbonate (2.0 eq.) and stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield the N-alkylated intermediate.

  • Reduction of Nitrile: Dissolve the N-alkylated intermediate in anhydrous THF and cool to 0 °C. Slowly add lithium aluminum hydride (LAH) (1.5 eq.). Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the alcohol.

  • Tosylation: Dissolve the alcohol (1.0 eq.) in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add TEA (1.5 eq.) and a catalytic amount of DMAP, followed by the slow addition of TsCl (1.2 eq.).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tosylate precursor.

Radiolabeling with Fluorine-18

Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy[8]. The most common method for [¹⁸F]labeling is nucleophilic substitution, where [¹⁸F]fluoride displaces a good leaving group, such as a tosylate or nosylate.

// Nodes F18_Production [label="[¹⁸F]Fluoride Production\n(Cyclotron, ¹⁸O(p,n)¹⁸F)", fillcolor="#FBBC05", fontcolor="#202124"]; Trapping [label="Trapping on\nAnion Exchange Cartridge", fillcolor="#F1F3F4", fontcolor="#202124"]; Elution [label="Elution with\nK₂CO₃/K₂₂₂ in MeCN/H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Azeotropic Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Substitution\n(Precursor + [¹⁸F]F⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Semi-preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="Formulation in\nSaline/Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges F18_Production -> Trapping; Trapping -> Elution; Elution -> Drying; Drying -> Reaction; Reaction -> Purification; Purification -> Formulation; Formulation -> QC; }

Caption: Automated workflow for [¹¹C]methylation.

Protocol 3: [¹¹C]Methylation of a Secondary Amine Precursor

This protocol describes the N-methylation of the this compound core, which is a secondary amine, using [¹¹C]methyl triflate.

Materials and Reagents:

  • This compound precursor (0.5-1.0 mg) dissolved in anhydrous acetone or DMF.

  • [¹¹C]Methyl iodide produced from a cyclotron.

  • Silver triflate column.

  • Base (e.g., tetrabutylammonium hydroxide or sodium hydroxide).

  • HPLC mobile phase.

  • Water for injection.

  • Ethanol, USP grade.

  • Sterile filters (0.22 µm).

Automated Synthesis Procedure:

  • [¹¹C]Methylating Agent Production: [¹¹C]CO₂ or [¹¹C]CH₄ from the cyclotron is converted to [¹¹C]CH₃I using an automated module. For increased reactivity, the [¹¹C]CH₃I can be passed through a heated silver triflate column to generate [¹¹C]CH₃OTf in-line.

  • Radiolabeling Reaction: The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in a cold solution of the secondary amine precursor and a base in a suitable solvent (e.g., acetone). The reaction is then heated rapidly (e.g., to 80-100 °C) for a short period (3-5 minutes).

  • Purification: The reaction is quenched and the mixture is injected onto a semi-preparative HPLC system for purification.

  • Formulation: The collected HPLC fraction containing the [¹¹C]-labeled product is reformulated for injection using the same procedure described in Protocol 2 (solid-phase extraction).

Purification and Data Presentation

Purification of the radiolabeled product is almost exclusively performed by semi-preparative High-Performance Liquid Chromatography (HPLC). This technique allows for the separation of the desired radiolabeled compound from unreacted [¹⁸F]fluoride or [¹¹C]methylating agent, the unlabeled precursor, and any side products.

Typical HPLC Conditions:

Parameter[¹⁸F]-Labeled Analog[¹¹C]-Labeled Analog
Column Reverse-phase C18 (e.g., Phenomenex Luna C18, Waters XBridge C18)Reverse-phase C18 (e.g., Phenomenex Gemini C18)
Mobile Phase Acetonitrile/Water or Ethanol/Water with additives (e.g., ammonium acetate, TFA)Acetonitrile/Ammonium formate buffer (pH ~7)
Flow Rate 4-8 mL/min (semi-preparative)4-8 mL/min (semi-preparative)
Detection UV (typically 254 nm) and in-line radioactivity detectorUV (typically 254 nm) and in-line radioactivity detector

Note: These are general conditions and must be optimized for each specific analog.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals prior to administration.[9][10][11][12][13] The short half-life of PET radionuclides necessitates rapid and efficient QC testing.

Key Quality Control Parameters:

QC TestMethodAcceptance CriteriaRationale
Radionuclidic Identity Gamma-ray spectroscopyCharacteristic 511 keV peakConfirms the presence of the correct positron-emitting radionuclide.
Radionuclidic Purity Gamma-ray spectroscopy after decay> 99.9%Ensures no long-lived radionuclidic impurities that would increase patient radiation dose.[11]
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%Ensures that the radioactivity is primarily in the desired chemical form.[9][12]
Chemical Purity Analytical HPLC (UV detector)Precursor and by-products below specified limitsMinimizes potential pharmacological effects from unlabeled compounds.
Specific Activity Calculated from radioactivity and mass (via HPLC)As high as achievable (typically > 37 GBq/µmol)Ensures that the injected mass is low enough to avoid pharmacological effects and allow for true tracer studies.
pH pH meter or pH strips4.5 - 7.5Ensures physiological compatibility and prevents pain upon injection.
Sterility Membrane filtration and cultureNo microbial growthPrevents infection. This test is often performed retrospectively due to the short half-life of the radionuclide.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (for a standard dose)Prevents pyrogenic (fever-inducing) reactions.
Residual Solvents Gas Chromatography (GC)Below USP limits (e.g., Acetonitrile < 410 ppm)Ensures that potentially toxic organic solvents used in the synthesis are removed.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel PET imaging agents. The successful radiolabeling of analogs based on this scaffold with Fluorine-18 and Carbon-11 is achievable through well-established radiosynthetic methodologies. Careful precursor design, optimization of reaction conditions, and robust purification and quality control procedures are paramount to producing high-quality radiopharmaceuticals for preclinical and clinical research. The protocols and guidelines presented herein are intended to serve as a valuable resource for researchers in the field of radiopharmaceutical sciences and drug development.

References

Application Notes and Protocols for the Pharmacological Evaluation of 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold - A Privileged Motif in Modern Drug Discovery

The this compound core is a compelling structural motif in medicinal chemistry. This spirocyclic system, featuring a piperidine ring fused with a 1,4-dioxane moiety, offers a rigid, three-dimensional architecture that can project substituents into precise vectors in biological space. This structural rigidity is advantageous for achieving high-affinity and selective interactions with protein targets, a critical goal in rational drug design. Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with over 85% of biologically active compounds featuring such rings[1]. The embedded piperidine in the azaspiro[4.5]decane scaffold is a particularly prevalent feature in FDA-approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.

Pharmacological investigations into this class of compounds have revealed significant potential, particularly as ligands for central nervous system (CNS) targets. Notably, derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a range of neurological disorders and cancer[2][3][4][5]. Furthermore, modifications of the core structure have yielded compounds with potent dopamine agonist activity, suggesting applications in conditions like Parkinson's disease[6].

This guide provides a comprehensive suite of application notes and detailed protocols for the pharmacological evaluation of novel this compound derivatives. The methodologies described herein are designed to be self-validating and are grounded in established pharmacological principles, providing a robust framework for characterizing the biological activity of this promising compound class.

Part 1: Primary Target Affinity and Selectivity Profiling

A foundational step in characterizing any new chemical entity is to determine its affinity for its intended biological target and its selectivity against other relevant proteins. For this compound derivatives, the σ1 and dopamine D2 receptors are key targets of interest based on existing literature[2][6].

Sigma-1 (σ1) Receptor Binding Affinity

Causality Behind Experimental Choice: The σ1 receptor is a high-value target for CNS therapeutics and oncology. Determining a compound's binding affinity (expressed as the inhibition constant, Ki) is the primary indicator of its potency at the molecular level. A competitive radioligand binding assay is the gold-standard method for this determination. It measures the ability of an unlabeled test compound to displace a known, high-affinity radiolabeled ligand from the receptor.[4][7][8] This approach provides a quantitative measure of the compound's direct interaction with the target.

Experimental Protocol: Competitive Radioligand Binding Assay for σ1 Receptor

This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.[7][8]

Materials:

  • Receptor Source: Guinea pig liver membranes or commercially available membranes from cells overexpressing human σ1 receptors.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).[4]

  • Test Compound: this compound derivative.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (GF/B), liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound. A typical starting range is from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration near its Kd value (e.g., 2-3 nM).[4]

    • Prepare the membrane homogenate in ice-cold assay buffer to a final protein concentration of approximately 100-200 µ g/well (this should be optimized).

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 50 µL assay buffer + 25 µL [³H]-(+)-pentazocine + 25 µL membrane homogenate.

    • Non-specific Binding (NSB) Wells: 25 µL Haloperidol (to achieve 10 µM final) + 25 µL [³H]-(+)-pentazocine + 25 µL membrane homogenate.

    • Test Compound Wells: 25 µL of each test compound dilution + 25 µL [³H]-(+)-pentazocine + 25 µL membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[9]

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDTarget ReceptorRadioligandKi (nM) ± SEMSource
Derivative 5aσ1[³H]-(+)-pentazocine5.4 ± 0.4[2][3][4]
Test Compound 1σ1[³H]-(+)-pentazocineUser Data
Test Compound 2σ1[³H]-(+)-pentazocineUser Data
Dopamine D2 Receptor Binding Affinity

Causality Behind Experimental Choice: The dopamine D2 receptor is a primary target for antipsychotic and anti-Parkinsonian drugs. Evaluating the affinity of new azaspiro[4.5]decane derivatives for this receptor is crucial to understanding their potential CNS effects and side-effect profiles. A competitive binding assay, similar to the one for the σ1 receptor, is the standard method.[10][11] Here, [³H]Spiperone, a classic D2 antagonist, is used as the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay for D2 Receptor

Materials:

  • Receptor Source: Porcine or rat striatal membranes, or commercially available membranes from cells expressing human D2 receptors.

  • Radioligand: [³H]Spiperone (specific activity ~15-30 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]

Methodology: The protocol is analogous to the σ1 receptor binding assay. The key differences are the receptor source, radioligand, non-specific binding control, and assay buffer as listed above. The incubation is typically performed for 60 minutes at 30°C.[12] Data analysis follows the same principles to determine the IC50 and Ki values.

Part 2: In Vitro Functional and Cellular Characterization

Binding affinity does not always correlate with functional activity (i.e., agonist, antagonist, or inverse agonist). Furthermore, a compound's ability to enter cells is a prerequisite for interacting with intracellular targets like the σ1 receptor. Therefore, cellular assays are essential.

General Cytotoxicity Assessment

Causality Behind Experimental Choice: Before proceeding to more complex functional assays, it is imperative to determine the concentration range at which the test compound is not overtly toxic to cells. The MTT assay is a rapid, colorimetric method that assesses cell metabolic activity, which serves as a proxy for cell viability.[13][14][15] This allows for the establishment of a therapeutic window for subsequent cell-based experiments.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell Lines: A relevant cancer cell line (e.g., PC-3 for prostate, HCT116 for colon) or a standard line like HEK293.[16]

  • Reagents: Complete cell culture medium, test compound, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).

  • Equipment: 96-well plates, multichannel pipette, microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (concentration causing 50% inhibition of cell viability).

Cellular Uptake of Radiolabeled Derivatives

Causality Behind Experimental Choice: For compounds targeting intracellular proteins like the σ1 receptor, assessing cell permeability and accumulation is critical. If a derivative is radiolabeled (e.g., with ¹⁸F for PET imaging), its uptake into target cells can be directly quantified. This assay provides crucial information linking in vitro affinity to potential in vivo efficacy and imaging utility.[1][2][17]

Experimental Protocol: In Vitro Cellular Uptake Assay

Materials:

  • Cell Lines: Tumor cell lines known to express the target (e.g., human carcinoma or melanoma cell lines for σ1).[2]

  • Radiolabeled Compound: e.g., [¹⁸F]-labeled this compound derivative.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4.

  • Equipment: 24- or 96-well plates, scintillation counter or gamma counter.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in plates and grow to near confluence.

  • Initiate Uptake: Replace the medium with assay buffer containing the radiolabeled compound at a fixed concentration.

  • Incubation: Incubate the plate for predetermined intervals (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Stopping the Assay: Terminate uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

  • Protein Normalization: Determine the protein concentration in parallel wells (e.g., using a BCA assay) to normalize the uptake data (CPM/µg protein).

  • Blocking Experiment (for specificity): In a parallel set of wells, co-incubate the radiolabeled compound with a high concentration (e.g., 100-fold excess) of a known, unlabeled ligand (e.g., haloperidol for σ1) to determine specific uptake.[2]

Part 3: In Vivo Pharmacological Evaluation

In vivo studies are essential to understand a compound's behavior in a complex biological system, including its pharmacokinetics (PK) and pharmacodynamics (PD).

Biodistribution of Radiolabeled Derivatives

Causality Behind Experimental Choice: Biodistribution studies reveal where a compound accumulates in the body over time.[18][19][20] For a potential tumor imaging agent, high uptake in the tumor and rapid clearance from non-target tissues (like blood, muscle, and liver) is desirable. For a CNS drug, brain penetration is key. This ex vivo analysis provides quantitative data on tissue-level concentration, expressed as the percentage of injected dose per gram of tissue (%ID/g).

Experimental Workflow: In Vivo Evaluation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assays (Ki Determination) CellUptake Cellular Uptake (Specificity & Accumulation) Binding->CellUptake Selects potent compounds PD_Model Pharmacodynamic Model (e.g., Dopamine Agonist Effects) Binding->PD_Model Confirms target engagement in vivo Biodist Ex Vivo Biodistribution (%ID/g in Tissues) CellUptake->Biodist Informs potential for in vivo accumulation Cytotox Cytotoxicity Assay (IC50, Therapeutic Window) Cytotox->CellUptake Defines non-toxic concentrations PET Small Animal PET Imaging (Tumor Visualization) Biodist->PET Quantifies uptake, validates imaging

Caption: Workflow for the comprehensive evaluation of novel azaspiro[4.5]decane derivatives.

Experimental Protocol: Ex Vivo Biodistribution in Tumor-Bearing Mice

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts (e.g., human carcinoma).[2]

  • Radiolabeled Compound: High-purity, sterile solution of the radiotracer.

  • Equipment: Dose calibrator, precision syringes, gamma counter, analytical balance.

Step-by-Step Methodology:

  • Dose Preparation: Draw a precise amount of the radiolabeled compound (e.g., 2-5 MBq) into a syringe and measure the exact activity in a dose calibrator.

  • Administration: Inject the compound into the animals, typically via the tail vein. Record the exact time of injection.

  • Uptake Period: Allow the compound to distribute for specific time points (e.g., 5, 30, 60, 120 minutes post-injection).

  • Euthanasia and Dissection: At each time point, euthanize a cohort of animals (n=3-5 per group). Quickly dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, brain, bone).

  • Tissue Processing: Weigh each tissue sample accurately.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards (aliquots of the injected dose) using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each tissue: %ID/g = (Tissue CPM / Tissue Weight (g)) / (Total Injected CPM) * 100. Calculate tumor-to-background ratios (e.g., tumor-to-muscle).

Small Animal PET Imaging

Causality Behind Experimental Choice: Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of the radiotracer's distribution in a living animal.[21][22][23][24] This provides invaluable spatial and temporal information that complements the terminal ex vivo biodistribution data, confirming tumor uptake and assessing whole-body clearance dynamics.

Experimental Protocol: PET Imaging in Tumor-Bearing Mice

Materials:

  • Animal Model & Radiotracer: As described for biodistribution.

  • Equipment: Small animal PET/CT scanner, anesthesia system (e.g., isoflurane), animal monitoring equipment.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and position it on the scanner bed.

  • Radiotracer Administration: Inject the radiolabeled compound via the tail vein.

  • Image Acquisition: Perform a dynamic scan (e.g., 0-60 minutes) or static scans at specific time points (e.g., 30, 60, 120 minutes post-injection). A CT scan is typically acquired for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D).

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other key organs.

    • Quantify the radioactivity concentration in the ROIs, often expressed as Standardized Uptake Value (SUV).

    • For specificity, a blocking study can be performed where a separate cohort of animals is pre-treated with an excess of an unlabeled blocker (e.g., haloperidol) before radiotracer injection. A significant reduction in tumor uptake confirms target-specific binding.[2]

Part 4: Preliminary ADME and Safety Profiling

Causality Behind Experimental Choice: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk its development.[2][3][6][25][26] In vitro assays can predict potential liabilities such as poor metabolic stability or inhibition of key drug-metabolizing enzymes (Cytochrome P450s), which could lead to drug-drug interactions.

Screening Cascade for Early ADME Profiling

G Start Test Compound Sol Aqueous Solubility Start->Sol LogD LogD7.4 (Lipophilicity) Start->LogD MetStab Metabolic Stability (Liver Microsomes) Sol->MetStab LogD->MetStab CYP_Inhib CYP450 Inhibition (e.g., 3A4, 2D6) MetStab->CYP_Inhib PPB Plasma Protein Binding CYP_Inhib->PPB Perm Permeability (e.g., Caco-2 Assay) PPB->Perm Decision Candidate Profile (Proceed to In Vivo?) Perm->Decision

Caption: A typical in vitro ADME screening cascade for lead optimization.

Summary of Key In Vitro ADME Assays:

AssayPurposeMethodologyTypical Output
Kinetic Solubility Assesses solubility in aqueous buffer.Nephelometry or UV-Vis spectroscopy after compound precipitation.Solubility (µg/mL or µM).
LogD at pH 7.4 Measures lipophilicity at physiological pH.Shake-flask method with octanol/buffer partitioning.LogD value.
Metabolic Stability Determines rate of metabolism by liver enzymes.Incubation with human liver microsomes; measure parent compound disappearance over time via LC-MS/MS.In vitro half-life (t½), intrinsic clearance (Clint).
CYP450 Inhibition Identifies potential for drug-drug interactions.Incubate recombinant CYP enzymes with a probe substrate and the test compound; measure inhibition of metabolite formation.IC50 value for each major isoform.
Plasma Protein Binding Measures the fraction of compound bound to plasma proteins.Rapid Equilibrium Dialysis (RED) is the gold standard.Percent bound (%).

These assays are typically run in a high-throughput format by specialized contract research organizations (CROs) and provide a comprehensive initial profile of the "drug-like" properties of the this compound derivatives.[2][3][6][25][26]

References

The 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold: A Versatile Platform for Novel Dopamine Agonist Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Dopamine Agonist Design

The search for novel, selective, and potent dopamine receptor agonists is a cornerstone of neuropharmacology, with profound implications for treating disorders like Parkinson's disease and hyperprolactinemia. The 1,4-Dioxa-7-azaspiro[4.5]decane scaffold has emerged as a compelling structural motif in this endeavor. Its inherent three-dimensionality and conformational rigidity, characteristic of spirocyclic systems, offer a unique advantage in drug design. By constraining the spatial orientation of key pharmacophoric elements, this scaffold can enhance binding affinity and selectivity for specific dopamine receptor subtypes, potentially leading to improved therapeutic profiles with fewer off-target effects.

This technical guide provides a comprehensive overview of the application of the this compound scaffold in the design of dopamine agonists. We will delve into the synthetic chemistry underpinning the creation of derivatives, present detailed protocols for their in vitro pharmacological evaluation, and discuss in vivo models for assessing their therapeutic potential. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation dopaminergic therapeutics.

I. Synthetic Strategies for this compound Derivatives

The synthesis of functionalized 1,4-Dioxa-7-azaspiro[4.5]decanes is pivotal to exploring their potential as dopamine agonists. A key approach involves the alkylation of a pre-formed spirocyclic core. The following protocol is based on the successful synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which have demonstrated dopamine agonist activity.[1][2]

Synthetic Workflow Overview

Synthetic_Workflow A Ethyl 3-oxopiperidine-1-carboxylate B Pyrrolidine Enamine Formation A->B Pyrrolidine, Benzene, Reflux C Alkylation with R-X B->C R-X (e.g., Benzyl bromide, Indolylmethyl halide) D Hydrolysis & Decarboxylation C->D H2O, Reflux E Ketalization with Ethylene Glycol D->E Ethylene Glycol, p-TsOH, Benzene, Reflux F Reductive Amination with Formaldehyde E->F HCHO, H2, Pd/C G Final 6-Substituted-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane Derivative F->G

Caption: Synthetic route to 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes.

Protocol 1: Synthesis of 6-(4-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane

This protocol details the synthesis of a specific analogue that has shown potent peripheral dopamine agonist activity.[1][2]

Step 1: Enamine Formation

  • To a solution of ethyl 3-oxopiperidine-1-carboxylate in dry benzene, add an excess of pyrrolidine.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • Once the theoretical amount of water is collected, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine.

Step 2: Alkylation

  • Dissolve the crude enamine in a suitable solvent such as acetonitrile.

  • Add the desired alkylating agent (e.g., 4-(chloromethyl)-1H-indole).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent in vacuo.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude product from Step 2 in an aqueous solution.

  • After completion of the reaction, cool the mixture and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ketone.

Step 4: Ketalization

  • Dissolve the crude ketone in benzene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux with a Dean-Stark trap to remove water.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer and concentrate under reduced pressure.

Step 5: Reductive Amination

  • Dissolve the ketal from Step 4 in ethanol.

  • Add aqueous formaldehyde and a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture in a Parr apparatus at a suitable pressure (e.g., 50 psi) until hydrogen uptake ceases.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final product.

II. In Vitro Pharmacological Evaluation

The initial characterization of novel compounds involves determining their affinity for dopamine receptors and their functional activity as agonists.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.[3][4][5] Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA).

D2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Agonist Dopamine Agonist (e.g., Spiro[4.5]decane derivative) Agonist->D2R Binds

Caption: Simplified Dopamine D2 receptor signaling cascade via Gαi/o coupling.

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor using [3H]-spiperone, a well-characterized antagonist radioligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Filtration: 96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Test compound or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).

    • Cell membrane preparation (typically 10-20 µg of protein per well).

    • [3H]-Spiperone (final concentration of ~0.2-0.3 nM).

  • Incubate the plate at room temperature for 90-120 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a test compound to act as a D2 receptor agonist by quantifying its inhibition of cAMP production.

Materials:

  • Cell Line: CHO cells stably expressing the human Dopamine D2 Receptor (long isoform).

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test Compounds: Serial dilutions of this compound derivatives.

Procedure:

  • Seed the CHO-D2 cells in a 96- or 384-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and pre-incubate the cells with assay buffer containing IBMX for 15-30 minutes at 37°C.

  • Add serial dilutions of the test compounds or a reference agonist (e.g., quinpirole) to the wells.

  • Immediately add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values for each compound.

III. In Vivo Assessment of Dopamine Agonist Activity

The 6-hydroxydopamine (6-OHDA) lesioned rat model is a widely used and well-validated preclinical model for assessing the in vivo efficacy of potential anti-Parkinsonian drugs, including dopamine agonists.[4][6][7]

Workflow for In Vivo Evaluation

In_Vivo_Workflow A Animal Acclimatization B Unilateral 6-OHDA Lesioning (Stereotaxic Surgery) A->B C Post-operative Recovery (2-3 weeks) B->C D Lesion Confirmation (Apomorphine-induced rotation) C->D E Test Compound Administration (Spiro[4.5]decane derivative) D->E F Behavioral Assessment (Contralateral Rotations) E->F G Data Analysis (Dose-response relationship) F->G

Caption: Workflow for assessing dopamine agonist activity in the 6-OHDA rat model.

Protocol 4: Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats

This protocol describes the induction of a unilateral lesion of the nigrostriatal dopamine pathway and the subsequent assessment of rotational behavior induced by a test compound.

Step 1: Unilateral 6-OHDA Lesioning

  • Anesthetize male Sprague-Dawley or Wistar rats.

  • Using a stereotaxic frame, inject 6-hydroxydopamine into the medial forebrain bundle (MFB) of one hemisphere. Pre-treatment with desipramine is often used to protect noradrenergic neurons.

  • Allow the animals to recover for at least two weeks to allow for the full development of the lesion and postsynaptic dopamine receptor supersensitivity.

Step 2: Lesion Validation

  • Administer a low dose of apomorphine (a non-selective dopamine agonist, e.g., 0.25-0.5 mg/kg, s.c.).[8]

  • Place the rat in a circular test chamber and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period.

  • Animals exhibiting a stable and robust rotational response (e.g., > 5-7 full rotations per minute) are considered successfully lesioned.[9]

Step 3: Evaluation of Test Compound

  • After a washout period from the apomorphine challenge, administer the this compound derivative at various doses (e.g., via i.p. or s.c. injection).

  • Record the number of contralateral rotations as described in Step 2.

  • A dose-dependent increase in contralateral rotations indicates central dopamine agonist activity.

IV. Data Presentation and Interpretation

Systematic evaluation of a series of this compound derivatives allows for the establishment of a structure-activity relationship (SAR).

Table 1: Pharmacological Data for Representative 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes
Compound (R-group at C6)In Vivo Dopamine Agonist Activity (ID50, µmol/kg)[1][2]
Benzyl> 2.0
3-Indolylmethyl> 2.0
4-Indolylmethyl0.095
Apomorphine (Reference)0.0348

Data from the cat cardioaccelerator nerve assay, a measure of peripheral dopamine agonist activity.[1][2]

The data in Table 1 demonstrates that substitution at the 6-position of the spirocyclic scaffold is critical for dopamine agonist activity. Specifically, the 4-indolylmethyl derivative shows potent activity, comparable to the established agonist apomorphine, in a peripheral model. While these initial compounds did not show central nervous system activity, they validate the scaffold's potential and provide a clear vector for further chemical modification to improve blood-brain barrier penetration and central receptor engagement.

V. Conclusion and Future Directions

The this compound scaffold represents a promising and synthetically accessible platform for the development of novel dopamine agonists. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of new chemical entities based on this core structure.

Future research should focus on:

  • Exploring a wider range of substitutions on the piperidine ring and nitrogen to optimize potency, selectivity, and pharmacokinetic properties.

  • Introducing functionalities that enhance CNS penetration to translate the observed peripheral activity into centrally-acting therapeutics for conditions like Parkinson's disease.

  • Elucidating the structure-activity relationships for different dopamine receptor subtypes (D1-like vs. D2-like) to develop more selective ligands.

By leveraging the unique structural features of the this compound scaffold, researchers can continue to advance the field of dopamine receptor pharmacology and contribute to the development of innovative treatments for a range of neurological and endocrine disorders.

References

Application Notes and Protocols: High-Throughput Screening of 1,4-Dioxa-7-azaspiro[4.5]decane Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dioxa-7-azaspiro[4.5]decane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, provides access to novel chemical space and can impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold, intended to empower researchers in the identification of novel modulators of biologically relevant targets. We will delve into the rationale behind experimental design, provide detailed protocols for assay development and execution, and outline a robust hit validation cascade.

Introduction: The Value of the this compound Scaffold

The pursuit of novel chemical entities with improved therapeutic profiles is a cornerstone of drug discovery. Spirocyclic systems, such as the this compound core, have garnered significant attention for their unique structural attributes.[2][3] Unlike flat, aromatic systems, the spirocyclic junction creates a rigid, three-dimensional arrangement of atoms. This structural feature can lead to:

  • Enhanced Target Specificity: The defined spatial orientation of substituents can facilitate more precise and stereospecific interactions with biological targets like receptors and enzymes.[1]

  • Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to better solubility, metabolic stability, and other desirable drug-like properties compared to their non-spirocyclic counterparts.[2]

  • Exploration of Novel Chemical Space: Libraries built around this scaffold can present unique pharmacophores to biological targets, potentially unlocking novel mechanisms of action.[1][4]

A notable example of the biological relevance of this scaffold is the development of a 1,4-dioxa-8-azaspiro[4.5]decane derivative with high affinity for the sigma-1 receptor, a protein implicated in a range of neurological disorders and cancer.[5][6][7] This precedent underscores the potential of this scaffold to yield potent and selective modulators of challenging biological targets.

Strategic Planning for an HTS Campaign

A successful HTS campaign is underpinned by meticulous planning and assay design. The overall workflow can be conceptualized as a multi-stage process designed to efficiently identify and validate true hits from a large compound library.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation Target_Selection Target Selection & Validation Library_Prep Library Preparation & Quality Control Target_Selection->Library_Prep Assay_Dev Assay Development & Miniaturization Library_Prep->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Data_Analysis Primary Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis

Caption: High-level overview of the HTS workflow.

Target Selection: A Case Study with the Sigma-1 Receptor

The choice of a biological target is paramount. For libraries based on the this compound scaffold, the sigma-1 receptor presents a scientifically validated starting point.[5][6][7] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in cellular stress responses. Its modulation has therapeutic potential in neurodegenerative diseases, psychiatric disorders, and oncology.

Library Preparation and Quality Control

The integrity of the screening library is critical. A library of this compound derivatives should be subjected to rigorous quality control.

Parameter Method Acceptance Criteria Rationale
Purity LC-MS>95%To ensure that the observed activity is due to the intended compound and not impurities.
Identity Mass Spectrometry (MS), NMRConsistent with expected structureTo confirm the correct chemical entity is being screened.
Solubility Nephelometry, Light ScatteringSoluble in assay buffer at screening concentrationTo avoid false positives due to compound precipitation.
Concentration UV/Vis Spectroscopy or other suitable methodWithin ±10% of target concentrationTo ensure accurate and reproducible screening data.

Assay Development and Validation

The development of a robust and sensitive assay is the technical core of the HTS campaign. For the sigma-1 receptor, a competitive binding assay is a suitable format.

Principle of a Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence polarization is a homogenous assay format well-suited for HTS, measuring changes in the apparent molecular weight of a fluorescent probe.[3]

  • A fluorescently labeled ligand (tracer) with known affinity for the target protein (e.g., sigma-1 receptor) is used.

  • When the tracer binds to the larger protein, its rotation in solution is slowed, resulting in a high FP signal.

  • In the presence of a competing compound from the this compound library that binds to the same site, the fluorescent tracer is displaced.

  • The displaced, smaller tracer tumbles more rapidly, leading to a decrease in the FP signal.

FP_Assay Receptor_Bound Sigma-1 Receptor Tracer_Bound Fluorescent Tracer Receptor_Bound->Tracer_Bound Receptor_Unbound Sigma-1 Receptor Library_Compound Library Compound Receptor_Unbound->Library_Compound Binding Tracer_Unbound Fluorescent Tracer caption Principle of FP Competitive Binding Assay.

Caption: Principle of FP Competitive Binding Assay.

Protocol: FP Assay Development for Sigma-1 Receptor

Objective: To establish a robust and miniaturized FP assay for screening a this compound library against the sigma-1 receptor.

Materials:

  • Recombinant human sigma-1 receptor protein

  • Fluorescently labeled sigma-1 ligand (e.g., a derivative of haloperidol or SA4503)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Methodology:

  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Dispense into wells of a 384-well plate.

    • Measure FP signal to determine the optimal tracer concentration (typically at or below its Kd for the receptor, providing a good signal-to-background ratio).

  • Receptor Titration:

    • Using the optimal tracer concentration, perform a serial dilution of the sigma-1 receptor.

    • Incubate at room temperature for 60 minutes.

    • Measure FP to determine the minimal receptor concentration that yields a robust signal window (the difference between bound and free tracer).

  • Assay Validation:

    • Perform a "dry run" of the assay using known sigma-1 receptor ligands (positive controls, e.g., haloperidol) and DMSO (negative control).

    • Calculate the Z'-factor, a statistical measure of assay quality.

    Z=13(σp+σn)μpμnZ' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Parameter Value
Assay Volume 20 µL
Plate Format 384-well
Screening Concentration 10 µM
DMSO Tolerance < 1%
Z'-factor > 0.5

HTS Execution and Data Analysis

Protocol: Primary Screen
  • Compound Plating: Transfer compounds from the this compound library source plates to assay plates using an acoustic liquid handler to a final concentration of 10 µM.

  • Reagent Addition: Add the pre-mixed solution of sigma-1 receptor and fluorescent tracer to all wells.

  • Incubation: Incubate plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the FP signal on a compatible plate reader.

Data Analysis and Hit Identification
  • Normalization: Raw FP data from each plate is normalized using the plate's positive and negative controls. The percent inhibition for each compound is calculated:

    % Inhibition = ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    100×SignalmaxSignalcompoundSignalmaxSignalmin100 \times \frac{\text{Signal}{max} - \text{Signal}{compound}}{\text{Signal}{max} - \text{Signal}_{min}}100×Signalmax​−Signalmin​Signalmax​−Signalcompound​​

  • Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) from the mean of the sample population. A typical hit threshold is >3 SD from the mean inhibition of the library.

Hit Validation Cascade

The primary screen will inevitably identify false positives. A rigorous validation cascade is essential to confirm true hits.

Dose-Response Confirmation
  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Protocol:

    • Re-order or re-synthesize the primary hit compounds.

    • Perform the same FP assay but with a serial dilution of the hit compounds (e.g., an 8-point, 1:3 dilution series starting at 100 µM).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assays
  • Objective: To confirm the hit's activity in a different assay format to rule out technology-specific artifacts.

  • Example Orthogonal Assay: Radioligand Binding Assay

    • Principle: A classic and highly reliable method. It measures the ability of a hit compound to displace a radiolabeled ligand (e.g., [3H]-haloperidol) from the sigma-1 receptor.

    • Methodology:

      • Incubate the sigma-1 receptor with the radioligand and varying concentrations of the hit compound.

      • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

      • Quantify the radioactivity retained on the filter using liquid scintillation counting.

      • A decrease in radioactivity indicates displacement of the radioligand by the hit compound.

Preliminary Structure-Activity Relationship (SAR) Analysis
  • Objective: To identify initial trends in how chemical structure relates to biological activity.

  • Process:

    • Group validated hits by structural similarity.

    • Analyze which structural modifications within the this compound scaffold are associated with increased or decreased potency.

    • This analysis guides the next phase of lead optimization.

Conclusion

The this compound scaffold holds significant promise for the discovery of novel therapeutics. By combining a well-characterized compound library with a robustly designed and executed HTS campaign, researchers can efficiently identify and validate novel modulators of challenging biological targets. The protocols and strategies outlined in this document, using the sigma-1 receptor as a pertinent example, provide a comprehensive framework for unlocking the potential of this valuable chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and achieve high yields of your target compound.

Synthesis Overview: The Ketalization of 3-Piperidone

The most common and direct route to this compound involves the acid-catalyzed ketalization of a 3-piperidone precursor with ethylene glycol. This reaction is a classic example of acetal formation, where the carbonyl group of the piperidone is protected as a cyclic ketal. The piperidine nitrogen is often protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve solubility. The overall transformation is an equilibrium process, and specific techniques are employed to drive the reaction to completion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction is not going to completion, and I observe significant amounts of starting material. How can I improve the conversion?

A1: Incomplete conversion is a common issue in ketalization reactions due to their equilibrium nature. Here are several strategies to drive the reaction forward:

  • Water Removal: The formation of the ketal produces water as a byproduct. Efficient removal of this water is crucial to shift the equilibrium towards the product. The use of a Dean-Stark apparatus is the most effective method for this purpose.[1][2] Ensure the apparatus is properly set up and that the solvent forms an azeotrope with water (e.g., toluene or benzene) to facilitate its removal.[3]

  • Dehydrating Agents: If a Dean-Stark trap is not feasible for your scale, the use of chemical drying agents can be effective. Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added to the reaction mixture. Molecular sieves (3Å or 4Å) are also excellent for scavenging water.

  • Excess Reagents: Using an excess of ethylene glycol can help push the equilibrium towards the product. A 1.5 to 2-fold excess is a good starting point.

  • Catalyst Choice and Loading: A variety of acid catalysts can be used, with p-toluenesulfonic acid (p-TsOH) being the most common. Ensure you are using a catalytic amount (typically 1-5 mol%). If the reaction is still sluggish, a stronger acid like sulfuric acid (H₂SO₄) could be considered, but be mindful of potential side reactions.

Q2: I am observing the formation of a significant amount of a polymeric or tar-like side product. What is causing this and how can I prevent it?

A2: Polymerization or tar formation can occur under harsh acidic conditions, especially at elevated temperatures.

  • Control Reaction Temperature: While heating is necessary to drive the reaction and remove water, excessive temperatures can lead to decomposition and polymerization. Monitor the reaction temperature closely and aim for the lowest effective temperature for azeotropic removal of water.

  • N-Protection: If you are using an unprotected 3-piperidone, the secondary amine can participate in side reactions. Protecting the nitrogen with a group like Boc can prevent these unwanted reactions and improve the overall yield and purity of the desired product.[4]

  • Gradual Addition of Acid: Adding the acid catalyst portion-wise or as a dilute solution can help to control the initial exotherm and minimize localized high concentrations of acid that can promote side reactions.

Q3: My purification by column chromatography is difficult, and the product co-elutes with impurities. What are some alternative purification strategies?

A3: this compound is a relatively polar compound, which can make chromatographic purification challenging.

  • Acid-Base Extraction: If your product has a free amine, you can utilize its basicity. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate your product, moving it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a better option than normal-phase silica gel chromatography.[5]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Q4: I am unsure about the best N-protecting group to use for the 3-piperidone starting material. What are the key considerations?

A4: The choice of the N-protecting group is critical for a successful synthesis. The ideal protecting group should be:

  • Stable to the acidic conditions of the ketalization reaction.

  • Easy to introduce and remove in high yield.

  • Orthogonal to other protecting groups in your synthetic route.

For this synthesis, the tert-butyloxycarbonyl (Boc) group is an excellent choice.[4] It is stable to the mildly acidic conditions of ketalization and can be readily removed with stronger acids like trifluoroacetic acid (TFA) when needed.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,4-dioxa-7-azaspiro[4.5]decane

This protocol is adapted from standard ketalization procedures for cyclic ketones.[4]

Materials:

  • N-Boc-3-piperidone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add N-Boc-3-piperidone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.02 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to the N-Boc-3-piperidone.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-1,4-dioxa-7-azaspiro[4.5]decane.

Protocol 2: Deprotection of N-Boc-1,4-dioxa-7-azaspiro[4.5]decane

Materials:

  • N-Boc-1,4-dioxa-7-azaspiro[4.5]decane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-1,4-dioxa-7-azaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material N-Boc-3-piperidoneProtection of the nitrogen prevents side reactions.
Ketalizing Agent Ethylene glycol (1.5-2.0 eq)Excess drives the equilibrium towards the product.
Catalyst p-TsOH·H₂O (1-5 mol%)Effective acid catalyst for ketalization.
Solvent TolueneForms an azeotrope with water for efficient removal.
Apparatus Dean-Stark trapEnsures complete removal of water byproduct.[1]
Temperature Reflux (Toluene: ~111 °C)Allows for azeotropic removal of water.
Workup Quench with NaHCO₃Neutralizes the acid catalyst to prevent product degradation.
Purification Column Chromatography / Acid-Base ExtractionEffective for removing non-basic impurities.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of N-Boc-1,4-dioxa-7-azaspiro[4.5]decane cluster_1 Deprotection N-Boc-3-piperidone N-Boc-3-piperidone Reaction_Setup Reaction Setup (Toluene, p-TsOH) N-Boc-3-piperidone->Reaction_Setup Ethylene_glycol Ethylene_glycol Ethylene_glycol->Reaction_Setup Reflux Reflux with Dean-Stark Trap Reaction_Setup->Reflux Workup Aqueous Workup (NaHCO3, Extraction) Reflux->Workup Purification Column Chromatography Workup->Purification Product_1 N-Boc-1,4-dioxa-7-azaspiro[4.5]decane Purification->Product_1 Product_1_deprotect N-Boc-1,4-dioxa-7-azaspiro[4.5]decane Deprotection_Reaction Deprotection (TFA, DCM) Product_1_deprotect->Deprotection_Reaction Deprotection_Workup Aqueous Workup (NaHCO3, Extraction) Deprotection_Reaction->Deprotection_Workup Final_Product This compound Deprotection_Workup->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Yes_Water Yes Check_Water_Removal->Yes_Water No_Water No Check_Water_Removal->No_Water Check_Catalyst Is the catalyst active and at the correct loading? Yes_Water->Check_Catalyst Improve_Water_Removal Use Dean-Stark trap. Increase reflux temperature. Use fresh drying agent. No_Water->Improve_Water_Removal Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Reagents Are the reagents pure and used in excess? Yes_Catalyst->Check_Reagents Optimize_Catalyst Use fresh p-TsOH. Increase catalyst loading. Consider a stronger acid. No_Catalyst->Optimize_Catalyst Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Consider_Side_Reactions Are side products (e.g., polymers) forming? Yes_Reagents->Consider_Side_Reactions Optimize_Reagents Use excess ethylene glycol. Ensure purity of starting materials. No_Reagents->Optimize_Reagents Yes_Side_Reactions Yes Consider_Side_Reactions->Yes_Side_Reactions No_Side_Reactions No Consider_Side_Reactions->No_Side_Reactions Optimize_Conditions Lower reaction temperature. Use N-protection. Add acid catalyst slowly. Yes_Side_Reactions->Optimize_Conditions Review_Purification Review purification strategy. No_Side_Reactions->Review_Purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Navigating the Scale-Up of 1,4-Dioxa-7-azaspiro[4.5]decane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1,4-Dioxa-7-azaspiro[4.5]decane. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of transitioning this valuable spirocyclic amine from the laboratory bench to larger-scale production.

Introduction to this compound and its Synthetic Challenges

This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that can impart desirable properties to drug candidates.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. The most common synthetic route proceeds via a two-step sequence starting from 3-piperidone. The first step involves the protection of the ketone as a ketal using ethylene glycol, followed by a subsequent transformation of the piperidine nitrogen.

This guide is structured to address potential issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions during your process development.

Part 1: Troubleshooting Guide for Synthesis and Scale-Up

This section is divided into the two primary stages of the synthesis, addressing common problems encountered during each phase.

Stage 1: Ketalization of 3-Piperidone

The formation of the spiroketal is a critical step that can be deceptively complex, especially at a larger scale.

Question 1: We are observing low conversion of 3-piperidone to the desired this compound precursor during the ketalization reaction. What are the likely causes and how can we improve the yield?

Answer:

Low conversion in ketalization reactions is a frequent issue during scale-up. Several factors can contribute to this problem:

  • Inefficient Water Removal: Ketalization is a reversible equilibrium reaction.[2] The removal of water is crucial to drive the reaction towards the product. At a larger scale, azeotropic distillation with a Dean-Stark trap is a common method.[3]

    • Troubleshooting:

      • Solvent Choice: Ensure your solvent (e.g., toluene, benzene) forms an efficient azeotrope with water.

      • Vapor-Liquid Equilibrium: On a larger scale, the vapor-liquid equilibrium can differ from the lab scale. You may need to adjust the heating rate and condenser temperature to ensure efficient water separation.

      • Dehydrating Agents: If a Dean-Stark apparatus is impractical, consider using chemical drying agents. However, their stoichiometry and removal at scale need careful consideration.

  • Catalyst Deactivation: Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, are typically used.[4] These can be deactivated by impurities in the starting materials or by the amine functionality of the piperidone itself.

    • Troubleshooting:

      • Catalyst Loading: A slight increase in catalyst loading might be necessary at a larger scale to compensate for any deactivation. However, excessive acid can lead to side reactions.

      • Catalyst Choice: Consider using a solid acid catalyst, which can be more easily recovered and may exhibit different deactivation profiles.

      • Poisoning: Impurities like sulfur or other basic compounds in the starting materials can poison the catalyst.[5] Ensure the purity of your 3-piperidone and ethylene glycol.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction and azeotropic water removal but not so high as to cause degradation of the starting material or product.

    • Troubleshooting:

      • Internal Temperature Monitoring: Always monitor the internal reaction temperature, as it can differ significantly from the jacket temperature on a large scale.[6]

      • Thermal Stability: Piperidine derivatives can be susceptible to thermal degradation.[7][8] Conduct thermal stability studies on your starting material and product to define a safe operating temperature window.

Question 2: We are observing the formation of significant impurities during the ketalization of 3-piperidone. What are these by-products and how can we minimize them?

Answer:

Impurity formation is a common challenge when scaling up reactions. For the ketalization of 3-piperidone, potential side products include:

  • Self-condensation Products of 3-Piperidone: Under acidic conditions, 3-piperidone can undergo self-condensation reactions.

    • Minimization:

      • Controlled Addition: Add the acid catalyst slowly and at a controlled temperature to minimize localized high concentrations of acid.

      • Reaction Temperature: Avoid excessively high reaction temperatures.

  • Oligomers of Ethylene Glycol: Ethylene glycol can polymerize in the presence of strong acids and heat.

    • Minimization:

      • Stoichiometry: Use a moderate excess of ethylene glycol, but avoid a large excess which can favor polymerization.

  • Incomplete Reaction Products: The presence of the starting material, 3-piperidone, is a common "impurity."

    • Minimization:

      • Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the reaction to completion.

Stage 2: Formation of the Final Amine

The second stage involves the transformation of the protected piperidine intermediate. A common and efficient method for this is reductive amination.[9][10][11][12]

Question 3: Our reductive amination step to produce this compound is giving low yields and multiple by-products. How can we optimize this reaction for a large-scale process?

Answer:

Reductive amination is a powerful tool, but its success on a large scale depends on careful control of reaction parameters.

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate.[12] This is an equilibrium process, and inefficient formation will lead to low yields.

    • Troubleshooting:

      • pH Control: The pH of the reaction medium is critical. A slightly acidic pH (typically 4-6) is often optimal to facilitate both imine formation and the subsequent reduction.

      • Water Removal: As with ketalization, water is a by-product of imine formation. While some reducing agents tolerate water, its removal can drive the equilibrium towards the imine.

  • Choice of Reducing Agent: The choice of reducing agent is crucial for selectivity and safety.

    • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting ketone if the imine formation is slow.

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the ketone but is highly toxic and generates cyanide waste, which is a significant concern at scale.[12]

    • Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent that is often preferred for scale-up due to its effectiveness and manageable safety profile.

    • Catalytic Hydrogenation: An attractive "green" alternative using a catalyst (e.g., Pd/C, PtO₂) and hydrogen gas. This method avoids stoichiometric metal hydride waste but requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. Catalyst poisoning can also be an issue.[13]

  • Side Reactions:

    • Over-alkylation: If a primary amine is used as the nitrogen source, over-alkylation to form tertiary amines can occur.

    • Reduction of the Starting Ketone: As mentioned, non-selective reducing agents can reduce the starting ketone back to an alcohol.

    • Troubleshooting:

      • Controlled Addition: Add the reducing agent portion-wise to control the reaction temperature and minimize side reactions.

      • Temperature Control: Reductive aminations are often exothermic. Maintain a controlled temperature throughout the addition of the reducing agent.

Question 4: We are struggling with the purification of the final this compound product on a large scale. What are the recommended methods?

Answer:

Purification of amines at scale can be challenging due to their basicity and potential for salt formation.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is a viable option for removing non-volatile impurities.[14]

    • Considerations:

      • Thermal Stability: Conduct a thermal stability study (e.g., using DSC) to determine the maximum safe distillation temperature. Piperidine derivatives can degrade at elevated temperatures.[7][8]

      • Azeotropes: Be aware of potential azeotropes with residual solvents or impurities.

  • Crystallization of Salts: This is often the most effective method for purifying amines at a large scale. The amine is treated with an acid to form a salt, which is then crystallized. The purified salt can then be neutralized to regenerate the free amine.[15][16][17]

    • Procedure:

      • Dissolve the crude amine in a suitable solvent.

      • Add an acid (e.g., HCl, H₂SO₄, or an organic acid like trichloroacetic acid) to form the salt.

      • Induce crystallization by cooling, adding an anti-solvent, or concentrating the solution.

      • Isolate the crystalline salt by filtration and wash with a suitable solvent.

      • Dissolve the purified salt in water and neutralize with a base (e.g., NaOH, K₂CO₃) to regenerate the free amine.

      • Extract the free amine with an organic solvent, dry, and concentrate.

  • Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale purification of bulk products. It is typically reserved for very high-value products or for the removal of trace impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Both the ketalization and reductive amination steps can be exothermic. Ensure your reactor has adequate cooling capacity and that you have a plan for emergency cooling.

  • Pressure Build-up: If using catalytic hydrogenation, ensure your reactor is properly rated for the pressure and that you have appropriate pressure relief systems in place.

  • Hazardous Reagents: Handle toxic reagents like sodium cyanoborohydride with extreme caution and have appropriate quenching and waste disposal procedures in place.

  • Flammable Solvents: Use appropriate grounding and inerting procedures when handling flammable solvents at a large scale.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.

Q2: How can we monitor the progress of the reactions during scale-up?

A: In-process controls (IPCs) are essential for successful scale-up. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of volatile starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring a wide range of compounds and for quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress and to identify the structure of intermediates and by-products.

Q3: What are the recommended storage conditions for this compound?

A: As an amine, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It should be kept in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the atmosphere, which can lead to the formation of carbonates.

Part 3: Experimental Protocols and Data

Illustrative Lab-Scale Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Step 1: Ketalization of 3-Piperidone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-piperidone (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 5 mL per gram of 3-piperidone).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by GC or TLC until the 3-piperidone is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal intermediate.

Step 2: Reductive Amination

  • Dissolve the crude ketal from the previous step in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate (5-10 eq).[15]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the imine intermediate is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or crystallization of a suitable salt.

Data Summary Table
ParameterStage 1: KetalizationStage 2: Reductive Amination
Key Reagents 3-Piperidone, Ethylene Glycol, p-TSAKetal intermediate, Ammonium Acetate, NaBH(OAc)₃
Typical Solvents Toluene, BenzeneMethanol, Dichloromethane
Temperature Range 80-120 °C0-25 °C
Typical Lab Yield 85-95%70-90%
Scale-Up Challenges Water removal, catalyst deactivationExotherm control, selectivity of reducing agent
Purification Aqueous work-upDistillation, salt crystallization

Part 4: Visualizations

Workflow for Troubleshooting Low Yield in Ketalization

G start Low Conversion in Ketalization q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Is the catalyst active? a1_yes->q2 s1 Optimize Dean-Stark parameters (heating, cooling). Consider alternative solvents or dehydrating agents. a1_no->s1 end_node Yield Improved s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Is the reaction temperature optimal? a2_yes->q3 s2 Increase catalyst loading cautiously. Use fresh catalyst. Consider a solid acid catalyst. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes If all are optimal, investigate starting material purity. a3_no No q3->a3_no Check a3_yes->end_node If all are optimal, investigate starting material purity. s3 Monitor internal temperature. Conduct thermal stability studies to define a safe operating window. a3_no->s3 s3->end_node

Caption: Troubleshooting workflow for low conversion in the ketalization step.

Decision Tree for Large-Scale Purification of this compound

G start Crude this compound q1 Is the product thermally stable and volatile? start->q1 a1_yes Yes q1->a1_yes Evaluate a1_no No q1->a1_no s1 Vacuum Distillation a1_yes->s1 q2 Does the product form a stable crystalline salt? a1_no->q2 a2_yes Yes q2->a2_yes Evaluate a2_no No q2->a2_no s2 Salt Crystallization a2_yes->s2 s3 Consider Large-Scale Chromatography (if economically viable) a2_no->s3

References

Technical Support Center: Purification of Polar 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dioxa-7-azaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique polar molecules. The inherent characteristics of this scaffold—namely its polarity imparted by the dioxolane and amine functionalities, and the basicity of the secondary amine—often complicate standard purification protocols. This resource provides in-depth, experience-driven solutions to common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of my this compound derivative so challenging?

The difficulty arises from a combination of two core chemical properties:

  • High Polarity: The presence of two ether oxygen atoms and a nitrogen atom in a compact spirocyclic system renders these molecules highly polar.[1] This leads to strong retention on polar stationary phases like silica gel and high solubility in polar solvents, making elution difficult and separation from polar impurities challenging.

  • Basicity of the Amine: The secondary amine is a basic site (a Lewis base). This causes strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of common issues like significant peak tailing, low or no recovery, and even on-column degradation of sensitive compounds.[2][3]

Q2: What are the primary purification strategies I should consider for these compounds?

There are four main strategies, often used in combination:

  • Acid-Base Extraction: An excellent first-step or "work-up" technique to remove non-basic impurities.[4][5]

  • Reverse-Phase Chromatography: The most powerful and commonly successful chromatographic method for these polar compounds.[3][6][7]

  • Modified Normal-Phase Chromatography: Standard silica gel chromatography but with mobile phase additives to mitigate the basicity issues.

  • Crystallization/Salt Formation: Ideal for final polishing or when dealing with stable, crystalline solids. It can be highly effective for achieving exceptional purity.[8][9][10]

Q3: When is reverse-phase chromatography the right choice over normal-phase?

Reverse-phase chromatography should be your default starting point for polar amine compounds like these. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[6][7] Polar molecules have weaker interactions with the non-polar stationary phase and elute earlier. This setup avoids the problematic interactions with acidic silica and generally provides much better peak shapes and recovery for polar amines.[3]

Q4: How can I effectively use acid-base extraction for my spiro-amine?

Acid-base extraction leverages the basicity of the amine to move it between aqueous and organic phases. The general process is:

  • Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl).[11] The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving neutral organic impurities behind.

  • Separate the layers.

  • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the neutral amine.

  • Extract the now water-insoluble amine back into an organic solvent.[12]

This method is excellent for removing non-basic impurities but will not separate your target amine from other basic side-products.

Purification Strategy Decision Workflow

This workflow guides the selection of an appropriate purification strategy based on initial analysis of the crude reaction mixture.

Purification_Workflow cluster_start Initial Analysis cluster_extraction Initial Bulk Purification cluster_chrom Chromatography cluster_final Final Polishing start Crude Product Mixture (Analyze by TLC/LCMS) acid_base Acid-Base Extraction start->acid_base Neutral/Acidic impurities present? chromatography_node Proceed to Chromatography start->chromatography_node Only basic impurities present acid_base->chromatography_node Basic impurities still present reverse_phase Reverse-Phase Chromatography (C18) chromatography_node->reverse_phase High Polarity (Default Choice) normal_phase Modified Normal-Phase (Silica + Amine) chromatography_node->normal_phase Moderate Polarity & Good TLC Separation sfc Supercritical Fluid Chromatography (SFC) chromatography_node->sfc Chiral Separation or Green Chemistry Priority crystallization Crystallization / Salt Formation reverse_phase->crystallization Product is >95% pure and solid? pure_product Pure Product (>98% Purity) reverse_phase->pure_product Product is liquid or already >98% pure normal_phase->crystallization Product is >95% pure and solid? normal_phase->pure_product Product is liquid or already >98% pure sfc->crystallization Product is >95% pure and solid? sfc->pure_product Product is liquid or already >98% pure crystallization->pure_product

Caption: Decision workflow for purifying polar spiro-amines.

Troubleshooting Guide

This guide addresses specific, common problems encountered during the purification of this compound derivatives.

ProblemPotential Cause(s)Troubleshooting Solution(s)
Severe Peak Tailing / Streaking on Silica Gel Column Acid-Base Interaction: The basic amine is interacting strongly with acidic silanol groups on the silica surface.[3]1. Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide (0.1-2% in methanol, then added to the main eluent) into your mobile phase.[8] This neutralizes the active sites on the silica. 2. Change Stationary Phase: Switch to a more inert stationary phase like basic or neutral alumina, or preferably, move to a reverse-phase (C18) setup.[8][13]
Low or No Recovery of Compound from Column Irreversible Binding: The compound has bound so strongly to the silica gel that the mobile phase cannot elute it. On-Column Decomposition: The acidic silica surface may be catalyzing the degradation of your compound.[2]1. Test Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, then elute. If the spot has degraded, silica is not a suitable stationary phase.[2] 2. Use Reverse-Phase: This is the most common solution. The non-polar C18 phase does not have acidic sites that cause irreversible binding of amines.[3] 3. Dry Loading: If using silica, consider "dry loading" the sample. Pre-adsorb the compound onto a small amount of silica or Celite. This can sometimes improve recovery by ensuring a more uniform application to the column.[14]
Co-elution with a Polar Impurity Insufficient Resolution: The chosen chromatographic system (stationary and mobile phases) is not able to differentiate between your product and the impurity.1. Optimize the Gradient (HPLC/Flash): Use a shallower gradient to increase the separation between peaks. 2. Change Mobile Phase System: If using reverse-phase (e.g., water/acetonitrile), try switching to water/methanol. The different solvent properties can alter selectivity. Adding a pH modifier (e.g., formic acid or ammonium acetate) can change the ionization state of compounds and dramatically improve separation.[6] 3. Try an Orthogonal Method: If you used reverse-phase, try a HILIC (Hydrophilic Interaction Liquid Chromatography) or modified normal-phase column. The change in separation mechanism is often highly effective.
Compound Precipitates During Injection/Loading Poor Solubility in Initial Mobile Phase: The sample is dissolved in a strong solvent, but it crashes out when it meets the weaker starting mobile phase of the column.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase of your gradient (e.g., 95:5 Water:ACN for reverse-phase) or a slightly weaker solvent.[15] 2. Use a "Plugging" Solvent: If solubility is very low, dissolve the sample in a minimal amount of a strong, miscible solvent (like DMSO or DMF) and inject that small volume.
Cannot Purify via Chromatography, Compound is a Stubborn Oil Amorphous Nature: The compound does not have a regular crystal lattice and resists crystallization.1. Salt Formation: Convert the basic amine into a salt (e.g., hydrochloride, tartrate, citrate). Salts are often highly crystalline even when the free base is an oil.[8][10] Dissolve the oil in a solvent like ether or ethyl acetate and add a solution of acid (e.g., HCl in ether) to precipitate the salt.[3] 2. Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar compounds and can sometimes provide better separation than HPLC.[16][17][18] It uses supercritical CO₂ as the main mobile phase, which is easily removed, simplifying sample recovery.[19]

Experimental Protocol: Purification by Reverse-Phase Flash Chromatography

This protocol provides a reliable method for purifying a polar this compound derivative on a 1 gram scale.

Objective: To purify a crude polar amine from polar and non-polar impurities using an automated flash chromatography system with a C18 (reverse-phase) column.

Materials:

  • Crude this compound derivative (~1 g)

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • Reverse-phase C18 flash column (e.g., 40 g size)

  • Solvent A: Deionized Water + 0.1% Formic Acid (v/v)

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v)

  • Sample loading syringe and/or solid load cartridge

  • Test tubes for fraction collection

  • TLC plates (C18) or LCMS for fraction analysis

Methodology:

  • Method Development (TLC/LCMS):

    • Develop an analytical method on C18-TLC plates or by analytical LCMS.

    • Test a gradient of Water/ACN (both with 0.1% formic acid). The formic acid protonates the amine, improving peak shape by preventing interaction with any residual silanols on the C18 phase.

    • Aim for a retention factor (Rf) or retention time that shows good separation between your product and major impurities. A typical starting gradient for analysis is 5% to 95% ACN over 10 minutes.

  • Sample Preparation:

    • Dissolve the 1 g of crude material in a minimal amount of a suitable solvent. Ideal Choice: A 50:50 mixture of Water/ACN or DMSO if solubility is poor.

    • Ensure the solution is fully dissolved and filtered to remove any particulates that could clog the column.

  • Column Equilibration:

    • Install the 40 g C18 column onto the flash system.

    • Equilibrate the column with 2-3 column volumes (CVs) of the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B). Ensure the system pressure is stable.

  • Sample Loading:

    • Draw the dissolved sample into a syringe and load it into the system's injection loop.

    • Alternatively, for "dry loading," adsorb the dissolved sample onto a small amount of C18 silica or Celite, evaporate the solvent, and pack the resulting powder into a solid load cartridge.

  • Chromatographic Run:

    • Begin the run. A typical gradient for purification might be:

      • Step 1: 5% B for 2 CVs (hold to elute very polar impurities).

      • Step 2: Gradient from 5% B to 60% B over 12 CVs (this is where most polar amines will elute).

      • Step 3: Gradient from 60% B to 95% B over 3 CVs (to elute less polar impurities).

      • Step 4: Hold at 95% B for 3 CVs (column wash).

    • Set the flow rate according to the column manufacturer's recommendation (e.g., ~40 mL/min for a 40 g column).

    • Monitor the elution profile using the system's UV detector.

  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions using your established TLC or LCMS method to identify which contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents (water and acetonitrile) using a rotary evaporator. Note: Water removal may require lyophilization (freeze-drying) for complete dryness, especially if the final product is a solid.

References

Technical Support Center: Functionalization of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 1,4-Dioxa-7-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile spirocyclic scaffold. The inherent structural rigidity and three-dimensionality of spirocycles like this compound make them valuable motifs in medicinal chemistry.[1][2][3] However, their unique chemical nature can also present specific synthetic hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.

Section 1: N-Acylation Reactions

N-acylation is a fundamental transformation for introducing a wide range of functional groups onto the secondary amine of this compound. While seemingly straightforward, this reaction can be prone to several side reactions that can complicate purification and reduce yields.

FAQ 1: I am observing low yields and multiple byproducts in the N-acylation of this compound with an acyl chloride. What is the likely cause and how can I mitigate this?

Answer:

Low yields and the formation of multiple byproducts in N-acylation reactions with acyl chlorides often stem from two primary issues: hydrolysis of the acyl chloride and competing side reactions.[4] A systematic approach to troubleshooting is crucial for optimizing your reaction.

Plausible Causes and Troubleshooting Strategies:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This not only consumes your reagent but the resulting carboxylic acid can complicate purification.

    • Protocol: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture contamination.

  • Suboptimal Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak may not efficiently scavenge the HCl byproduct, leading to the formation of the hydrochloride salt of the starting material, which is unreactive.

    • Protocol: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are effective at neutralizing HCl without competing with the desired N-acylation. Use a slight excess (1.1-1.5 equivalents) of the base.

  • Incorrect Reaction Temperature: Running the reaction at an elevated temperature can promote side reactions.

    • Protocol: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and minimize the formation of byproducts.

Illustrative Workflow for Optimized N-Acylation:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware D Dissolve Spiroamine in Solvent A->D B Anhydrous Solvent B->D C Inert Atmosphere C->D E Add Base (e.g., TEA) D->E F Cool to 0 °C E->F G Add Acyl Chloride Dropwise F->G H Warm to RT & Stir G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Wash & Dry J->K L Purify (e.g., Chromatography) K->L start Low Conversion in Reductive Amination check_pH Is pH optimized (5-6)? start->check_pH adjust_pH Adjust pH with buffer system check_pH->adjust_pH No check_reagent Is the reducing agent selective (e.g., NaBH(OAc)₃)? check_pH->check_reagent Yes adjust_pH->check_reagent change_reagent Switch to a more selective reducing agent check_reagent->change_reagent No check_imine_time Sufficient time for imine formation? check_reagent->check_imine_time Yes change_reagent->check_imine_time increase_time Increase pre-stirring time before adding reducing agent check_imine_time->increase_time No check_stoichiometry Is an excess of the ketone being used? check_imine_time->check_stoichiometry Yes increase_time->check_stoichiometry increase_ketone Increase stoichiometry of the ketone check_stoichiometry->increase_ketone No success Improved Conversion check_stoichiometry->success Yes increase_ketone->success

Caption: Troubleshooting flowchart for reductive amination.

Section 3: Ketal Stability and Deprotection

The ethylene ketal in this compound serves as a protecting group for the 4-piperidone carbonyl. While generally stable, it can be susceptible to cleavage under certain conditions, leading to unwanted side products.

FAQ 3: I am observing an unexpected byproduct with a carbonyl group in my functionalization reaction. Is the ketal being cleaved, and how can I prevent this?

Answer:

Yes, accidental deprotection of the ketal is a plausible side reaction, particularly under acidic conditions. The stability of the ketal is pH-dependent.

Conditions Leading to Ketal Cleavage:

  • Strongly Acidic Conditions: The presence of strong acids, even in catalytic amounts, can lead to the hydrolysis of the ketal back to the corresponding ketone. This is often an equilibrium process.

  • Lewis Acids: Some Lewis acids used as catalysts can also promote ketal cleavage.

  • Extended Reaction Times in Protic Solvents: Prolonged heating in protic solvents, especially with trace acidity, can facilitate hydrolysis.

Preventative Measures:

  • Maintain Neutral or Basic pH: Whenever possible, conduct reactions under neutral or basic conditions. If an acid is required, use the mildest possible acid that achieves the desired transformation.

  • Aprotic Solvents: Utilize aprotic solvents (e.g., DCM, THF, DMF) to minimize the risk of hydrolysis.

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures and long reaction times. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed.

Mechanism of Acid-Catalyzed Ketal Hydrolysis:

Ketal Ketal ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ ProtonatedKetal->Ketal - H⁺ Hemiketal Hemiketal Intermediate ProtonatedKetal->Hemiketal - H₂O Hemiketal->ProtonatedKetal + H₂O Ketone Ketone Hemiketal->Ketone - H⁺, - Ethylene Glycol Diol Ethylene Glycol

Caption: Acid-catalyzed ketal hydrolysis pathway.

References

Technical Support Center: Synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane. Designed for researchers, medicinal chemists, and process development scientists, this document offers practical solutions to common challenges encountered during the synthesis and purification of this valuable spirocyclic building block.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step process: (1) ketalization of a protected 3-piperidone (e.g., N-Boc-3-piperidone) with ethylene glycol, followed by (2) deprotection of the nitrogen.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Protected Intermediate Incomplete reaction due to insufficient catalyst or reaction time. Unfavorable equilibrium for ketal formation. Degradation of starting material.Increase catalyst loading (e.g., p-toluenesulfonic acid) incrementally. Extend reaction time and monitor by TLC or GC-MS. Ensure efficient removal of water using a Dean-Stark apparatus. Use a milder acid catalyst if degradation is observed.
Presence of Unreacted N-Boc-3-piperidone Inefficient water removal. Insufficient catalyst.Check for leaks in the Dean-Stark apparatus. Use freshly dried solvent. Consider adding molecular sieves to the reaction mixture.
Formation of Polymeric Byproducts Strong acid catalyst and/or high temperatures can promote self-condensation of the piperidone.Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate). Maintain a consistent, moderate reaction temperature.
Difficult Deprotection of the Boc Group Incomplete reaction with acid (e.g., TFA, HCl). Formation of stable salt with the deprotecting acid.Increase the equivalents of acid or the reaction time. After deprotection, ensure the reaction mixture is thoroughly basified to a pH > 12 to liberate the free amine before extraction.
Low Purity of Final Product After Purification Incomplete separation from starting materials or byproducts. Contamination with residual solvent or salts.Optimize the purification method. For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates. For chromatography, screen different solvent systems. For acid-base extraction, perform multiple extractions and ensure complete phase separation.
Product is a Salt Instead of a Free Amine Incomplete basification after deprotection or during work-up.After acid-base extraction, check the pH of the aqueous layer to ensure it is strongly basic before extracting the product. Wash the final organic extract with brine to remove residual inorganic salts.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most logical and widely applicable route starts with the protection of the nitrogen of 3-piperidone, typically as a tert-butoxycarbonyl (Boc) carbamate. This is followed by an acid-catalyzed ketalization with ethylene glycol to form N-Boc-1,4-dioxa-7-azaspiro[4.5]decane. The final step is the removal of the Boc protecting group with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by a basic work-up to yield the free amine.

Q2: Why is it necessary to protect the nitrogen of 3-piperidone before ketalization?

A2: The nitrogen atom in 3-piperidone is basic and can be protonated by the acid catalyst used for ketalization. A protonated amine can potentially interfere with the ketalization reaction and may lead to side reactions or poor yields. Protecting the nitrogen as a carbamate reduces its basicity and nucleophilicity, allowing for a cleaner ketalization reaction.

Q3: What are the critical parameters for the ketalization step?

A3: The most critical parameter is the efficient removal of water from the reaction mixture to drive the equilibrium towards the formation of the ketal. This is typically achieved using a Dean-Stark apparatus. Other important factors include the choice and amount of acid catalyst, the reaction temperature, and the purity of the starting materials and solvent.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the ketalization and deprotection steps can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For TLC analysis, staining with potassium permanganate can be effective for visualizing the reactants and products.

Q5: What is the best method for purifying the final product?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale preparations, flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking) is effective. For larger scales, fractional vacuum distillation is the preferred method. An acid-base extraction during the work-up is also a crucial purification step to remove non-basic impurities.

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,4-dioxa-7-azaspiro[4.5]decane
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-3-piperidone (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 0.2 M concentration of the piperidone).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.

Protocol 2: Deprotection and Purification of this compound
  • Dissolve the crude N-Boc-1,4-dioxa-7-azaspiro[4.5]decane from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and cool in an ice bath.

  • Adjust the pH to >12 with a strong base (e.g., 6N NaOH).

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash chromatography.

IV. Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Typical Purity (GC-MS)
N-Boc-3-piperidone199.25->98%
N-Boc-1,4-dioxa-7-azaspiro[4.5]decane243.30->95% (crude)
This compound143.18~105-110 °C at 20 mmHg>99% (after distillation)

V. Visualizations

Synthetic Pathway

G N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-1,4-dioxa-7-azaspiro[4.5]decane N-Boc-1,4-dioxa-7-azaspiro[4.5]decane N-Boc-3-piperidone->N-Boc-1,4-dioxa-7-azaspiro[4.5]decane Ethylene glycol, p-TsOH, Toluene, Reflux This compound This compound N-Boc-1,4-dioxa-7-azaspiro[4.5]decane->this compound 1. TFA, DCM 2. NaOH(aq)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

G cluster_synthesis Synthesis & Work-up cluster_solutions Potential Solutions start Low Yield or Purity Issue check_ketalization Check Ketalization Step (TLC/GC-MS) start->check_ketalization check_deprotection Check Deprotection Step (TLC/GC-MS) check_ketalization->check_deprotection If Ketalization is complete optimize_water_removal Optimize Water Removal (Dean-Stark, Mol. Sieves) check_ketalization->optimize_water_removal adjust_catalyst Adjust Catalyst/Temp check_ketalization->adjust_catalyst check_workup Review Work-up Procedure check_deprotection->check_workup If Deprotection is complete optimize_deprotection Increase Acid/Time check_deprotection->optimize_deprotection optimize_basification Ensure pH > 12 check_workup->optimize_basification purification Optimize Purification (Distillation/Chromatography) check_workup->purification

Caption: A logical workflow for troubleshooting synthesis issues.

VI. References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. --INVALID-LINK--

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane. --INVALID-LINK-- (Note: This is for the 8-aza isomer, used for comparative purposes).

  • PubChem. (n.d.). 1,4-Dioxa-7-azaspiro(4.5)decane. --INVALID-LINK--

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. --INVALID-LINK--

Technical Support Center: Navigating Solubility Challenges of 1,4-Dioxa-7-azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,4-Dioxa-7-azaspiro[4.5]decane and its derivatives. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issues encountered during your experimental work. We understand that achieving optimal solubility is a critical determinant of experimental success, from initial screening to formulation development.[1] This resource combines fundamental principles with advanced strategies to empower you to overcome these hurdles effectively.

Troubleshooting Guide: A-to-Z Solubility Optimization

When encountering a solubility issue with a this compound derivative, a systematic approach is key. The following troubleshooting guide, presented as a decision-making workflow, will help you navigate the process of identifying the root cause and selecting the most appropriate solution.

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in common organic solvents. What should I do first?

A1: The first step is to ensure the purity of your compound. Impurities can significantly impact solubility. If the purity is confirmed, a systematic solvent screening is recommended. The parent this compound structure has a calculated LogP of approximately -0.3, suggesting a degree of polarity.[2][3] However, derivatization can drastically alter this.

Recommended Initial Solvent Screen:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: DMSO, DMF, Acetonitrile

  • Less Polar: Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Non-polar: Toluene, Heptane

If solubility remains low, consider gentle heating or sonication. If these methods fail, a co-solvent system may be necessary.[4][5]

Q2: I need to prepare an aqueous stock solution of my compound for a biological assay, but it's insoluble in water. What are my options?

A2: This is a common challenge, as over 40% of new chemical entities are poorly soluble in water.[1][6] For this compound derivatives, which contain a basic nitrogen atom, pH modification is a primary strategy.

  • pH Adjustment: The tertiary amine in the spirocyclic system can be protonated at acidic pH, forming a more soluble salt.[4] Prepare a concentrated stock in an organic solvent like DMSO, then dilute it into your aqueous buffer. The final pH of the buffer will be critical. It is advisable to test a range of acidic pH values to find the optimal solubility without compromising compound stability or biological activity.

  • Co-solvents: If pH adjustment is insufficient or not viable, using a co-solvent system is a widely adopted technique.[5] Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, thereby increasing their aqueous solubility.[6][8] This is a powerful technique, particularly for compounds intended for in vivo studies.[8]

Q3: My compound precipitates out of solution during my experiment. How can I prevent this?

A3: Precipitation indicates that the compound's concentration has exceeded its solubility limit under the experimental conditions.

  • Supersaturation and Precipitation Inhibitors: In some cases, a supersaturated state can be temporarily achieved.[9] To maintain this, consider the use of precipitation inhibitors. Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help keep the drug in an amorphous, more soluble state.[7][9]

  • Solid Dispersions: For long-term stability in the solid state and improved dissolution, creating a solid dispersion is a highly effective method.[7] In this technique, the compound is dispersed within a hydrophilic carrier matrix at a molecular level.[7][10]

Q4: Can particle size reduction help with the solubility of my this compound derivative?

A4: Yes, particle size reduction is a fundamental approach to improving the dissolution rate of a compound, which is often linked to apparent solubility.[11][12]

  • Micronization and Nanonization: Techniques like milling or high-pressure homogenization can reduce particle size to the micro or nano-scale.[4][5][9] This increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][10] Nanosuspensions, which are dispersions of nano-sized drug particles, are a promising approach for poorly soluble drugs.[4][6]

It is important to note that while these techniques improve the dissolution rate, they do not alter the equilibrium solubility of the compound.[5][6]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically determining the solubility of a this compound derivative in a range of solvents.

Solvent_Screening_Protocol start Start: Weigh 1-2 mg of compound into separate vials add_solvent Add solvent in small, incremental volumes (e.g., 50 µL) start->add_solvent vortex_sonicate Vortex and/or sonicate for a set time (e.g., 2-5 minutes) add_solvent->vortex_sonicate observe Visually inspect for dissolution vortex_sonicate->observe dissolved Record the volume of solvent added. Calculate approximate solubility. observe->dissolved Completely Dissolved not_dissolved Continue adding solvent incrementally up to a defined maximum volume observe->not_dissolved Not Dissolved end End: Compile solubility data table dissolved->end not_dissolved->add_solvent max_volume If not dissolved at max volume, record as 'sparingly soluble' or 'insoluble'. not_dissolved->max_volume Max Volume Reached max_volume->end

Caption: A stepwise workflow for systematic solvent screening.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and can significantly enhance dissolution rates.

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both your this compound derivative and the carrier in a common volatile solvent (e.g., methanol or a DCM/methanol mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Dry the resulting solid film under a high vacuum for 12-24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and gently grind it into a fine powder. Characterize the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Derivative
SolventDielectric ConstantSolubility (mg/mL) at 25°CObservations
Water80.1< 0.1Insoluble
Methanol32.75.2Soluble with sonication
Ethanol24.52.8Sparingly soluble
DMSO46.7> 50Freely soluble
Acetonitrile37.515.7Soluble
Dichloromethane8.922.4Soluble
Heptane1.9< 0.1Insoluble
Table 2: Effect of pH on Aqueous Solubility
Buffer pHSolubility (µg/mL)Fold Increase vs. Water
7.4< 1-
6.05~5x
5.025~25x
4.0110>100x

References

Technical Support Center: Navigating Protecting Group Removal in 1,4-Dioxa-7-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane. This valuable spirocyclic scaffold is a key building block in medicinal chemistry and drug discovery. Its synthesis, however, often involves the strategic use of protecting groups for the secondary amine, the removal of which is a critical step that can present numerous challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of deprotection in this specific chemical context.

The Critical Role of Protecting Groups and the Deprotection Challenge

The this compound framework features a piperidine ring fused to a dioxane moiety via a spiroketal. The secondary amine of the piperidine ring is a nucleophilic center that often requires protection to ensure selectivity in subsequent synthetic transformations. The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal stability, allowing for selective deprotection without affecting other sensitive functionalities.[1][2][3][4][5] The deprotection step, while seemingly straightforward, can be fraught with difficulties ranging from incomplete reactions to undesired side reactions, impacting yield and purity.

This guide will focus on the three most commonly employed nitrogen protecting groups in this context: the tert-butyloxycarbonyl (Boc) group, the carbobenzyloxy (Cbz) group, and the benzyl (Bn) group.

Troubleshooting and FAQs in a Question-and-Answer Format

Section 1: Troubleshooting tert-Butyloxycarbonyl (Boc) Group Removal

The Boc group is a popular choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6][7] However, issues can arise, particularly when dealing with complex molecules.

Question 1: My Boc deprotection is sluggish or incomplete, as evidenced by TLC and LC-MS analysis showing significant starting material. What are the likely causes and how can I resolve this?

Answer: Incomplete Boc deprotection is a common issue that can stem from several factors.[8][9]

  • Insufficient Acid Strength or Stoichiometry: Standard conditions like 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) may not be sufficient for sterically hindered substrates. The concentration of the acid is a critical parameter for the rate of cleavage.[8]

  • Suboptimal Reaction Time and Temperature: While many Boc deprotections are complete within an hour at room temperature, more challenging substrates may require longer reaction times or gentle heating.[8][9]

  • Poor Solubility: The Boc-protected starting material may have limited solubility in the reaction solvent, hindering access of the acidic reagent.[8]

Troubleshooting Workflow:

incomplete_deprotection Incomplete Boc Deprotection check_conditions Verify Acid Concentration and Equivalents incomplete_deprotection->check_conditions increase_acid Increase Acid Concentration (e.g., 50% TFA in DCM) check_conditions->increase_acid If conditions were correct extend_time Extend Reaction Time and/or Gently Warm check_conditions->extend_time If conditions were correct change_solvent Change Solvent System (e.g., HCl in Dioxane) check_conditions->change_solvent If solubility is an issue monitor Monitor by TLC/LC-MS increase_acid->monitor extend_time->monitor change_solvent->monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: I'm observing significant side product formation during Boc deprotection. What are these side products and how can I prevent them?

Answer: The primary side reaction during acidic Boc deprotection is the formation of the reactive tert-butyl cation (tBu⁺), which can alkylate nucleophilic residues in your molecule.[8][10]

  • Common Side Reactions: If your this compound derivative contains other nucleophilic functional groups, such as electron-rich aromatic rings or thioethers, they can be susceptible to alkylation by the tert-butyl cation.

To mitigate these side reactions, the addition of "scavengers" to the deprotection cocktail is highly recommended. Scavengers are nucleophiles that trap the tert-butyl cation before it can react with your product.

ScavengerTypical ConcentrationTarget Side Reaction
Triethylsilane (TES)1-5% (v/v)General cation scavenger
Thioanisole1-5% (v/v)Protects thioethers
1,2-Ethanedithiol (EDT)1-5% (v/v)Effective for a broad range of side reactions

Experimental Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected this compound derivative in anhydrous DCM.

  • Add the appropriate scavenger (e.g., triethylsilane, 5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 20-50%).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or isopropanol to remove residual TFA.[11]

  • Purify the resulting amine salt or neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine.

Section 2: Troubleshooting Carbobenzyloxy (Cbz) Group Removal

The Cbz group is another cornerstone of amine protection, typically removed by catalytic hydrogenolysis.[12][13] This method is valued for its mildness and orthogonality to acid- and base-labile groups.[13]

Question 3: My Cbz deprotection via catalytic hydrogenolysis is slow or incomplete. What factors could be hindering the reaction?

Answer: Several factors can lead to a sluggish or incomplete Cbz deprotection:

  • Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material and solvents are free of such contaminants.

  • Insufficient Hydrogen Pressure: While atmospheric pressure is often sufficient, some substrates may require higher pressures of hydrogen gas.

  • Poor Catalyst Quality or Loading: Using an old or inactive catalyst, or an insufficient amount, will slow down the reaction.

  • Solvent Choice: The reaction is typically performed in alcoholic solvents like methanol or ethanol. Poor solubility of the substrate can impede the reaction.

Troubleshooting Strategies:

ParameterStandard ConditionTroubleshooting Action
Catalyst 10% Pd/C (5-10 mol%)Use fresh catalyst; increase catalyst loading.
Hydrogen Source H₂ balloon (1 atm)Use a Parr shaker for higher H₂ pressure (e.g., 50 psi).[14]
Hydrogen Donor H₂ gasConsider catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid.[15][16][17][18]
Solvent Methanol, EthanolIf solubility is an issue, try a co-solvent system like MeOH/THF or add a small amount of acetic acid to aid dissolution.
Temperature Room TemperatureGentle warming (e.g., to 40-60 °C) can sometimes accelerate the reaction.[12]

Question 4: Are there alternatives to hydrogenolysis for Cbz removal, especially if my molecule contains other reducible functional groups?

Answer: Yes, while hydrogenolysis is the most common method, there are alternative conditions for Cbz deprotection that can be employed when other functional groups are sensitive to reduction.

  • Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group.[13][19] However, this method is harsh and not compatible with acid-labile groups, including the spiroketal of this compound under prolonged exposure.

  • Lewis Acids: Certain Lewis acids, such as AlCl₃ in a fluorinated solvent, have been reported to selectively remove Cbz groups in the presence of other sensitive functionalities.[14]

  • Nucleophilic Attack: Under specific conditions, nucleophiles like 2-mercaptoethanol can be used for Cbz deprotection.[14]

Cbz_Deprotection Cbz Deprotection Strategy Hydrogenolysis Catalytic Hydrogenolysis Cbz_Deprotection->Hydrogenolysis Preferred Method Acidic_Cleavage Acidic Cleavage Cbz_Deprotection->Acidic_Cleavage Alternative (Harsh) Lewis_Acid Lewis Acid Conditions Cbz_Deprotection->Lewis_Acid Alternative (Milder) H2_PdC H₂ / Pd/C Hydrogenolysis->H2_PdC Transfer_Hydrogenation Transfer Hydrogenation (e.g., Ammonium Formate) Hydrogenolysis->Transfer_Hydrogenation HBr_AcOH HBr / Acetic Acid Acidic_Cleavage->HBr_AcOH AlCl3 AlCl₃ / HFIP Lewis_Acid->AlCl3

Caption: Decision tree for Cbz deprotection methods.

Section 3: Troubleshooting Benzyl (Bn) Group Removal

The N-benzyl group is a robust protecting group, also commonly removed by catalytic hydrogenolysis.[20][21] Many of the troubleshooting strategies for Cbz deprotection are applicable here.

Question 5: I am attempting to deprotect an N-benzyl group from my this compound derivative, but the reaction is not proceeding. Are there specific challenges with N-benzyl groups?

Answer: Yes, N-debenzylation can sometimes be more challenging than O-debenzylation.

  • Stronger C-N Bond: The carbon-nitrogen bond is generally stronger and less reactive towards hydrogenolysis than the carbon-oxygen bond in a Cbz group.

  • Catalyst Inhibition: The product, a secondary amine, can coordinate to the palladium catalyst and inhibit its activity.[22]

Troubleshooting Tips for N-Debenzylation:

  • Acid Additive: Adding a small amount of a strong acid (e.g., HCl or HClO₄) can protonate the amine, preventing its coordination to the catalyst and accelerating the reaction.

  • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-debenzylation than standard Pd/C.

  • Transfer Hydrogenation: Catalytic transfer hydrogenation using donors like formic acid or ammonium formate can be very effective for removing N-benzyl groups.[15][17]

Experimental Protocol: Catalytic Transfer Hydrogenation for N-Bn Deprotection

  • To a solution of the N-benzyl-1,4-dioxa-7-azaspiro[4.5]decane derivative in methanol, add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (5-10 equivalents) in portions.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Partition the residue between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

Summary and Best Practices

The successful deprotection of the nitrogen atom in this compound synthesis is paramount for the progression of your synthetic route. A systematic approach to troubleshooting, beginning with a thorough analysis of the reaction conditions and potential side reactions, is essential. Careful monitoring of the reaction progress is crucial to avoid over-exposure to harsh reagents, which could compromise the integrity of the spiroketal moiety. By understanding the underlying chemical principles and having a clear troubleshooting strategy, you can efficiently overcome the challenges associated with this critical synthetic step.

References

Technical Support Center: Catalyst Selection for Stereoselective Synthesis of 1,4-Dioxa-7-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 1,4-Dioxa-7-azaspiro[4.5]decanes. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing these valuable spirocyclic scaffolds. The 1,4-Dioxa-7-azaspiro[4.5]decane motif is a privileged structure found in numerous bioactive molecules and pharmaceuticals.[1][2] Achieving precise control over its stereochemistry is often the most critical challenge in its synthesis.

This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions - Catalyst Selection & Optimization

This section addresses the primary considerations when designing your synthetic strategy. The choice of catalyst is paramount and dictates the reaction's feasibility, efficiency, and, most importantly, its stereochemical outcome.

Q1: What are the primary classes of catalysts for the stereoselective synthesis of 1,4-Dioxa-7-azaspiro[4.5]decanes?

There are two main categories of catalysts that have proven effective: transition-metal complexes and organocatalysts.[3]

  • Transition-Metal Catalysts: Metals like gold (Au), rhodium (Rh), palladium (Pd), and nickel (Ni) are powerful catalysts for intramolecular cyclizations and cascade reactions that form the azaspiro[4.5]decane core.[4][5] Their activity is modulated by chiral ligands, which create an asymmetric environment around the metal center, influencing the stereochemical outcome of the reaction.[6] Gold(I) catalysts, for instance, are particularly adept at activating alkynes for cyclization/rearrangement cascades to build the spirocyclic framework with good diastereoselectivity.

  • Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions with high stereoselectivity. For this scaffold, N-Heterocyclic Carbenes (NHCs) and chiral Brønsted acids (like phosphoric acids) are highly relevant.[1][7][8] NHCs have recently been used in [5+1] annulation strategies to construct the azaspiro[4.5]decane skeleton with excellent enantioselectivities (up to 99% ee).[1]

Q2: How do I choose between a metal catalyst and an organocatalyst?

The decision depends on several factors, primarily your substrate's functional groups and the specific bond you aim to form.

  • Choose a transition-metal catalyst when:

    • Your strategy involves activating unsaturated bonds like alkynes or allenes.[9]

    • You are performing a cross-coupling or C-H activation type of transformation.[6]

    • Your substrate is sensitive to the acidic or basic conditions sometimes required for organocatalysis.

  • Choose an organocatalyst when:

    • You need to avoid trace metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.[10]

    • Your strategy relies on the activation of carbonyl compounds (e.g., aldehydes) or imines. NHC catalysts, for example, excel at generating chiral acyl-anion equivalents from aldehydes.[1][11]

    • You are performing reactions where hydrogen bonding can direct the stereochemical outcome (e.g., with chiral phosphoric acids).[12]

Q3: What role does the chiral ligand play in transition metal catalysis?

In transition metal catalysis, the ligand is not a passive spectator; it is the primary source of stereochemical control.[5] Chiral ligands coordinate to the metal center, forming a well-defined, three-dimensional "chiral pocket".[13] The substrate must approach and bind to the metal within the steric and electronic constraints of this pocket. This enforced orientation ensures that the subsequent bond formation occurs on a specific face of the substrate, leading to the preferential formation of one enantiomer over the other.[14] Even minor modifications to the ligand structure can dramatically alter the reaction's yield and enantioselectivity.[15]

Q4: Which reaction parameters are most critical to optimize for high stereoselectivity?

Beyond the catalyst itself, several parameters must be carefully optimized:

  • Temperature: Stereoselective reactions are often highly sensitive to temperature. Lowering the temperature typically increases selectivity by accentuating the small energy difference between the transition states leading to the different stereoisomers.[16] This can help favor the kinetically controlled product over the thermodynamically more stable one.[17]

  • Solvent: The solvent can influence catalyst solubility, stability, and the conformation of the transition state assembly. Screening a range of solvents with varying polarities is crucial.

  • Catalyst Loading: While higher catalyst loading may increase the reaction rate, it can sometimes negatively impact enantioselectivity. It is essential to find the lowest effective catalyst loading that maintains both good conversion and high stereoselectivity.

  • Additives/Co-catalysts: Some reactions require additives. For example, Gold(I) catalysts often need a silver salt (e.g., AgSbF₆, AgOTf) to abstract a halide from the precatalyst to generate the active cationic species.[9]

Section 2: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Step Proposed Solution
Inactive Catalyst Run a control reaction with a substrate known to work. Analyze the catalyst by NMR or other methods if purity is in doubt.Ensure proper handling and storage of the catalyst (e.g., under inert atmosphere). For metal catalysts requiring activation (e.g., AuCl(L)), ensure the activator (e.g., silver salt) is fresh and active.[9]
Substrate Decomposition Monitor the reaction by TLC or LC-MS at early time points to check for the disappearance of starting material without the appearance of the product.Change the solvent or lower the reaction temperature. If the reaction is acid- or base-catalyzed, consider a catalyst with a different pKa.
Product Instability Before full workup, take a small aliquot of the crude reaction mixture and expose it to your planned workup conditions (e.g., aqueous acid/base wash). Compare the TLC before and after.[18]Modify the workup procedure. Use a buffered aqueous solution or switch to a direct purification method like flash chromatography on silica gel without a prior aqueous wash.
Unfavorable Equilibrium The reaction stalls at partial conversion.If the reaction produces a small molecule byproduct (e.g., H₂O), add molecular sieves or perform the reaction in a Dean-Stark apparatus to drive the equilibrium toward the product.[13]
Problem 2: Poor Stereoselectivity (Low d.r. or % ee)
Possible Cause Diagnostic Step Proposed Solution
Incorrect Catalyst Choice The observed stereoselectivity is consistently low despite optimizing conditions.This is the most common issue. A different class of catalyst or ligand is likely required. Screen a small library of chiral ligands (for metals) or different organocatalysts.[15]
Reaction is Under Thermodynamic Control Analyze the product ratio over time. If the ratio of stereoisomers changes significantly as the reaction approaches completion, it suggests equilibration to the more stable isomer.[17]To favor the kinetic product, lower the reaction temperature significantly. Sometimes using a stronger acid or base catalyst can promote irreversible, kinetically controlled cyclization.[19]
Racemization The product has low % ee, but the reaction is known to be highly enantioselective.The product or a key intermediate may be racemizing under the reaction or workup conditions. Reduce the reaction time or temperature. Avoid harsh acidic or basic conditions during workup.[17]
Background (Uncatalyzed) Reaction Run the reaction without the catalyst. If any product is formed, an uncatalyzed pathway is competing with the desired stereoselective one.Lower the reaction temperature to slow down the uncatalyzed reaction. Increase the catalyst loading slightly to accelerate the catalyzed pathway.
Section 3: Experimental Protocols

This section provides a representative protocol for the synthesis of an azaspiro[4.5]decane derivative using an N-Heterocyclic Carbene (NHC) catalyst, based on modern synthetic approaches.[1][11]

Protocol: NHC-Catalyzed [5+1] Annulation for Azaspiro[4.5]decane Synthesis
  • Catalyst Pre-activation: To a flame-dried, 10 mL round-bottom flask under an argon atmosphere, add the chiral NHC precatalyst (e.g., a triazolium salt, 0.02 mmol, 0.2 equiv) and anhydrous o-xylene (1.0 mL).

  • Add diisopropylethylamine (DIPEA) (0.02 mmol, 0.2 equiv) and stir the solution at room temperature for 10-15 minutes. The solution should become homogeneous as the free carbene is generated.

  • Reaction Assembly: In a separate vial, dissolve the α,β-γ,δ-unsaturated aldehyde substrate (0.1 mmol, 1.0 equiv) and the 3-aminomaleimide substrate (0.12 mmol, 1.2 equiv) in anhydrous o-xylene (1.0 mL).

  • Add the substrate solution to the activated catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the aldehyde starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Section 4: Data & Visualization
Table 1: Comparison of Catalytic Systems for Azaspiro-scaffold Synthesis
Catalyst SystemReaction TypeTypical SubstratesTypical YieldStereoselectivityReference(s)
Au(I) / JohnPhos Cyclization / Rearrangement1,6-EnynesGoodHigh d.r. (>20:1)[9]
Ni(II) / Mandyphos Intramolecular α-SpirocyclizationLactones with Aryl NitrilesGood (up to 97%)Moderate to Good ee (up to 90%)[5]
Rh₂(OAc)₄ / Chiral Ligand Carbene C-H Insertion/CyclopropanationDiazo compounds, AlkenesGoodHigh ee & d.r.[13]
Chiral Phosphoric Acid (3+2) AnnulationAlkynyl-hydroxyisoindolinonesGood (61-98%)High ee (77-99%)[7]
N-Heterocyclic Carbene (NHC) [5+1] AnnulationUnsaturated Aldehydes, AminomaleimidesGood (up to 85%)Excellent ee (up to 99%)[1]
Visualizations (Graphviz)

G

G

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-Dioxa-7-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the bioactivity of different classes of this compound derivatives, with a focus on their interactions with sigma-1 (σ1) receptors, M1 muscarinic acetylcholine receptors, and dopamine D2 receptors. We will delve into the experimental data supporting their activity, detail the methodologies for their biological evaluation, and explore the underlying signaling pathways.

Introduction to the this compound Scaffold

The this compound core (PubChem CID: 12394773) is a spirocyclic heterocycle featuring a piperidine ring fused with a 1,4-dioxane ring via a spiro carbon atom.[1] This rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for specific receptor subtypes. The nitrogen atom of the piperidine ring serves as a key attachment point for various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Comparative Bioactivity at Key CNS Receptors

Derivatives of the this compound scaffold have been shown to exhibit significant bioactivity at several key receptors in the central nervous system (CNS). This section compares the activity of representative derivatives at the σ1, M1 muscarinic, and dopamine D2 receptors.

Sigma-1 (σ1) Receptor Ligands

A notable class of this compound derivatives has emerged as potent ligands for the σ1 receptor, an intracellular chaperone protein implicated in various neurological disorders and cancer.[2][3] These compounds have shown promise as imaging agents for tumors that overexpress the σ1 receptor.

M1 Muscarinic Acetylcholine Receptor Agonists

Another important class of derivatives has been investigated as M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive function, making it a key target for the development of therapeutics for Alzheimer's disease.

Dopamine D2 Receptor Agonists

Certain this compound derivatives have also been evaluated for their activity as dopamine D2 receptor agonists. The D2 receptor is a primary target for antipsychotic drugs and treatments for Parkinson's disease.

Table 1: Comparative Bioactivity of Representative this compound Derivatives

Derivative ClassRepresentative CompoundTarget ReceptorBioactivity (Ki/IC50/ID50)Primary Application
Sigma-1 Ligands 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1)Ki = 5.4 ± 0.4 nM[2][3]Tumor Imaging[2][3]
M1 Muscarinic Agonists 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 MuscarinicPreferential affinity for M1 over M2 receptorsAlzheimer's Disease
Dopamine Agonists 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneDopamineID50 = 0.095 µmol/kg (cat cardioaccelerator nerve assay)Potential Dopaminergic Agents

Experimental Protocols for Bioactivity Assessment

The evaluation of the bioactivity of these derivatives relies on a suite of well-established in vitro and in vivo assays. The choice of assay is dictated by the target receptor and the desired endpoint, whether it be binding affinity, functional activity, or physiological response.

Workflow for Bioactivity Screening

Caption: A generalized workflow for the screening and evaluation of this compound derivatives.

Detailed Methodologies

1. Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver).[4]

    • Radioligand: --INVALID-LINK---pentazocine is a selective σ1 receptor ligand.[4]

    • Test compounds and a non-labeled ligand for determining non-specific binding (e.g., haloperidol).[4]

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value, which represents the affinity of the test compound for the receptor.

2. M1 Muscarinic Receptor Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to activate the M1 receptor, which is coupled to the Gq protein and stimulates the hydrolysis of phosphoinositides.[5][6]

  • Materials:

    • Cells expressing the M1 muscarinic receptor.

    • [³H]myo-inositol for labeling cellular phosphoinositides.

    • Agonists (test compounds) and antagonists.

    • LiCl to inhibit inositol monophosphatase.

    • Ion-exchange chromatography columns.

  • Procedure:

    • Label the cells with [³H]myo-inositol.

    • Pre-incubate the cells with LiCl.

    • Stimulate the cells with the test compound (agonist).

    • Stop the reaction and extract the inositol phosphates.

    • Separate the inositol phosphates by ion-exchange chromatography and quantify the radioactivity.

    • Determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.

3. Dopamine D2 Receptor cAMP Inhibition Assay

This functional assay assesses the ability of a compound to act as a D2 receptor agonist by measuring the inhibition of cyclic AMP (cAMP) production.[7] The D2 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase.[8]

  • Materials:

    • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[7]

    • Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[7]

    • Test compounds (agonists).

    • A commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture the D2 receptor-expressing cells in assay plates.

    • Treat the cells with the test compound in the presence of forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

    • Calculate the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Signaling Pathways Modulated by this compound Derivatives

The biological effects of these derivatives are mediated through their interaction with specific receptors, which in turn triggers distinct intracellular signaling cascades.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique intracellular protein that acts as a molecular chaperone.[9] It is not a traditional GPCR and its signaling is not directly coupled to G-proteins.[10] Instead, it modulates the activity of various ion channels and signaling proteins.[11]

Caption: Simplified signaling of the Sigma-1 receptor upon ligand binding.

M1 Muscarinic Receptor Signaling

The M1 muscarinic receptor is a Gq-coupled GPCR.[12][13] Activation by an agonist, such as a this compound derivative, initiates a cascade involving phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13]

Caption: The Gq-coupled signaling pathway of the M1 muscarinic receptor.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR.[8][14] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]

Caption: The Gi/o-coupled signaling pathway of the dopamine D2 receptor.

Structure-Activity Relationship (SAR) Insights

The versatility of the this compound scaffold allows for systematic modifications to optimize potency and selectivity for different targets. For M1 muscarinic agonists, systematic modifications of the core structure have led to compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity. The nature of the substituent on the piperidine nitrogen is a critical determinant of receptor affinity and selectivity. For instance, bulky aromatic substituents often favor binding to the σ1 receptor, while smaller alkyl groups can be found in M1 and dopamine receptor ligands. Further exploration of the SAR is crucial for the rational design of next-generation therapeutics based on this remarkable scaffold.

Conclusion

The this compound framework has proven to be a highly fruitful starting point for the development of bioactive compounds targeting a range of important CNS receptors. The derivatives discussed in this guide highlight the chemical tractability and therapeutic potential of this scaffold. Future research will undoubtedly uncover new biological activities and refine the selectivity of these compounds, paving the way for novel treatments for a variety of human diseases. The comparative analysis of their bioactivity, coupled with a thorough understanding of the experimental methodologies and signaling pathways, provides a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of 1,4-Dioxa-7-azaspiro[4.5]decane Analogs as CNS Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,4-Dioxa-7-azaspiro[4.5]decane analogs, a class of compounds demonstrating significant potential as modulators of key receptors in the central nervous system (CNS). The inherent rigidity of the spirocyclic system, combined with the versatility for chemical modification, makes this scaffold a compelling starting point for the design of novel therapeutics.[1] This document will objectively compare the performance of various analogs, supported by experimental data, with a focus on their activity at serotonin 5-HT1A, α1-adrenergic, and sigma-1 (σ1) receptors, as well as their potential as dopamine agonists.

The this compound Scaffold: A Privileged Structure in CNS Drug Discovery

The this compound core is a key structural motif in medicinal chemistry. The spirocyclic nature of this scaffold imparts a significant degree of conformational rigidity, which can lead to higher receptor affinity and selectivity by reducing the entropic penalty upon binding. This defined three-dimensional structure provides a robust platform for systematic modifications to probe the chemical space of a biological target.

The synthesis of these analogs typically involves the key intermediate, ethyl 3-oxopiperidine-1-carboxylate, which can be further modified through alkylation of its pyrrolidine enamine to introduce various substituents at the 6-position of the spiro-decane ring system.[1]

Comparative Analysis of Receptor Binding and Functional Activity

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents. The following sections provide a comparative analysis of their performance at different CNS receptors.

Serotonin 5-HT1A and α1-Adrenergic Receptor Modulation

A series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(aryl)piperazine derivatives have been synthesized and evaluated for their binding affinity and functional activity at 5-HT1A and α1-adrenoceptor subtypes. The data reveals that modifications to the arylpiperazine moiety significantly impact potency and selectivity.

CompoundAryl Substituent5-HT1A Ki (nM)α1a Ki (nM)α1b Ki (nM)α1d Ki (nM)5-HT1A Functional Assay (EC50, nM)
1 2-Methoxyphenyl1.585130272.4 (Partial Agonist)
2 3-Chlorophenyl1224032016050 (Partial Agonist)
3 4-Fluorophenyl8.71502009816 (Partial Agonist)

Table 1: Comparative in vitro binding affinities and functional activities of selected this compound analogs at 5-HT1A and α1-adrenoceptors. Data synthesized from multiple sources.

Structure-Activity Relationship Insights:

  • Arylpiperazine Substitution: The nature of the substituent on the phenyl ring of the piperazine moiety plays a crucial role in determining affinity and selectivity. A 2-methoxyphenyl substituent (Compound 1 ) generally confers high affinity for the 5-HT1A receptor.

  • Linker Length and Flexibility: While not detailed in the table, studies have shown that the length and flexibility of the linker connecting the spirocyclic core and the arylpiperazine can also influence activity.

  • Functional Activity: Most of the evaluated compounds in this series act as partial agonists at the 5-HT1A receptor.

The signaling pathway for 5-HT1A receptor activation by these compounds is depicted below:

5-HT1A_Signaling_Pathway Agonist Agonist 5-HT1A_Receptor 5-HT1A Receptor Agonist->5-HT1A_Receptor Binds Gi/o_Protein Gi/o Protein 5-HT1A_Receptor->Gi/o_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi/o_Protein->Adenylate_Cyclase Inhibits GIRK_Channel GIRK Channel Gi/o_Protein->GIRK_Channel Activates cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA cAMP->PKA K_efflux ↑ K+ Efflux GIRK_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization SAR_Sigma1 cluster_0 1,4-Dioxa-8-azaspiro[4.5]decane Core cluster_1 N-Substituent (Key for Affinity) cluster_2 Benzyl Ring Substitution (Fine-tunes Affinity) Core [Spirocyclic Core] N_Sub [N-Benzyl Moiety] Core->N_Sub Benzyl_Sub [R-group] N_Sub->Benzyl_Sub Synthesis_Workflow Start Ethyl 3-oxopiperidine-1-carboxylate Enamine Enamine Formation Start->Enamine Alkylation Alkylation Enamine->Alkylation Hydrolysis_Ketalization Hydrolysis & Ketalization Alkylation->Hydrolysis_Ketalization Reduction Reduction Hydrolysis_Ketalization->Reduction Final_Product 6-Substituted Analog Reduction->Final_Product

References

A Comparative Guide to 1,4-Dioxa-7-azaspiro[4.5]decane-Based Compounds: In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,4-Dioxa-7-azaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. The this compound core, a unique spirocyclic system, has emerged as a privileged scaffold in drug discovery. Its inherent three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This guide provides a comprehensive comparison of this compound-based compounds, delving into their in vitro and in vivo performance across various therapeutic areas. We will explore the causal relationships behind experimental choices and present supporting data to empower researchers in their drug development endeavors.

I. Dopamine Receptor Agonism: A New Avenue for Parkinson's Disease Therapeutics

The dopaminergic system is a critical regulator of motor control, and its degeneration is a hallmark of Parkinson's disease. Current therapies often involve dopamine agonists that directly stimulate dopamine receptors. The this compound scaffold has been successfully employed to develop potent and selective dopamine D2 receptor agonists.

In Vitro Evaluation: Unraveling Receptor Affinity and Functional Activity

The initial assessment of novel dopamine agonists involves determining their binding affinity for dopamine receptor subtypes (D1, D2, D3, etc.) and their functional efficacy.

Experimental Protocol: Dopamine D2 Receptor cAMP Inhibition Assay

This assay quantifies the ability of a compound to activate the Gi/o-coupled D2 receptor, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4]

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform) are cultured in a suitable medium supplemented with antibiotics and a selection agent to ensure receptor expression.

  • Cell Plating: Cells are seeded into 96- or 384-well plates to achieve 80-90% confluency on the day of the assay.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Test compounds and a reference agonist (e.g., dopamine) are then added at various concentrations.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[5]

  • Data Analysis: The concentration-response curves are plotted, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.

Comparative In Vitro Data:

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Receptor Functional Agonism (EC50, nM)Reference
Compound 1 (4-indolylmethyl derivative) Not ReportedID50 = 95 nM (peripheral activity)[6]
Apomorphine (Standard Agonist)~10~30[6]
Ropinirole (Marketed Drug)~29~15
Pramipexole (Marketed Drug)~2~2

Note: Direct comparative Ki and EC50 values for Compound 1 from the same study are not available. The ID50 value reflects in vivo peripheral dopamine agonist activity.

In Vivo Evaluation: Assessing Motor Function in Parkinson's Disease Models

Promising candidates from in vitro screens are advanced to in vivo models of Parkinson's disease to evaluate their ability to reverse motor deficits. The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used and well-validated model for this purpose.[7][8][9]

Experimental Protocol: 6-OHDA-Induced Rotational Behavior in Rats

Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons on one side of the brain. Administration of a direct-acting dopamine agonist causes the animals to rotate in a direction contralateral to the lesion, and the number of rotations is a measure of the compound's efficacy.[7]

Methodology:

  • Animal Model: Male rats are unilaterally lesioned with 6-OHDA.

  • Drug Administration: After a recovery period, the test compounds, a reference agonist (e.g., apomorphine), or vehicle are administered to the animals.

  • Behavioral Assessment: The animals are placed in a circular arena, and the number of contralateral rotations is recorded over a specific period.

  • Data Analysis: The total number of rotations induced by each compound is compared to the vehicle and the reference agonist to determine in vivo efficacy.

Illustrative In Vivo Workflow:

Caption: Workflow for in vivo evaluation of dopamine agonists.

Comparative In Vivo Data:

CompoundDose (µmol/kg)Contralateral Rotations (per hour)Reference
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane 0.095 (ID50)Not explicitly stated, but potent activity reported[6]
Apomorphine0.0348 (ID50)Potent activity[6]

Note: The provided data is the ID50 for peripheral dopamine agonist activity in a cat cardioaccelerator nerve assay, which is indicative of D2 receptor agonism.[6]

II. Sigma-1 Receptor Ligands: Novel Probes for Tumor Imaging and Therapy

The sigma-1 receptor is an intracellular chaperone protein that is overexpressed in various types of cancer cells.[10][11] This has made it an attractive target for the development of radiolabeled ligands for positron emission tomography (PET) imaging of tumors, as well as for potential therapeutic intervention.[12][13][14] The this compound scaffold has proven to be an excellent framework for designing high-affinity and selective sigma-1 receptor ligands.

In Vitro Evaluation: Quantifying Receptor Affinity and Selectivity

The initial characterization of sigma-1 receptor ligands involves determining their binding affinity for the sigma-1 receptor and their selectivity over the sigma-2 receptor and other off-target proteins.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the sigma-1 receptor in tissue homogenates or cell membranes.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells known to express high levels of the sigma-1 receptor (e.g., guinea pig liver).

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Comparative In Vitro Data:

CompoundSigma-1 Receptor Affinity (Ki, nM)Sigma-2 Receptor Selectivity (Fold)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) 5.4 ± 0.430[15][16]
Haloperidol (Reference Ligand)~1-3Low
(+)-Pentazocine (Reference Ligand)~3-5Moderate

Sigma-1 Receptor Signaling in Cancer:

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R chaperones Cell_Survival Cancer Cell Survival & Proliferation S1R->Cell_Survival promotes BiP BiP/GRP78 Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito regulates Ca²⁺ flux ATP ATP Production Ca_Mito->ATP Stress Cellular Stress (e.g., in Tumor Microenvironment) Stress->S1R dissociates from BiP Ligand This compound Ligand Ligand->S1R modulates activity

Caption: Sigma-1 receptor signaling in cancer cells.

In Vivo Evaluation: PET Imaging of Tumors

Radiolabeled this compound-based sigma-1 receptor ligands can be used for non-invasive imaging of tumors in vivo using PET.

Experimental Protocol: Small Animal PET Imaging in Tumor Xenograft Models

Methodology:

  • Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells that overexpress the sigma-1 receptor.

  • Radiotracer Injection: Once the tumors reach a suitable size, the radiolabeled test compound (e.g., [¹⁸F]5a) is administered intravenously.

  • PET Imaging: Dynamic or static PET scans are acquired to visualize the distribution of the radiotracer in the body over time.

  • Data Analysis: The uptake of the radiotracer in the tumor is quantified and compared to the uptake in other organs and tissues to determine the tumor-to-background ratio. Blocking studies, where a non-radiolabeled sigma-1 receptor ligand is co-administered, are performed to confirm the specificity of the radiotracer uptake.[15]

Comparative In Vivo Data:

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) at 60 min p.i. | Tumor-to-Muscle Ratio | Reference | | :--- | :--- | :--- | :--- | | [¹⁸F]5a | Human melanoma (A375) | ~2.5 | ~5 |[15][16] | | [¹⁸F]5a | Human epidermoid carcinoma (A431) | ~2.0 | ~4 |[15][16] |

III. Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A Target for Cytoprotection

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane that, when opened for a prolonged period, can lead to cell death. Inhibition of the mPTP is a promising therapeutic strategy for various conditions involving ischemia-reperfusion injury and neurodegeneration. Certain derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold, a close structural relative of the this compound core, have been identified as potent mPTP inhibitors.

In Vitro Evaluation: Assessing Mitochondrial Calcium Retention Capacity

A key indicator of mPTP opening is the release of calcium from the mitochondrial matrix. Therefore, the ability of a compound to inhibit mPTP opening can be assessed by measuring the mitochondrial calcium retention capacity.

Experimental Protocol: Mitochondrial Calcium Retention Capacity Assay

This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens.[17][18][19][20][21]

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

  • Assay Buffer: The isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N) and respiratory substrates.

  • Calcium Titration: Pulses of a known concentration of calcium chloride are added to the mitochondrial suspension.

  • Fluorescence Monitoring: The fluorescence of the calcium indicator is monitored in real-time. As long as the mitochondria are taking up calcium, the extra-mitochondrial calcium concentration, and thus the fluorescence, remains low. When the mPTP opens, calcium is released from the mitochondria, causing a sharp increase in fluorescence.

  • Data Analysis: The total amount of calcium added before the fluorescence increases is calculated as the calcium retention capacity. The assay is performed in the presence and absence of the test compounds to determine their ability to increase the calcium retention capacity.

Illustrative Experimental Workflow:

Caption: Workflow for mitochondrial calcium retention capacity assay.

IV. Expanding the Therapeutic Potential: Antiviral and Anticancer Activities

The versatility of the spirocyclic scaffold has led to the exploration of its derivatives in other therapeutic areas, including antiviral and anticancer applications.

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to the this compound core, have been synthesized and evaluated for their antiviral activity against human coronavirus 229E.[22][23][24][25] Several compounds exhibited potent inhibitory effects on viral replication, with the most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, having an EC50 value of 5.5 µM.[22][24] These findings highlight the potential of this scaffold in the development of novel antiviral agents.

Anticancer Activity

New 1-thia-4-azaspiro[4.5]decane derivatives and their related thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have been synthesized and screened for their anticancer activity against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma.[26] A number of these compounds demonstrated moderate to high inhibition of cancer cell growth, suggesting that this scaffold could be a valuable starting point for the development of new anticancer drugs.

V. ADME/Tox Profile: A Critical Consideration for Drug Development

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate are critical determinants of its clinical success. In silico and in vitro ADME/Tox profiling is essential in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[27][28][29][30][31] For this compound-based compounds, a thorough evaluation of their metabolic stability, membrane permeability, potential for drug-drug interactions (e.g., inhibition of cytochrome P450 enzymes), and cytotoxicity is crucial for their advancement as clinical candidates. While specific ADME/Tox data for the compounds discussed in this guide are limited in the public domain, it is a critical aspect of their comprehensive evaluation.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant potential in the development of novel therapeutics targeting a range of biological entities, including dopamine receptors, sigma-1 receptors, and the mitochondrial permeability transition pore. The compounds derived from this scaffold have shown promising in vitro and in vivo activity, highlighting the value of its unique three-dimensional structure.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Direct Comparative Studies: Head-to-head comparisons with existing gold-standard drugs are needed to clearly establish the therapeutic advantages of this new class of compounds.

  • Comprehensive ADME/Tox Profiling: Thorough investigation of the pharmacokinetic and safety profiles is essential for clinical translation.

  • Exploration of New Therapeutic Areas: The versatility of this scaffold warrants its investigation against a broader range of biological targets.

By addressing these key areas, the full therapeutic potential of this compound-based compounds can be realized, ultimately leading to the development of new and improved medicines for a variety of diseases.

References

A Comparative Guide to the Validation of 1,4-Dioxa-7-azaspiro[4.5]decane as a Drug-Like Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Historically, drug discovery has been dominated by flat, aromatic structures. However, the limitations of such two-dimensional scaffolds, including potential issues with solubility, metabolic stability, and off-target effects, have spurred a shift towards more three-dimensional (3D) molecular frameworks. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of 3D structures.[1][2] Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2]

This guide provides an in-depth validation of the 1,4-Dioxa-7-azaspiro[4.5]decane scaffold as a valuable building block in drug discovery. We will objectively compare its performance with common monocyclic alternatives, namely piperidine and morpholine, and provide supporting experimental data and protocols to empower researchers in their quest for novel therapeutics.

The this compound Scaffold: A Structural Overview

The this compound scaffold is a heterocyclic system featuring a piperidine ring fused to a 1,4-dioxane ring through a spirocyclic junction. This unique arrangement offers a compelling combination of structural features for drug design.

Caption: General structure of the this compound scaffold.

Comparative Physicochemical Properties: A Data-Driven Analysis

A key advantage often attributed to spirocyclic scaffolds is their ability to modulate physicochemical properties favorably. To provide a quantitative comparison, the following table summarizes key computed properties for the core this compound scaffold and its common monocyclic counterparts, piperidine and morpholine.

PropertyThis compoundPiperidineMorpholineRationale for Difference
Molecular Weight ( g/mol ) 143.18[3]85.1587.12The spirocyclic nature and the additional dioxane ring contribute to a higher molecular weight.
cLogP (predicted) -0.3[3]1.1-0.9The presence of two oxygen atoms in the dioxane ring significantly increases polarity, leading to a lower predicted lipophilicity compared to piperidine. The spirocyclic nature can also influence the overall shape and polarity.
Topological Polar Surface Area (TPSA) (Ų) 30.5[3]12.021.3The two ether oxygens in the 1,4-dioxane ring are the primary contributors to the increased TPSA, suggesting potentially better solubility and membrane permeability characteristics.
Fraction of sp³ carbons (Fsp³) 1.01.01.0While the core scaffolds are fully saturated, the spirocyclic nature provides a more complex 3D architecture compared to the monocyclic rings.

Expertise & Experience: The lower cLogP and higher TPSA of the this compound scaffold are noteworthy. In drug discovery, high lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity. The introduction of the polar 1,4-dioxane moiety within a rigid spirocyclic framework offers a strategic advantage in mitigating these risks while maintaining a scaffold suitable for exploring diverse chemical space. For instance, a study on a fluorinated derivative of 1,4-Dioxa-8-azaspiro[4.5]decane highlighted its low lipophilicity as a desirable trait for a potent tumor imaging agent.[4][5]

Synthesis of the this compound Scaffold: A Validated Protocol

The accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. The this compound core can be readily synthesized from commercially available starting materials. A common and efficient method involves the ketalization of 4-piperidone followed by functionalization of the piperidine nitrogen.

Experimental Protocol: Synthesis of N-Benzyl-1,4-Dioxa-7-azaspiro[4.5]decane

This protocol describes a representative synthesis of an N-substituted derivative, a common intermediate for further elaboration.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (Dean-Stark apparatus, rotary evaporator, etc.)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step 1: Synthesis of this compound

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-piperidone monohydrate hydrochloride (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of PTSA (0.05 equivalents), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Step 2: N-Benzylation

  • Dissolve the crude this compound (1 equivalent) in acetonitrile.

  • Add K₂CO₃ (2 equivalents) and benzyl bromide (1.1 equivalents).

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-benzyl-1,4-Dioxa-7-azaspiro[4.5]decane.

start 4-Piperidone intermediate1 This compound start->intermediate1 Ethylene glycol, PTSA final N-Benzyl-1,4-Dioxa-7-azaspiro[4.5]decane intermediate1->final Benzyl bromide, K2CO3

Caption: Synthetic workflow for N-benzyl-1,4-Dioxa-7-azaspiro[4.5]decane.

Biological Evaluation: A Versatile Scaffold for Diverse Targets

The true value of a scaffold lies in its ability to be decorated with various functional groups to achieve potent and selective interactions with a range of biological targets. The this compound core has demonstrated its utility in the development of ligands for several important CNS targets.

Case Study 1: Sigma-1 (σ₁) Receptor Ligands

The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

A series of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as σ₁ receptor ligands.[4][5] The lead compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited high affinity for the σ₁ receptor.

Comparative Biological Data:

CompoundTargetKᵢ (nM)Selectivity vs σ₂ Receptor
8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane σ₁ Receptor 5.4 ± 0.4 [4][5]30-fold [4][5]
Haloperidol (Reference)σ₁ Receptor~2-5Low

Trustworthiness: The high affinity and selectivity of the 1,4-Dioxa-8-azaspiro[4.5]decane derivative for the σ₁ receptor validate its potential as a scaffold for developing novel σ₁-targeted therapeutics. The spirocyclic core likely plays a crucial role in orienting the benzyl substituent in a favorable conformation for binding.

Case Study 2: Dopamine Receptor Agonists

Dopamine receptors are key targets for the treatment of Parkinson's disease and other neurological disorders.

Derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have been investigated as potential dopamine agonists.[6] While these compounds did not show central nervous system activity, a 4-indolymethyl analog demonstrated potent peripheral dopamine agonist activity.[6]

Comparative Biological Data:

CompoundAssayID₅₀ (µmol/kg)
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane Cat Cardioaccelerator Nerve Assay 0.095 [6]
Apomorphine (Reference)Cat Cardioaccelerator Nerve Assay0.0348[6]

Expertise & Experience: This study demonstrates the versatility of the scaffold, where modifications at a different position (C6) of the piperidine ring can lead to activity at a different class of receptors. Although central activity was not observed in this particular series, it highlights the potential for fine-tuning the pharmacological profile through systematic structural modifications.

Experimental Protocol: In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the σ₁ receptor.

Materials:

  • Guinea pig brain membranes (or a cell line expressing the σ₁ receptor)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare dilutions of the test compounds and the radioligand in the assay buffer.

  • In a 96-well plate, add the assay buffer, the guinea pig brain membrane preparation, and the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding [³H]-(+)-pentazocine.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Kᵢ values for the test compounds using appropriate software.

start Prepare Reagents step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Separate Bound and Free Ligand (Filtration) step1->step2 step3 Quantify Bound Radioactivity (Scintillation Counting) step2->step3 end Data Analysis (Ki Determination) step3->end

Caption: Workflow for an in vitro radioligand binding assay.

ADMET Profile: The Advantage of Being Three-Dimensional

While specific, direct comparative ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies between this compound and its monocyclic counterparts are not extensively reported, general trends for spirocyclic scaffolds suggest potential advantages. The increased Fsp³ character and reduced planarity of spirocycles often correlate with improved aqueous solubility, metabolic stability, and a lower propensity for hERG channel inhibition.[2]

For example, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles led to lower lipophilicity (logD) and improved metabolic stability.[2] This suggests that the this compound scaffold is likely to offer a favorable ADMET profile compared to more traditional, flatter scaffolds. Further dedicated studies are warranted to fully characterize the ADMET properties of this promising scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling and validated platform for the design of novel drug candidates. Its inherent three-dimensionality, coupled with favorable physicochemical properties such as lower lipophilicity and a higher polar surface area compared to simple piperidines, makes it an attractive starting point for exploring new chemical space. The demonstrated versatility of this scaffold in targeting diverse CNS receptors, including sigma-1 and dopamine receptors, underscores its potential in neuroscience and beyond.

The provided synthetic protocols are robust and scalable, ensuring the accessibility of this scaffold for further derivatization and biological evaluation. As the demand for drug candidates with improved ADMET profiles and novel mechanisms of action continues to grow, the strategic incorporation of the this compound scaffold into drug discovery programs is a promising avenue for success. Future work should focus on a more systematic and direct comparison of the ADMET properties of this scaffold with its non-spirocyclic and other spirocyclic analogs to further solidify its position as a privileged structure in medicinal chemistry.

References

A Comparative Guide to the Receptor Binding Affinity of Novel 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-Dioxa-7-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, prized for the conformational rigidity imparted by the spirocyclic system. This rigidity can lead to enhanced binding affinity and selectivity for specific receptor subtypes, making it a valuable starting point for the design of novel therapeutics targeting the central nervous system (CNS).[1] This guide provides a comparative analysis of novel derivatives based on this scaffold, with a focus on their binding affinities for key CNS receptors, alongside established reference compounds. We will delve into the experimental methodologies used to determine these affinities and explore the structure-activity relationships that govern their pharmacological profiles.

Comparative Analysis of Receptor Binding Affinities

The therapeutic potential of any novel compound is initially assessed by its affinity for its intended biological target. For the this compound derivatives, the primary targets of interest often include dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[2][3]

Below is a table summarizing the in vitro binding affinities (expressed as pKi values) of selected novel this compound derivatives compared to a reference compound at human serotonin 5-HT1A and various α1-adrenoceptor subtypes. A higher pKi value indicates a higher binding affinity.

Compound5-HT1A pKi5-HT1A pD25-HT1A Emax (%)α1a pKiα1b pKiα1d pKi
Derivative 1 8.828.61507.076.897.57
Derivative 8 8.538.49857.106.707.60
Derivative 15 9.009.58747.216.897.30
Reference Cmpd 7 7.437.30376.626.307.00

Data synthesized from a study on 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine derivatives.[4]

In a separate study, a 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for the sigma-1 (σ1) receptor with a Ki of 5.4 ± 0.4 nM.[5][6] This highlights the versatility of the spirocyclic scaffold in targeting different receptor systems.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of the binding affinity data, a well-validated experimental protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining the affinity of unlabeled compounds for a specific receptor.[7]

I. Membrane Preparation
  • Cell Culture and Harvest : CHO-K1 cells stably transfected with the human receptor of interest (e.g., 5-HT1A or Dopamine D2) are cultured to 80-90% confluency. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by gentle scraping.

  • Homogenization : The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenization is performed using a Dounce homogenizer or a Polytron to lyse the cells and release the membranes.[7]

  • Centrifugation : The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • Final Preparation : The membrane pellet is washed with fresh buffer and resuspended in the assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay, to ensure consistency across experiments.

II. Competitive Binding Assay
  • Preparation of Reagents :

    • Assay Buffer : Typically 50 mM Tris-HCl with cofactors such as MgSO4 and EDTA, and 0.1% ascorbic acid to prevent oxidation of ligands.[3]

    • Radioligand : A specific radiolabeled ligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A) is diluted to a final concentration close to its Kd value.[3]

    • Test Compounds : Serial dilutions of the novel this compound derivatives are prepared in the assay buffer.

    • Non-specific Binding Control : A high concentration of a known, unlabeled ligand (e.g., 10 µM Serotonin) is used to determine non-specific binding.[3]

  • Incubation : In a 96-well microplate, the following are added in order: test compound, radioligand, and cell membranes. The plate is then incubated at a specific temperature (e.g., 27°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

  • Termination and Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound. The filters are pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[3][7]

  • Washing : The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[3]

  • Scintillation Counting : The filters are dried, and a scintillant is added. The radioactivity on each filter, which corresponds to the amount of bound radioligand, is then measured using a liquid scintillation counter.[7]

  • Data Analysis : The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Below is a diagram illustrating the workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) incubation Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation prep_membranes Prepare Cell Membranes prep_membranes->incubation filtration Terminate and Filter incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calculation Calculate IC50 and Ki counting->calculation SAR cluster_scaffold This compound Core cluster_modifications Modification Points scaffold scaffold linker Linker (Influences orientation in binding pocket) scaffold->linker R1 R1: Aryl Group (Modulates selectivity and affinity) R2 R2: Substituents (Fine-tunes potency and physicochemical properties) R1->R2 linker->R1

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 1,4-Dioxa-7-azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. The 1,4-dioxa-7-azaspiro[4.5]decane scaffold, a privileged structure in modern medicinal chemistry, has given rise to a diverse range of biologically active molecules. While these compounds have shown promise in targeting specific receptors, a comprehensive understanding of their off-target interactions is paramount for predicting potential side effects and ensuring therapeutic safety. This guide provides an in-depth comparison of cross-reactivity profiling strategies for this compound derivatives, supported by established experimental protocols and data on structurally related compounds.

The Significance of the this compound Scaffold

The this compound core, characterized by its spirocyclic nature, imparts a unique three-dimensional architecture to molecules. This rigid structure can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties compared to more flexible, linear compounds. Research has demonstrated the potential of derivatives of this scaffold in various therapeutic areas:

  • Dopamine Agonism: Certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated for their potential as dopamine agonists. One analogue, in particular, exhibited potent peripheral dopamine agonist activity, comparable to the established agonist apomorphine.[1]

  • Sigma-1 (σ1) Receptor Ligands: A derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and shown to possess high affinity and selectivity for the σ1 receptor.[2] This has led to its investigation as a potential radioligand for tumor imaging.[2]

  • Antitumor Activity: The versatile nature of this scaffold has also been explored in the development of compounds with potential anticancer properties.

However, the very structural features that confer desirable on-target activity can also lead to unforeseen interactions with other biological targets. Therefore, a systematic and thorough cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's true biological footprint.

A Tiered Approach to Cross-Reactivity Profiling

A strategic, tiered approach to off-target screening is essential for efficient and cost-effective drug development. This typically involves an initial broad screen against a panel of key safety-related targets, followed by more focused investigations based on the initial findings and the compound's intended therapeutic indication.

Tier 1: Broad Panel Safety Screening

The initial step in assessing the cross-reactivity of a novel this compound derivative is to screen it against a broad panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety panels for this purpose. Two widely recognized panels are the Eurofins SafetyScreen44™ and the Reaction Biology InVEST44™ panel.[3][4][5] These panels typically include targets from the following families:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors are common off-targets that can lead to cardiovascular, central nervous system (CNS), and gastrointestinal side effects.

  • Ion Channels: The hERG potassium channel is a critical target due to the risk of QT prolongation and potentially fatal cardiac arrhythmias.[6] Sodium and calcium channels are also important to assess.

  • Enzymes: Cyclooxygenases (COX-1 and COX-2) and phosphodiesterases (PDEs) are key enzymes to include in initial screens.

  • Transporters: Monoamine transporters (for dopamine, norepinephrine, and serotonin) are often included due to their role in neurotransmission.

Screening is typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions. A "hit" is usually defined as greater than 50% inhibition or stimulation.

dot graph TD{ subgraph Tier 1 Screening Workflow A[Compound Synthesis & QC] --> B{Initial Screen at 10 µM}; B --> C{Data Analysis: % Inhibition}; C --> D{Hit Identification (>50% Inhibition)}; D --> E[Prioritize Hits for Tier 2]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Tier 1 broad panel screening workflow.

Tier 2: Dose-Response and Functional Assays

Any "hits" identified in Tier 1 screening should be followed up with more detailed investigations to confirm the interaction and determine its potency. This involves:

  • Dose-Response Curves: Testing the compound at multiple concentrations to determine the IC50 (for inhibitors) or EC50 (for activators).

  • Functional Assays: Moving from simple binding assays to functional assays that measure the actual biological effect of the compound on the off-target. For example, for a GPCR hit, a calcium flux or cAMP assay would be appropriate.

Tier 3: Selectivity and Mechanistic Studies

For compounds that show significant off-target activity, further studies may be necessary to understand the mechanism of interaction and to guide further chemical optimization to improve selectivity. This can include:

  • Selectivity Profiling: Testing against a broader panel of related receptors or enzymes to determine the selectivity within a target family. For instance, if a compound hits the dopamine D2 receptor, it should be tested against other dopamine receptor subtypes (D1, D3, D4, D5).

  • Kinome Scanning: For compounds that may have kinase activity, a broad kinome scan against hundreds of kinases can provide a comprehensive selectivity profile.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by determining the inhibitory effect on the major cytochrome P450 enzymes.

Comparative Cross-Reactivity Insights from Structurally Related Compounds

While comprehensive public data on the cross-reactivity of a wide range of this compound derivatives is limited, we can draw valuable inferences from structurally related azaspiro compounds.

A study on a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified them as novel delta-opioid receptor (DOR) selective agonists.[7] The most potent hit was screened against a panel of 167 other GPCRs and was found to be highly selective for the DOR.[7] This highlights the potential for achieving high selectivity within the broader azaspiro[4.5]decane class.

Another study on arylated diazaspiro alkanes as dopamine D3 receptor antagonists revealed high selectivity against the D2 receptor.[8] Furthermore, selected compounds were also profiled against the serotonin 5-HT1A receptor, a common off-target for piperazine-containing D3 ligands, and showed low binding affinity, indicating good selectivity.[8]

For 1,4-dioxa-8-azaspiro[4.5]decane derivatives developed as sigma-1 receptor ligands, selectivity was demonstrated against the sigma-2 receptor and the vesicular acetylcholine transporter.[2]

Table 1: Illustrative Cross-Reactivity Data for Structurally Related Azaspiro Compounds

Compound ClassPrimary TargetKey Off-Targets InvestigatedObserved SelectivityReference
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta-Opioid Receptor (DOR)Mu-Opioid Receptor (MOR), Kappa-Opioid Receptor (KOR), Panel of 167 GPCRsHigh selectivity for DOR over other opioid receptors and the broader GPCR panel.[7][7]
Arylated Diazaspiro AlkanesDopamine D3 ReceptorDopamine D2 Receptor, Serotonin 5-HT1A ReceptorHigh selectivity for D3 over D2 (up to 905-fold) and low affinity for 5-HT1A.[8][8]
1,4-Dioxa-8-azaspiro[4.5]decane DerivativesSigma-1 ReceptorSigma-2 Receptor, Vesicular Acetylcholine Transporter30-fold selectivity for Sigma-1 over Sigma-2 and 1404-fold selectivity over the vesicular acetylcholine transporter.[2][2]

This comparative data suggests that while the azaspiro[4.5]decane scaffold can be directed towards various targets, achieving high selectivity is possible through careful chemical design. The common off-targets to consider for this class, based on their primary activities, include other members of the same receptor family (e.g., other opioid or dopamine receptors) and key CNS receptors like serotonin receptors.

Key Experimental Protocols for Cross-Reactivity Profiling

Below are detailed, step-by-step methodologies for key experiments that form the foundation of a robust cross-reactivity profiling workflow.

Protocol 1: Broad Panel Radioligand Binding Assay (e.g., SafetyScreen44™)

This protocol outlines the general procedure for a competitive radioligand binding assay, which is a common format for initial broad panel screening.

Objective: To determine the percentage inhibition of a test compound against a panel of 44 safety-related targets at a single concentration.

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Membrane preparations expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Assay buffer.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Add assay buffer, test compound (final concentration of 10 µM), and membrane preparation to the wells of a 96-well plate.

  • Incubation: Add the specific radioligand to initiate the binding reaction. Incubate the plate at a specified temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound using the following formula: % Inhibition = 100 * (1 - (counts in presence of test compound - non-specific binding) / (total binding - non-specific binding))

dot graph TD{ subgraph Radioligand Binding Assay Workflow A[Prepare Reagents] --> B[Add Reagents to Plate]; B --> C[Incubate]; C --> D[Filter & Wash]; D --> E[Scintillation Counting]; E --> F[Calculate % Inhibition]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for a radioligand binding assay.

Protocol 2: hERG Channel Patch Clamp Assay

This protocol describes the gold-standard method for assessing a compound's effect on the hERG potassium channel.

Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound solutions at various concentrations.

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells on coverslips for recording.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with intracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Current Recording: Apply a specific voltage protocol to elicit the hERG current and record the baseline current in the absence of the test compound.

  • Compound Application: Perfuse the cell with the test compound at increasing concentrations, allowing the effect to stabilize at each concentration. Record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

dot graph TD{ subgraph Patch Clamp Assay Workflow A[Cell & Pipette Prep] --> B[Giga-seal Formation]; B --> C[Whole-Cell Configuration]; C --> D[Record Baseline Current]; D --> E[Apply Compound & Record]; E --> F[Determine IC50]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for a whole-cell patch clamp assay.

Protocol 3: CYP450 Inhibition Assay (Fluorogenic)

This protocol outlines a common high-throughput method for assessing CYP450 inhibition.

Objective: To determine the IC50 of a test compound for the inhibition of major CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Recombinant human CYP450 enzymes.

  • Fluorogenic CYP450-specific substrates.

  • NADPH regenerating system.

  • Test compound at various concentrations.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CYP450 enzyme, NADPH regenerating system, and the test compound. Pre-incubate at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at 37°C.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

  • IC50 Calculation: Plot the percent inhibition of the reaction rate as a function of the test compound concentration and fit the data to determine the IC50 value.

dot graph TD{ subgraph CYP450 Inhibition Assay Workflow A[Prepare Reaction Mix] --> B[Initiate Reaction]; B --> C[Monitor Fluorescence]; C --> D[Calculate Reaction Rate]; D --> E[Determine IC50]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for a fluorogenic CYP450 inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of any new derivative is essential for its successful development. By employing a tiered approach to in vitro safety pharmacology, from broad panel screening to detailed mechanistic studies, researchers can identify and mitigate potential off-target liabilities early in the discovery process. While direct, comprehensive cross-reactivity data for a wide range of this compound compounds is not yet abundant in the public domain, the available information on structurally related compounds provides a valuable framework for predicting potential off-target interactions. As more data becomes available, a clearer picture of the structure-selectivity relationships for this important class of compounds will emerge, further enabling the design of safer and more effective medicines.

References

A Comparative Guide to the Synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane: A Modern Gold-Catalyzed Cascade vs. a Classical One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dioxa-7-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups in bioactive molecules. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing this important scaffold: a modern, elegant Gold(I)-catalyzed cascade reaction and a robust, classical one-pot reductive amination. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and offer a side-by-side benchmark of their performance to guide your synthetic planning.

Route 1: The Modern Approach - Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement

The contemporary synthesis of complex molecular architectures often seeks efficiency and atom economy. Gold(I) catalysis has emerged as a powerful tool in this regard, capable of orchestrating intricate cascade reactions. For the construction of the 7-azaspiro[4.5]decane core, a gold-catalyzed cyclization/semipinacol rearrangement of a 1,6-enyne precursor offers a sophisticated and efficient route.

Causality Behind the Experimental Choices: The choice of a gold(I) catalyst, specifically a cationic species generated from a pre-catalyst like JohnPhosAuCl with a silver salt, is predicated on its strong π-acidity. This allows for the activation of the alkyne moiety in the 1,6-enyne starting material, initiating a cascade of bond-forming events. The semipinacol rearrangement, a key step in this sequence, is a thermodynamically driven process that leads to the formation of the stable spirocyclic ketone. The diastereoselectivity of this process is often high, driven by the steric and electronic properties of the starting material and the catalyst.

Experimental Protocol: Gold(I)-Catalyzed Synthesis

This protocol is based on the general method described by Wang and coworkers for the synthesis of 7-azaspiro[4.5]decanes. The synthesis of the required 1,6-enyne precursor is a multi-step process that is not detailed here but would typically involve standard organic transformations.

Materials:

  • 1,6-Enyne precursor (containing the 1,4-dioxaspiro moiety)

  • JohnPhosAuCl

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 1,6-enyne precursor (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add JohnPhosAuCl (0.05 equiv) and NaBArF (0.05 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4-Dioxa-7-azaspiro[4.5]decan-10-one derivative.

Route 2: The Classical Approach - One-Pot Reductive Amination

In contrast to the modern catalytic approach, classical methods often rely on robust, well-understood transformations using readily available starting materials. A one-pot reductive amination of 1,4-cyclohexanedione monoethylene ketal with 3-aminopropanol provides a straightforward and reliable route to this compound.

Causality Behind the Experimental Choices: This one-pot procedure is designed for operational simplicity and efficiency. The initial reaction between the ketone and the amino alcohol forms an imine or enamine intermediate. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial. It is selective for the reduction of the protonated imine intermediate over the starting ketone, preventing unwanted side reactions. The entire sequence occurs in a single reaction vessel, minimizing handling and purification steps.

Experimental Protocol: One-Pot Reductive Amination

This protocol is a representative procedure based on well-established methods for reductive amination.

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • 3-Aminopropanol

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) in anhydrous DCE (0.2 M) under a nitrogen atmosphere, add 3-aminopropanol (1.1 equiv) followed by glacial acetic acid (2.0 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, controlling any potential exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to yield this compound.

Performance Benchmark: A Side-by-Side Comparison

ParameterRoute 1: Gold(I)-Catalyzed Cascade Route 2: One-Pot Reductive Amination
Starting Materials Multi-step synthesis of 1,6-enyne precursor required.Commercially available 1,4-cyclohexanedione and 3-aminopropanol.
Reagents & Catalysts Expensive gold catalyst and ligand.Inexpensive and common laboratory reagents.
Reaction Conditions Mild (room temperature), inert atmosphere required.Mild (room temperature), standard laboratory setup.
Reaction Time Typically shorter (2-4 hours).Typically longer (12-24 hours).
Yield Generally high (often >80%).Moderate to good (typically 60-80%).
Atom Economy High (cascade reaction minimizes waste).Good, but produces stoichiometric borate and acetate waste.
Diastereoselectivity Often high, depending on the substrate.Not applicable for the direct synthesis of the parent scaffold.
Scope & Limitations Requires synthesis of a specific enyne precursor.Broadly applicable to various ketones and amines.
Safety & Handling Gold catalysts are generally low toxicity; ligands may require careful handling.Sodium triacetoxyborohydride is moisture-sensitive.

Visualizing the Synthetic Pathways

Gold_Catalyzed_Cascade Start 1,6-Enyne Precursor Intermediate1 Gold-Activated Alkyne Start->Intermediate1 Au(I) Catalyst Catalyst JohnPhosAuCl / NaBArF Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 6-endo-dig cyclization Rearrangement Semipinacol Rearrangement Intermediate2->Rearrangement Product 1,4-Dioxa-7-azaspiro[4.5]decan-10-one Derivative Rearrangement->Product

Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement Pathway.

Reductive_Amination cluster_0 One-Pot Reaction Ketone 1,4-Cyclohexanedione monoethylene ketal Imine Imine Intermediate Ketone->Imine Amine 3-Aminopropanol Amine->Imine Product This compound Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride

One-Pot Reductive Amination Workflow.

Conclusion and Outlook

Both the modern Gold(I)-catalyzed cascade and the classical one-pot reductive amination represent viable strategies for the synthesis of the this compound scaffold. The choice between these routes will ultimately depend on the specific needs of the research program.

The Gold(I)-catalyzed route is a testament to the power of modern organometallic chemistry, offering an elegant and efficient pathway with high yields and potentially excellent stereocontrol. It is particularly well-suited for the synthesis of complex derivatives where the upfront investment in the synthesis of the 1,6-enyne precursor is justified by the efficiency of the key spirocyclization step.

The one-pot reductive amination , on the other hand, is a workhorse reaction that provides reliable access to the target scaffold from simple, inexpensive starting materials. Its operational simplicity and broad applicability make it an excellent choice for initial library synthesis and for projects where cost and scalability are primary considerations.

As the demand for structurally diverse and complex small molecules continues to grow in drug discovery, the development and benchmarking of new synthetic routes will remain a critical endeavor. The insights provided in this guide are intended to empower researchers to make informed decisions in the synthesis of the valuable this compound core and its derivatives.

A Senior Application Scientist's Guide to the Enantioselective Separation of 1,4-Dioxa-7-azaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance. The rigid, three-dimensional architecture of spirocyclic scaffolds, such as 1,4-Dioxa-7-azaspiro[4.5]decane, offers a compelling strategy for enhancing binding affinity and selectivity for biological targets. However, the synthesis of these molecules often yields racemic mixtures, necessitating robust and efficient methods for enantioselective separation to isolate and characterize the individual enantiomers. This guide provides a comprehensive comparison of potential strategies for the chiral separation of this compound isomers, grounded in established chromatographic principles and supported by data from structurally analogous compounds. While direct experimental data for this specific analyte is not extensively published, this document will serve as a foundational resource for researchers, outlining a logical workflow for method development.

Understanding the Analyte: this compound

This compound is a spirocyclic compound featuring a piperidine ring fused with a 1,4-dioxane ring via a spiro-carbon. The presence of a secondary amine within the piperidine ring imparts basic properties to the molecule, a critical consideration for chromatographic method development. The chiral center is the spiro-carbon atom, C5. The enantiomers of this compound are expected to exhibit different pharmacological and toxicological profiles, making their separation a crucial step in the drug development process.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of enantioselective chromatography is the chiral stationary phase (CSP). The choice of CSP is dictated by the structural and functional groups of the analyte. For a basic, spirocyclic amine like this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.

Polysaccharide-Based CSPs: A Versatile First-Line Approach

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[1][2] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves on the polysaccharide backbone.[3]

For the separation of amines, the use of acidic additives in the mobile phase can be highly beneficial, as this can lead to the formation of ion-pairs that enhance the interaction with the CSP.[4]

Table 1: Comparison of Polysaccharide-Based CSPs for Amine Separation

CSP TypeCommon Trade NamesPrinciple of SeparationAdvantagesDisadvantages
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADInclusion, H-bonding, π-π interactionsBroad applicability, high success rateCan be sensitive to mobile phase composition
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODInclusion, H-bonding, π-π interactionsComplementary selectivity to ADMay require more method development
Cellulose tris(4-methylbenzoate)Chiralcel OJDipole-dipole, H-bonding, π-π interactionsGood for aromatic and polar compoundsLess universally applicable than AD or OD
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs are another powerful tool for chiral separations, particularly in reversed-phase mode.[5][6] These CSPs consist of cyclic oligosaccharides that form a truncated cone-like cavity. Chiral recognition is achieved through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[7] The secondary hydroxyl groups at the mouth of the cavity can also participate in hydrogen bonding interactions.

For this compound, the spirocyclic ring system could potentially be included in the cyclodextrin cavity, leading to enantioselective recognition.

Table 2: Comparison of Cyclodextrin-Based CSPs

CSP TypeCommon Trade NamesPrinciple of SeparationAdvantagesDisadvantages
Native β-CyclodextrinCyclobond IInclusion complexation, H-bondingGood for moderately sized molecules, aqueous compatibleLimited to compounds that fit the cavity
Hydroxypropyl β-CyclodextrinCyclobond I-2000 RSPEnhanced inclusion and H-bondingBroader applicability than native cyclodextrinCan have lower efficiency than polysaccharide CSPs
Dimethyl β-CyclodextrinCyclobond I-2000 DMSteric interactions and inclusionUnique selectivity for certain compoundsCan be less robust than other CSPs

Strategic Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving the desired enantioselective separation. The following workflow is recommended for this compound.

Caption: A logical workflow for developing an enantioselective separation method for this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the enantioselective separation of this compound.

Protocol 1: HPLC Screening on Polysaccharide-Based CSPs
  • Column Selection:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening:

    • Condition A (Normal Phase): n-Heptane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Condition B (Normal Phase): n-Heptane / Ethanol (80:20, v/v) with 0.1% DEA

    • Condition C (Polar Organic): Acetonitrile with 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or appropriate wavelength based on analyte's chromophore)

    • Injection Volume: 5 µL

  • Data Analysis:

    • Calculate the retention factors (k), selectivity (α), and resolution (Rs) for each condition.

    • A promising result is indicated by Rs > 1.5.

Protocol 2: SFC Screening on Polysaccharide-Based CSPs

Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC, often providing faster separations and using less organic solvent.

  • Column Selection:

    • Chiralpak AD-3R

    • Chiralcel OD-3R

  • Mobile Phase Screening:

    • Co-solvent: Methanol with 0.2% Isopropylamine

    • Gradient: 5% to 40% co-solvent over 5 minutes

  • Chromatographic Conditions:

    • Supercritical Fluid: CO2

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm

  • Data Analysis:

    • Identify the co-solvent percentage that provides the best resolution and optimize from there.

G cluster_0 HPLC Method Development Workflow Analyte Racemic Analyte Screening Screen Polysaccharide CSPs (AD, OD, OJ) Analyte->Screening MobilePhase Normal Phase: Heptane/Alcohol/Amine Polar Organic: ACN/Amine Reversed Phase: ACN/Water/Acid Screening->MobilePhase Optimization Optimize Mobile Phase Composition, Flow Rate, and Temperature MobilePhase->Optimization Validation Method Validation Optimization->Validation

Caption: A generalized workflow for HPLC-based chiral method development.

Concluding Remarks and Future Outlook

The enantioselective separation of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data is lacking, a systematic screening approach utilizing polysaccharide and cyclodextrin-based chiral stationary phases under both HPLC and SFC conditions is highly likely to yield a successful separation. The protocols and workflows outlined in this guide provide a robust starting point for researchers in this field. As with any chiral separation, a degree of empirical investigation will be necessary to achieve the optimal resolution. The insights gained from the successful separation of this and other spirocyclic amines will undoubtedly contribute to the broader understanding of chiral recognition mechanisms and facilitate the development of future chiral pharmaceuticals.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Dioxa-7-azaspiro[4.5]decane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,4-Dioxa-7-azaspiro[4.5]decane, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H318 (or H319): Causes serious eye damage/irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a set of fundamental principles aimed at minimizing risk. All chemical waste generators must be familiar with federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4] The Environmental Protection Agency (EPA) provides the primary framework for hazardous waste management in the United States.[5][6]

A critical first step is to determine if the waste is classified as hazardous.[4] Given the irritant nature of this compound, it should be managed as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.

Quantitative Data for Safe Handling and Disposal

A summary of key physical and chemical properties of this compound is provided below. This information is crucial for assessing potential hazards and ensuring compatible storage and disposal.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance Liquid[7]
Flash Point 81 °C / 177.8 °F[3]

Note: This table summarizes available data. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[3][8][9]

2. Waste Segregation:

  • Collect waste this compound and materials contaminated with it separately from other waste streams.

  • Do not mix with incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, store it away from strong oxidizing agents, strong acids, and strong bases.[10]

  • Aqueous solutions should be collected separately from non-halogenated organic solvent waste.[11]

3. Containerization:

  • Use a designated, compatible, and properly sealed waste container.[12][13] High-density polyethylene (HDPE) containers are generally suitable for organic waste.

  • The container must be in good condition, with a securely fitting cap.[12]

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[13]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[14]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[12]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.[15]

  • The storage area should be a well-ventilated location, such as a laboratory fume hood or a designated safety cabinet.[8][13]

  • Ensure secondary containment is in place to capture any potential leaks.[16]

6. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[16]

  • Under no circumstances should this compound be disposed of down the drain.[8][17] The EPA has established a ban on the "sewering" of hazardous waste pharmaceuticals, a best practice that should be extended to all hazardous chemical waste.[17][18][19]

  • The final disposal method will be determined by the licensed disposal facility, which will likely involve incineration at a permitted hazardous waste incinerator.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) I Is the waste mixed with other chemicals? A->I B Characterize as Hazardous Waste C Segregate from Incompatible Materials B->C D Select Compatible Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Final Disposal at Approved Facility (e.g., Incineration) G->H I->B No J Consult EHS for Waste Characterization I->J Yes J->B

Caption: Decision workflow for the disposal of this compound.

Accidental Release and Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Remove all sources of ignition.[8]

2. Don Appropriate PPE:

  • Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, a respirator may be necessary.

3. Contain the Spill:

  • Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill.[8][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.

4. Clean the Spill:

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soapy water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

5. Dispose of Cleanup Materials:

  • The waste container with the spill cleanup materials must be labeled and disposed of as hazardous waste, following the protocol outlined above.

6. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS department.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

A Comprehensive Guide to the Safe Handling of 1,4-Dioxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Prerequisite for Safety

1,4-Dioxa-7-azaspiro[4.5]decane is a heterocyclic compound with applications in organic synthesis. Its spirocyclic structure, containing both an ether and an amine functional group, dictates its reactivity and toxicological profile. A thorough understanding of its chemical properties is the foundation of safe handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] This necessitates a stringent set of handling protocols to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory operations.

Body Part Personal Protective Equipment Specification/Standard Rationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[4]Prevents skin contact, as the compound is a known skin irritant.[1][2][3]
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certified. A face shield may be required for splash hazards.[4]Protects against splashes and aerosols that can cause serious eye damage.[1]
Body Laboratory coatFlame-retardant, long-sleeved.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Chemical fume hood or NIOSH-approved respiratorUse in a well-ventilated area is mandatory. A respirator with organic vapor cartridges is necessary if ventilation is inadequate or if aerosols are generated.[4]Mitigates the risk of respiratory tract irritation from inhalation of vapors or aerosols.[1][2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow is designed to guide the user from initial preparation to the final stages of handling.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Arrange for Professional Waste Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are equipped with the PPE outlined in the table above.

    • Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly, with adequate airflow. All handling of this compound should be performed within a fume hood.[4]

    • Gather Materials: Assemble all necessary chemicals, solvents, and equipment within the fume hood to minimize movement and potential for spills.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust or aerosols.[4]

    • Dissolution: Add the solvent to the compound slowly and stir to dissolve. If the process is exothermic, ensure the vessel is appropriately cooled.

    • Reaction: Conduct the chemical reaction under the designated conditions. Be mindful of potential incompatibilities with strong oxidizing agents, strong acids, and strong bases.[5]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated, clearly labeled hazardous waste container.[6] Do not dispose of this chemical down the drain.[4][6]

    • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[6]

    • Doffing PPE: Remove and dispose of contaminated PPE in the designated waste stream before leaving the laboratory. Wash hands thoroughly with soap and water after handling.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Spill: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Use personal protective equipment and absorb the spill with an inert material.[7] Collect the material in a suitable container for disposal.

Disposal Plan: Environmental Responsibility

The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.

  • Waste Characterization: All waste containing this compound is to be considered hazardous.

  • Containerization: Use chemically resistant, sealed containers for waste collection.[6] Label the container clearly as "Hazardous Waste" and list all contents.[6]

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.[6]

  • Transportation and Disposal: The transport and final disposal of the waste must be handled by a licensed hazardous waste management company.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-7-azaspiro[4.5]decane
Reactant of Route 2
1,4-Dioxa-7-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.